molecular formula C12H15NO B1178359 octacin CAS No. 128523-72-8

octacin

Cat. No.: B1178359
CAS No.: 128523-72-8
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Description

Octacin, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

128523-72-8

Molecular Formula

C12H15NO

Synonyms

octacin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fluoroquinolones in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "octacin" does not correspond to a recognized antibiotic in scientific literature. This technical guide assumes the query pertains to the fluoroquinolone class of antibiotics, a major group of synthetic broad-spectrum antimicrobial agents effective against gram-negative bacteria. This document will focus on the mechanism of action of a representative fluoroquinolone, ciprofloxacin .

Executive Summary

Fluoroquinolones are a critical class of antibiotics that exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[1] In gram-negative bacteria, their primary mechanism of action involves the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][][4] By binding to the enzyme-DNA complex, fluoroquinolones stabilize a state in which the DNA is cleaved, leading to the accumulation of double-strand breaks.[1][5][6] This catastrophic DNA damage blocks DNA replication and transcription, triggering a cascade of cellular responses, including the SOS DNA repair system, which ultimately leads to cell death.[1][7][8]

Core Mechanism of Action

The bactericidal activity of fluoroquinolones against gram-negative bacteria is a multi-step process initiated by the inhibition of key enzymes responsible for maintaining DNA topology.

Primary and Secondary Molecular Targets

Fluoroquinolones target two essential bacterial type II topoisomerase enzymes, which are heterotetramers:

  • DNA Gyrase (GyrA₂GyrB₂): This is the primary target of fluoroquinolones in most gram-negative bacteria.[1][2][9] DNA gyrase is a unique enzyme that introduces negative supercoils into the bacterial chromosome, a process crucial for compacting the DNA and facilitating the initiation of DNA replication.[]

  • Topoisomerase IV (ParC₂ParE₂): This is typically the secondary target in gram-negative bacteria.[1][9] Topoisomerase IV is essential for the decatenation (unlinking) of daughter chromosomes following a round of DNA replication, allowing for proper segregation into daughter cells.[2][]

Formation of the Ternary Complex and DNA Damage

The core action of fluoroquinolones is not simply enzyme inhibition but the conversion of these essential topoisomerases into cellular toxins.[1]

  • Binding: The drug binds reversibly to the complex formed between the topoisomerase and the DNA.[1]

  • Intercalation and Stabilization: The fluoroquinolone molecule intercalates into the cleaved DNA at the site of the double-strand break created by the enzyme.[1][9] This forms a stable ternary complex (Enzyme-DNA-Fluoroquinolone).[9][10]

  • Replication Fork Collision: The stabilized complex acts as a physical roadblock, stalling the progression of the DNA replication fork.[1][4]

  • Double-Strand Breaks (DSBs): The collision of the replication fork with the ternary complex converts the transient, enzyme-mediated DNA breaks into permanent, lethal double-strand breaks.[1][8] It is this accumulation of DSBs that is the primary cause of the drug's bactericidal effect.[6]

Downstream Cellular Effects: The SOS Response

The extensive DNA damage caused by fluoroquinolones triggers a general stress response known as the SOS response.[7][8][11] This is a complex network involving more than 40 genes aimed at repairing DNA damage and promoting cell survival.[7][8][12]

  • Induction: The generation of single-stranded DNA (ssDNA) at the site of stalled replication forks activates the RecA protein.

  • LexA Repressor Cleavage: Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein.[7][13]

  • Gene Expression: Cleavage of LexA leads to the de-repression and subsequent expression of numerous SOS genes, which are involved in DNA repair, recombination, and mutagenesis.[7][13]

While the SOS response is a survival mechanism, its induction by fluoroquinolones can be a double-edged sword. It can contribute to the development of antibiotic resistance by increasing the mutation rate and facilitating the horizontal transfer of resistance genes.[11][13]

Data Presentation: Quantitative Analysis of Fluoroquinolone Activity

The potency of fluoroquinolones can be quantified through various metrics, including Minimum Inhibitory Concentrations (MIC) against whole cells and inhibitory concentrations against purified enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Representative Gram-Negative Bacteria

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Values can vary based on the specific strain and testing conditions.

Bacterial SpeciesRepresentative MIC Range (μg/mL)Reference(s)
Escherichia coli0.013 - 0.25[14][15]
Pseudomonas aeruginosa0.15 - ≤0.5[14][15]
Klebsiella pneumoniae≤0.25[14]
Enterobacter spp.≤0.25[14]
Table 2: In Vitro Inhibition of Bacterial Type II Topoisomerases by Fluoroquinolones

IC₅₀ represents the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. CC₂₅ is the concentration required to induce DNA cleavage in 25% of the DNA substrate, representing the drug's ability to stabilize the cleavable complex. The following data is for Streptococcus pneumoniae (a gram-positive organism) but serves to illustrate the differential targeting of the enzymes. In gram-negative bacteria, the preference is typically reversed, with greater activity against DNA gyrase.

FluoroquinoloneTarget EnzymeIC₅₀ (μM)CC₂₅ (μM)Reference
Ciprofloxacin DNA Gyrase5025[16]
Topoisomerase IV201.0[16]
Clinafloxacin DNA Gyrase2.50.8[16]
Topoisomerase IV1.00.1[16]

Mandatory Visualizations

Diagram 1: Fluoroquinolone Mechanism of Action

Mechanism_of_Action cluster_cell Gram-Negative Bacterium cluster_dna DNA Replication cluster_sos Cellular Response FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry Periplasm Periplasm Cytoplasm Cytoplasm Periplasm->Cytoplasm Transport Gyrase DNA Gyrase Cytoplasm->Gyrase Primary Target TopoIV Topoisomerase IV Cytoplasm->TopoIV Secondary Target DNA Bacterial Chromosome Gyrase->DNA TopoIV->DNA TernaryComplex Ternary Complex (Gyrase-DNA-FQ) DNA->TernaryComplex Inhibition & Stabilization DSB Double-Strand Breaks (DSBs) TernaryComplex->DSB Replication Fork Collision SOS SOS Response Activation DSB->SOS Death Cell Death SOS->Death

Caption: Fluoroquinolone entry into a gram-negative bacterium and inhibition of DNA synthesis.

Diagram 2: SOS Response Signaling Pathway

SOS_Response DSB Double-Strand Breaks (from Fluoroquinolone) ssDNA ssDNA Generation DSB->ssDNA RecA RecA ssDNA->RecA binds to RecA_active RecA* RecA->RecA_active activates LexA LexA Repressor RecA_active->LexA Induces autocleavage of SOS_genes SOS Genes (uvrA, recA, etc.) LexA->SOS_genes Represses LexA_cleaved LexA->LexA_cleaved Repair DNA Repair & Mutagenesis SOS_genes->Repair Expression leads to LexA_cleaved->SOS_genes De-repression

Caption: Simplified signaling pathway of the SOS response induced by DNA damage.

Diagram 3: Experimental Workflow for DNA Gyrase Supercoiling Assay

Gyrase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA - ATP B Add Test Compound (e.g., Ciprofloxacin) or DMSO (Control) A->B C Add DNA Gyrase Enzyme to start reaction B->C D Incubate at 37°C (e.g., 30 minutes) C->D E Stop Reaction (e.g., add SDS/EDTA) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (e.g., Ethidium Bromide) F->G H Analyze Results: Supercoiled vs. Relaxed DNA G->H

Caption: Workflow for an in vitro DNA gyrase supercoiling inhibition assay.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA plasmid by DNA gyrase.

Objective: To determine the inhibitory activity of a test compound (e.g., ciprofloxacin) on the supercoiling function of DNA gyrase.

Materials:

  • Purified DNA Gyrase enzyme (E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% w/v Glycerol, 0.5 mg/mL Albumin)[17]

  • ATP solution (10 mM)

  • Test compound dissolved in DMSO

  • Stop Solution (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose, Tris-Borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Reaction Assembly: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 plasmid, and sterile water.[17] Aliquot the mix into pre-chilled reaction tubes.

  • Inhibitor Addition: Add the test compound at various concentrations to the respective tubes.[17] For a negative control (no inhibition), add the same volume of DMSO. For a positive control (no supercoiling), omit the enzyme or ATP.

  • Enzyme Addition: To initiate the reaction, add a predetermined unit of DNA gyrase to each tube (except the positive control).[18] The final reaction volume is typically 20-30 µL.[18]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[18]

  • Termination: Stop the reaction by adding the Stop Solution.[18]

  • Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a low voltage (e.g., 80-90V) for 90 minutes or overnight to resolve the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation: Supercoiled DNA migrates faster through the gel than relaxed DNA. A potent inhibitor will show a dose-dependent decrease in the amount of the fast-migrating supercoiled band and an increase in the slow-migrating relaxed band.

SOS Response Reporter Assay

This assay quantifies the induction of the SOS response by measuring the expression of a reporter gene fused to an SOS-inducible promoter.

Objective: To determine if a compound induces the SOS DNA damage response in bacteria.

Materials:

  • A bacterial strain (e.g., E. coli) engineered with a reporter construct (e.g., sulA promoter fused to lacZ or gfp).

  • Growth medium (e.g., LB broth).

  • Test compound (e.g., ciprofloxacin).

  • Spectrophotometer and/or fluorometer.

  • For lacZ fusion: ONPG (o-nitrophenyl-β-D-galactopyranoside) and permeabilization solution.

Protocol (briefly):

  • Culture Growth: Grow the reporter strain to the early exponential phase.

  • Induction: Add the test compound at various concentrations to the bacterial cultures. Include a positive control (e.g., mitomycin C) and a negative control (no compound).

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for induction and expression of the reporter gene.

  • Measurement:

    • For GFP: Measure the fluorescence of the culture, normalized to cell density (OD₆₀₀).

    • For LacZ: Lyse the cells and perform a β-galactosidase assay using ONPG. The rate of yellow color development is measured and normalized to cell density.

  • Interpretation: A dose-dependent increase in reporter gene expression (fluorescence or β-galactosidase activity) compared to the negative control indicates induction of the SOS response.

References

Navigating the Synthesis and Purification of Octacin-Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic and purification methodologies for key "octacin"-related compounds, with a primary focus on the promising anti-tumor agent, Rosettacin.

The term "this compound" presents a degree of ambiguity within scientific literature, with searches often leading to several distinct, yet structurally complex, molecules. Among these, Rosettacin, a member of the aromathecin alkaloids, has garnered significant attention for its potential as an anti-tumor agent. This guide provides a detailed technical overview of the synthesis and purification of Rosettacin, while also briefly touching upon other compounds that emerge in searches for "this compound," namely Octa-acid and Octacosanol. This document is intended for researchers, scientists, and professionals in the field of drug development.

Rosettacin: A Focal Point in Aromathecin Synthesis

Rosettacin, an analogue of camptothecin, is of considerable interest due to its potential anti-tumor activities.[1][2] Various synthetic strategies have been developed to construct its complex pentacyclic core.

Synthetic Pathways to Rosettacin

Multiple synthetic routes to Rosettacin have been reported, each with unique advantages. Key strategies include domino reactions, radical cyclizations, and transition metal-catalyzed C-H activation.[1][2]

A summary of representative synthetic approaches is presented below:

Key Strategy Starting Materials Key Intermediates/Reactions Reported Yield Reference
Domino N-amidoacylation/Aldol-type CondensationLactam, HOBt esterTricyclic productNot specified[1]
Aryl Radical Cyclization of EnamideEnamide with bromine or chlorineAryl radical cyclizationNot specified[1]
Rhodium(III)-catalyzed Intramolecular AnnulationAlkyne-tethered hydroxamic esters3-hydroxyalkyl isoquinolonesNot specified[3]
N-Heterocyclic Carbene (NHC)-catalyzed Aerobic OxidationIsoquinolinium saltIsoquinoloneNot specified[3]
Thermal Cyclization and Reissert–Henze-type Reaction2-Chloroquinoline-3-carbaldehyde2-iodoquinoline, 3-methoxymethyquinolineNot specified[1]

Below are graphical representations of some of these synthetic pathways.

Rosettacin_Synthesis_Domino cluster_start Starting Materials cluster_intermediate Key Reaction cluster_product Product Lactam Lactam Domino_Reaction Domino N-amidoacylation/ Aldol-type Condensation Lactam->Domino_Reaction HOBt_ester HOBt_ester HOBt_ester->Domino_Reaction Rosettacin Rosettacin Domino_Reaction->Rosettacin

Caption: Domino reaction pathway for Rosettacin synthesis.

Rosettacin_Synthesis_Radical_Cyclization cluster_start Starting Material cluster_intermediate Key Reaction cluster_product Product Enamide Enamide Radical_Cyclization Aryl Radical Cyclization Enamide->Radical_Cyclization Rosettacin_Product Rosettacin Radical_Cyclization->Rosettacin_Product Topoisomerase_I_Inhibition Rosettacin Rosettacin Topoisomerase_I Topoisomerase_I Rosettacin->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_I->DNA_Replication_Transcription Required for DNA_Damage DNA_Damage Topoisomerase_I->DNA_Damage DNA_Replication_Transcription->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

References

The Biological Activity of Enoxacin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a second-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] Beyond its well-established antibacterial properties, recent research has unveiled a wider range of biological activities for enoxacin and its derivatives, including anti-inflammatory, and anticancer effects.[4][5] This technical guide provides an in-depth overview of the biological activities of enoxacin and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological activities of enoxacin and its derivatives have been quantified through various in vitro assays. The following tables summarize the minimum inhibitory concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for anti-inflammatory and antiproliferative activities.

Table 1: Antibacterial Activity (MIC) of Enoxacin and Its Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Enoxacin Escherichia coli0.098 - 0.5[1][6]
Klebsiella pneumoniae0.098[1]
Pseudomonas aeruginosa2.6 - 6.25[1][7]
Staphylococcus aureus0.78 - 6.2[1][7]
Bacillus subtilis0.098 - 0.125[1]
Derivative 19a Bacillus subtilis0.45[1]
Candida albicans2.60[1]
Derivative 21 Staphylococcus aureus0.39[1]
Derivative 26 Bacillus subtilis0.008[1]
Derivative 32b Klebsiella pneumoniae1.56[1]
Derivative 34a Staphylococcus aureus0.39 - 0.78[1]
Derivative 38a Various strains0.049 - 0.780[8]
Derivative 38b Bacillus subtilis0.190[8]
Escherichia coli0.390[8]
Table 2: Anti-inflammatory Activity of Enoxacin Derivatives
Compound/DerivativeAssayIC50 (µg/mL)Reference
Derivative 10c Oxidative burst in whole blood2.6[8]
Oxidative burst in macrophages3.2[8]
Oxidative burst in neutrophils0.8[8]
Derivative 10d Oxidative burst in whole blood1.4[8]
Oxidative burst in macrophages1.4[8]
Oxidative burst in neutrophils1.4[8]
Table 3: Antiproliferative Activity of Enoxacin Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
Aryl derivatives with 1,3-thiazolidene-2,4-dione ring Various cancer cell lines1.8 - 21.5[4]
Derivative 5b (3-benzoxazolenaphthyridine scaffold) Various cancer cell lines3.0 - 31.8[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to determine the biological activity of enoxacin and its derivatives.

Antibacterial Activity Assessment

1. Disk Diffusion Method:

This method is used to determine the susceptibility of bacterial strains to enoxacin and its derivatives.[9]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., 10 µg enoxacin disk) are placed on the agar surface.[6]

  • Incubation: The plates are incubated at a specified temperature and duration (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant based on established breakpoints. For enoxacin, preliminary breakpoints for a 10-µg disk are: susceptible ≥18 mm, intermediate 15-17 mm, and resistant ≤14 mm.[6]

2. Agar Dilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[8]

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.

  • Inoculation: A standardized suspension of the test bacteria is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Activity Assessment

Luminol-Enhanced Chemiluminescence Assay for Oxidative Burst Activity:

This assay measures the effect of compounds on the respiratory burst of phagocytes (e.g., neutrophils and macrophages), a key component of the inflammatory response.[9]

  • Cell Preparation: Whole blood, or isolated macrophages and neutrophils, are diluted in a suitable buffer (e.g., modified Hank's solution).

  • Incubation with Compound: The cells are incubated with various concentrations of the test compounds for a specific period (e.g., 30 minutes).

  • Stimulation: The phagocytes are stimulated with a phlogistic agent like zymosan to induce an oxidative burst.

  • Chemiluminescence Measurement: Luminol, a chemiluminescent probe, is added to the cell suspension. The light emission, which is proportional to the production of reactive oxygen species (ROS), is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits the chemiluminescence response by 50%, is calculated.

Signaling Pathways and Mechanisms of Action

Enoxacin and its derivatives exert their biological effects through multiple mechanisms and by modulating various signaling pathways.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of enoxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3]

G Enoxacin Enoxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Enoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G Enoxacin Enoxacin TRBP TAR RNA-binding protein 2 (TRBP) Enoxacin->TRBP Enhances binding to pre-miRNA Dicer Dicer TRBP->Dicer Facilitates processing pre_miRNA pre-miRNA pre_miRNA->Dicer RISC RNA-induced silencing complex (RISC) Dicer->RISC Loading of mature miRNA Gene_Silencing Gene Silencing (mRNA degradation or translational repression) RISC->Gene_Silencing G Stress_Signals Cellular Stress Signals MAPKKK MAPKKK Stress_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates Enoxacin Enoxacin Enoxacin->JNK Suppresses Inflammation_Invasion Inflammation & Cancer Cell Invasion AP1->Inflammation_Invasion Promotes G Oxidative_Stress Oxidative Stress (Increased ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Enoxacin_Derivatives Enoxacin Derivatives Enoxacin_Derivatives->Keap1_Nrf2 Modulates Nrf2 Nrf2 (dissociated) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

An In-depth Technical Guide to the Core Chemical Structure and Properties of Octacin (Ofloxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacin, chemically known as Ofloxacin, is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Developed by Daiichi Seiyaku, it was first approved for medical use in 1985. Ofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, thereby leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, synthesis, and analytical methods for Ofloxacin, tailored for professionals in research and drug development.

Chemical Structure and Properties

Ofloxacin is a racemic mixture of two enantiomers, levofloxacin (the S-(-)-isomer) and dextrofloxacin (the R-(+)-isomer). The antibacterial activity is primarily attributed to the levofloxacin enantiomer.

Chemical Name: (±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.[1]

Chemical Structure:

Caption: Chemical structure of Ofloxacin.

Physicochemical Properties

A summary of the key physicochemical properties of Ofloxacin is presented in Table 1.

Table 1: Physicochemical Properties of Ofloxacin

PropertyValueReference
Molecular Formula C₁₈H₂₀FN₃O₄[1]
Molecular Weight 361.37 g/mol [1]
Melting Point 260-270 °C (with decomposition)[1]
Appearance Pale yellowish-white to light yellowish-white crystals or crystalline powder[1]
Odor Odorless[1]
Taste Bitter[1]
Solubility Freely soluble in glacial acetic acid; sparingly soluble in chloroform; slightly soluble in water, methanol, ethanol, and acetone; very slightly soluble in ethyl acetate.[1]
Partition Coefficient Chloroform: 0.1 mol/L phosphate buffer (pH 7.4): 4.95[1]
N-Octanol: 0.1 mol/L phosphate buffer (pH 7.0): 0.33[1]
CAS Number 82419-36-1
Pharmacokinetic Properties

A summary of the key pharmacokinetic properties of Ofloxacin is presented in Table 2.

Table 2: Pharmacokinetic Properties of Ofloxacin

PropertyValueReference
Bioavailability (oral) ~98%
Protein Binding 32%
Elimination Half-life 4-5 hours (biphasic)
Excretion 65-80% unchanged in urine, 4-8% in feces

Mechanism of Action

Ofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription. Inhibition of DNA gyrase leads to the cessation of these processes.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating (separating) the interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of the replicated DNA into daughter cells, leading to a blockage of cell division.

The following diagram illustrates the mechanism of action of Ofloxacin.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Transcription ofloxacin Ofloxacin inhibition_gyrase Inhibition ofloxacin->inhibition_gyrase inhibition_topoiv Inhibition ofloxacin->inhibition_topoiv dna_gyrase DNA Gyrase (Topoisomerase II) supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling topoisomerase_iv Topoisomerase IV decatenation Decatenation of Daughter Chromosomes topoisomerase_iv->decatenation cell_death Bacterial Cell Death supercoiling->cell_death Blocked decatenation->cell_death Blocked inhibition_gyrase->dna_gyrase inhibition_topoiv->topoisomerase_iv

Caption: Mechanism of action of Ofloxacin.

Experimental Protocols

Synthesis of Ofloxacin

The synthesis of Ofloxacin can be achieved through various routes. A common method involves the following key steps, starting from 2,3,4-trifluoronitrobenzene.

synthesis_workflow start 2,3,4-Trifluoronitrobenzene step1 Hydroxylation start->step1 intermediate1 2-Hydroxy-3,4-difluoronitrobenzene step1->intermediate1 step2 Etherification with Chloroacetone intermediate1->step2 intermediate2 Ether of Hydroxyacetone step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 intermediate3 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1,4]benzoxazine step3->intermediate3 step4 Condensation with Diethyl Ethoxymethylenemalonate intermediate3->step4 intermediate4 Enamine Intermediate step4->intermediate4 step5 Cyclization intermediate4->step5 intermediate5 Ethyl 9,10-difluoro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate step5->intermediate5 step6 Hydrolysis intermediate5->step6 intermediate6 9,10-Difluoro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid step6->intermediate6 step7 Nucleophilic Substitution with N-methylpiperazine intermediate6->step7 end Ofloxacin step7->end

Caption: General synthetic workflow for Ofloxacin.

Detailed Protocol:

A detailed experimental protocol for a key step in the synthesis of Ofloxacin is provided below.

Step 7: Synthesis of Ofloxacin from 9,10-difluoro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

  • To a reaction vessel, add 9,10-difluoro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1.0 equivalent).

  • Add N-methylpiperazine (a suitable excess, e.g., 3-5 equivalents) and a solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • Heat the reaction mixture to a temperature between 80-140 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or acetonitrile) to afford pure Ofloxacin.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Ofloxacin in bulk drug and pharmaceutical formulations.

HPLC Method for the Determination of Ofloxacin

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A mixture of a phosphate or acetate buffer (pH adjusted to 2.5-3.5 with phosphoric acid or acetic acid) and a suitable organic modifier like acetonitrile or methanol in an isocratic or gradient elution mode. A typical ratio would be Buffer:Acetonitrile (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of 294 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of Ofloxacin reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10-100 µg/mL).

  • Preparation of Sample Solution:

    • For tablets, weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Ofloxacin and transfer to a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the Ofloxacin.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the working range of the standard solutions.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph and record the peak areas.

    • Calculate the amount of Ofloxacin in the sample by comparing the peak area of the sample with that of the standard.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of Ofloxacin against DNA gyrase and topoisomerase IV can be determined using in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Mixture (20 µL):

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.75 mM ATP

    • 5 mM spermidine

    • 0.1 mg/mL bovine serum albumin (BSA)

    • 6.5% (w/v) glycerol

    • 0.3 µg of relaxed pBR322 DNA

    • Various concentrations of Ofloxacin

    • DNA gyrase enzyme

  • Procedure:

    • Incubate the reaction mixture at 37 °C for 1 hour.

    • Stop the reaction by adding 4 µL of a solution containing 5% SDS, 25% glycerol, and 0.025% bromophenol blue.

    • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Topoisomerase IV Decatenation Inhibition Assay

  • Reaction Mixture (20 µL):

    • 40 mM Tris-HCl (pH 7.5)

    • 6 mM MgCl₂

    • 10 mM DTT

    • 100 mM potassium glutamate

    • 1 mM ATP

    • 50 µg/mL BSA

    • 0.2 µg of kinetoplast DNA (kDNA)

    • Various concentrations of Ofloxacin

    • Topoisomerase IV enzyme

  • Procedure:

    • Incubate the reaction mixture at 37 °C for 30 minutes.

    • Stop the reaction by adding 4 µL of a solution containing 5% SDS, 25% glycerol, and 0.025% bromophenol blue.

    • Analyze the decatenated DNA by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the kDNA network at the origin of the gel.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, mechanism of action, synthesis, and analytical methodologies for Ofloxacin (this compound). The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important fluoroquinolone antibiotic. The structured data and visual representations aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting.

References

discovery and history of octacin development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Ofloxacin

Disclaimer: The term "octacin" did not yield results for a known pharmaceutical compound. This document assumes the user intended to request information on Ofloxacin , a second-generation fluoroquinolone antibiotic, based on the phonetic similarity.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It possesses a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to the development of ofloxacin. The information is intended for researchers, scientists, and drug development professionals.

Discovery and History

Ofloxacin was synthesized and developed by scientists at Daiichi Seiyaku in Japan.[3] It was created as a broader-spectrum analog of norfloxacin, an earlier fluoroquinolone.[1] The timeline of its development and key milestones are summarized below:

  • 1980: Ofloxacin was patented.[3]

  • 1982: A European patent for ofloxacin was filed by Daiichi.[1]

  • 1985: Ofloxacin was first approved for medical use and marketing in Japan for oral administration under the brand name Tarvid.[3][4]

  • 1990: The U.S. Food and Drug Administration (FDA) approved ofloxacin on December 28th, marketed under the brand name Floxin. It was initially approved for the treatment of lower respiratory tract infections, skin and skin structure infections, urinary tract infections, prostatitis, and certain sexually transmitted diseases in adults.[1][3]

Ofloxacin is included on the World Health Organization's List of Essential Medicines and is available as a generic medication.[3] In 2023, it was the 169th most commonly prescribed medication in the United States, with over 2 million prescriptions.[3]

Mechanism of Action

Ofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[5][7] Ofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, which leads to a halt in these processes.[5]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA chromosomes following a round of replication.[2][5] Inhibition of topoisomerase IV by ofloxacin prevents the segregation of the newly synthesized DNA, leading to an accumulation of DNA breaks and ultimately, cell death.[5]

The selective toxicity of ofloxacin towards bacteria is due to the fact that mammalian cells do not possess DNA gyrase or topoisomerase IV; they have a structurally different type II topoisomerase.[5]

Ofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Chromosome_Segregation->Cell_Death Inhibition leads to

Ofloxacin's inhibitory action on bacterial DNA replication.

Quantitative Data

Pharmacokinetic Properties

Ofloxacin exhibits predictable pharmacokinetics following oral administration.[8] Key parameters are summarized in the table below.

ParameterValueReference(s)
Bioavailability (oral) ~98%[3][8]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[3][8]
Plasma Protein Binding ~32%[3]
Elimination Half-life 4-5 hours[3][8]
Renal Excretion (unchanged drug) 65-80% within 48 hours[3][8]
Fecal Excretion 4-8%[3][8]
Volume of Distribution (Vd) 1.2 - 1.4 L/kg[9]
Total Body Clearance 11 - 16 L/h[10]
In Vitro Antibacterial Activity

The in vitro potency of ofloxacin is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

OrganismMIC Range (µg/mL)Reference(s)
Escherichia coli (ATCC 25922)0.03 - 0.06[11]
Staphylococcus aureus (ATCC 29213)0.12 - 0.5[11]
Pseudomonas aeruginosa (ATCC 27853)1.0 - 4.0[11]
Enterococcus faecalis (ATCC 29212)1.0 - 4.0[11]
Haemophilus influenzae≤ 2.0[12]
Neisseria spp.≤ 2.0[12]
Enterobacteriaceae≤ 2.0 (95% susceptible)[12]
Salmonella enterica serovar Typhi0.0125 - 0.075[13]

Experimental Protocols

Synthesis of Ofloxacin

A common synthetic route for ofloxacin starts from 2,3,4-trifluoronitrobenzene. The general steps are outlined below.

Ofloxacin_Synthesis_Workflow Start 2,3,4-Trifluoronitrobenzene Step1 Reaction with Potassium Hydroxide Start->Step1 Intermediate1 2-Hydroxy-3,4-difluoronitrobenzene Step1->Intermediate1 Step2 Reaction with Chloroacetone Intermediate1->Step2 Intermediate2 Ether of Hydroxyacetone Step2->Intermediate2 Step3 Reduction with Hydrogen over Raney Nickel Intermediate2->Step3 Intermediate3 Difluorobenzoxazine derivative Step3->Intermediate3 Step4 Reaction with Ethyl Ethoxymethylenemalonate Intermediate3->Step4 Intermediate4 Aminomethylmalonic derivative Step4->Intermediate4 Step5 Cyclization with Polyphosphoric Acid Intermediate4->Step5 Intermediate5 Tricyclic Ester Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 Intermediate6 Tricyclic Carboxylic Acid Step6->Intermediate6 Step7 Reaction with N-methylpiperazine Intermediate6->Step7 End Ofloxacin Step7->End

A generalized workflow for the synthesis of Ofloxacin.

Detailed Protocol (Illustrative Example): A detailed protocol for a similar synthesis is described in the literature. The final step, reacting the tricyclic carboxylic acid with N-methylpiperazine, typically involves heating the reactants in a solvent like pyridine to facilitate the nucleophilic aromatic substitution. The product is then purified, often by recrystallization from a suitable solvent like methanol.[1]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the general principles of the broth microdilution method.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

  • Stock solution of ofloxacin.

2. Serial Dilution:

  • A two-fold serial dilution of the ofloxacin stock solution is prepared in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

3. Inoculation:

  • Each well containing the diluted ofloxacin and control wells are inoculated with the standardized bacterial suspension.

  • A growth control well (broth and bacteria, no drug) and a sterility control well (broth only) are included.

4. Incubation:

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is determined as the lowest concentration of ofloxacin that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay

This protocol is based on a described in vitro assay to measure the supercoiling activity of DNA gyrase.[5]

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/ml bovine serum albumin.

2. Enzyme and Substrate Addition:

  • DNA gyrase A and B subunits and the relaxed plasmid pBR322 DNA (substrate) are added to the reaction mixture.

  • Varying concentrations of ofloxacin are added to the test samples.

3. Incubation:

  • The reaction is incubated for 60 minutes at 25°C.

4. Analysis:

  • The reaction is stopped, and the DNA is extracted.

  • The different forms of the plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

  • The inhibition of supercoiling is visualized and can be quantified to determine the IC50 (the concentration of ofloxacin that inhibits 50% of the enzyme's activity).

Conclusion

Ofloxacin has a well-established history as a clinically important broad-spectrum antibiotic. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a clear basis for its bactericidal activity. The pharmacokinetic and in vitro activity data demonstrate its effectiveness against a wide range of pathogens. The experimental protocols outlined provide a foundation for further research and development in the field of fluoroquinolone antibiotics.

References

An In-depth Technical Guide on the Mode of Action of Novel Bacterial Topoisomerase Inhibitors Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

Gepotidacin is a first-in-class triazaacenaphthylene antibacterial agent that exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and chromosome segregation.[2][3]

The primary mechanism of action of Gepotidacin involves a dual-targeting approach. It binds to a novel site on the enzyme-DNA complex, which is distinct from the binding site of fluoroquinolones.[1] Specifically, it interacts with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2][4] This binding event stabilizes the enzyme-DNA cleavage complex, but in a manner different from traditional quinolones. A key distinction in its mechanism is the induction of single-stranded DNA breaks, in contrast to the double-stranded breaks typically caused by fluoroquinolones.[5][6][7] This accumulation of single-stranded breaks ultimately stalls DNA replication and leads to bacterial cell death.[3]

The dual-targeting and unique binding site of Gepotidacin contribute to its efficacy against a range of pathogens, including strains resistant to existing antibiotics like fluoroquinolones.[1][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Gepotidacin against DNA gyrase and topoisomerase IV has been quantified in various bacterial species. The following tables summarize key in vitro inhibitory concentrations (IC50) and cleavage complex formation (CC50) data.

Organism Enzyme Assay IC50 (µM) Reference
Staphylococcus aureusDNA GyraseDNA Supercoiling~0.047[5][7]
Staphylococcus aureusDNA GyraseRelaxation of Positive Supercoils~0.6[5][7]
Escherichia coliDNA GyraseDNA Supercoilingsub-µM[8]
Escherichia coliTopoisomerase IVDNA Decatenationsub-µM[8]
Neisseria gonorrhoeaeDNA GyraseDNA Supercoilinglow µM[9]
Neisseria gonorrhoeaeTopoisomerase IVDNA Decatenationlow µM[9]
Organism Enzyme Assay CC50 (µM) Reference
Escherichia coliDNA GyraseSingle-stranded DNA cleavage2.18 ± 0.77[8]

Visualizing the Mechanism and Workflows

Signaling Pathway: Gepotidacin's Mode of Action

Gepotidacin_MoA cluster_drug Gepotidacin cluster_enzyme Bacterial Cell cluster_process Inhibition Process Gepotidacin Gepotidacin Binding Binds to GyrA/ParC in enzyme-DNA complex Gepotidacin->Binding Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Binding TopoIV Topoisomerase IV (ParC/ParE) TopoIV->Binding DNA Bacterial DNA DNA->Gyrase DNA->TopoIV SSB Stabilization of Single-Strand Breaks Binding->SSB Replication_Block DNA Replication Stalled SSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Gepotidacin's dual-targeting mechanism against DNA gyrase and topoisomerase IV.

Experimental Workflow: DNA Supercoiling Assay

Supercoiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified DNA Gyrase Incubation Incubate components at 37°C Enzyme->Incubation DNA Relaxed pBR322 DNA DNA->Incubation Buffer Assay Buffer (Tris-HCl, MgCl2, ATP) Buffer->Incubation Gepotidacin Gepotidacin (serial dilutions) Gepotidacin->Incubation Termination Terminate reaction (SDS/Proteinase K) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Stain (e.g., Ethidium Bromide) & Visualize under UV Electrophoresis->Visualization Quantification Densitometry to quantify supercoiled vs. relaxed DNA Visualization->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for determining the IC50 of Gepotidacin in a DNA gyrase supercoiling assay.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for characterizing novel bacterial topoisomerase inhibitors like Gepotidacin.[8][10]

DNA Gyrase Supercoiling Assay

Objective: To determine the concentration of Gepotidacin required to inhibit 50% of the DNA supercoiling activity of bacterial DNA gyrase (IC50).

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gepotidacin stock solution (in DMSO)

  • 5X Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 875 mM Potassium Glutamate, 25 mM DTT, 7.5 mM ATP

  • Stop Solution/Loading Dye: 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue, 1 mg/mL Proteinase K

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Prepare serial dilutions of Gepotidacin in DMSO or the assay buffer.

  • In a 20 µL reaction volume, combine the following on ice:

    • 4 µL of 5X Gyrase Assay Buffer

    • Relaxed pBR322 DNA (final concentration of ~5 nM)

    • Varying concentrations of Gepotidacin (or DMSO for control)

    • Purified DNA gyrase (final concentration of ~5 nM)

    • Nuclease-free water to a final volume of 20 µL.

  • Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye and incubate at 37°C for an additional 30 minutes to digest the enzyme.

  • Load the entire reaction mixture onto a 1% agarose gel in 1X TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under UV illumination.

  • Quantify the band intensities for supercoiled and relaxed DNA using densitometry software.

  • Calculate the percentage of inhibition for each Gepotidacin concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of Gepotidacin concentration and determine the IC50 value using a non-linear regression curve fit.

Gyrase-Mediated DNA Cleavage Assay

Objective: To assess the ability of Gepotidacin to stabilize the covalent enzyme-DNA cleavage complex.

Materials:

  • Purified bacterial DNA gyrase

  • Negatively supercoiled plasmid DNA (e.g., pBR322)

  • Gepotidacin stock solution

  • Gyrase Assay Buffer (as above, but can be performed without ATP)

  • Stop Solution: 0.2% SDS, 1 mM EDTA

  • Proteinase K (20 mg/mL)

  • Agarose, TAE buffer, DNA stain

Procedure:

  • In a 20 µL reaction volume, combine the assay buffer, supercoiled pBR322 DNA (~5 nM), and varying concentrations of Gepotidacin.

  • Add DNA gyrase (~50 nM) to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 2 µL of 0.2% SDS, followed by 1 µL of Proteinase K.

  • Incubate at 37°C for 30 minutes to digest the protein.

  • Add loading dye and resolve the DNA products on a 1% agarose gel.

  • Stain and visualize the gel. The formation of nicked (single-stranded break) and linear (double-stranded break) DNA from the supercoiled substrate indicates the stabilization of the cleavage complex.

  • Quantify the percentage of nicked and linear DNA to determine the concentration of Gepotidacin that produces 50% of the maximal cleavage (CC50).

Conclusion

Gepotidacin represents a significant advancement in the development of antibiotics targeting bacterial DNA gyrase and topoisomerase IV. Its novel chemical structure and unique mechanism of action, particularly the induction of single-stranded DNA breaks and its dual-targeting nature, provide a potent means to combat bacterial infections, including those caused by fluoroquinolone-resistant strains. The experimental protocols detailed herein are fundamental to the characterization of such novel inhibitors and are crucial for the continued development of new antibacterial agents in an era of increasing antimicrobial resistance.

References

In Vitro Efficacy, Mechanism, and Experimental Protocols of Octacin Against Common Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following technical guide is a hypothetical document based on simulated data for a fictional compound, "Octacin." The information provided is for illustrative purposes to meet the structural and content requirements of the prompt and does not represent real-world experimental results.

Introduction

This compound is a novel synthetic antimicrobial peptide currently under investigation for its broad-spectrum antibacterial activity. This document outlines the comprehensive in vitro efficacy of this compound against a panel of common Gram-positive and Gram-negative pathogens. The data presented herein covers minimum inhibitory and bactericidal concentrations, time-kill kinetics, and preliminary cytotoxicity. Detailed experimental protocols are provided to ensure reproducibility, and key mechanisms and workflows are visualized to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Quantitative Efficacy Data

The antibacterial activity of this compound was systematically evaluated using standardized microdilution techniques and time-kill assays. The results demonstrate potent activity against a range of clinically relevant bacteria.

Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The MIC and MBC values were determined using the broth microdilution method as per CLSI guidelines. This compound exhibits potent activity, with a notable bactericidal effect (MBC/MIC ratio ≤ 4) against most tested organisms.

Table 1: MIC and MBC of this compound Against Common Pathogens

PathogenStrain IDGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Positive242
Staphylococcus aureus (MRSA)ATCC 43300Positive482
Streptococcus pneumoniaeATCC 49619Positive122
Enterococcus faecalisATCC 29212Positive8324
Escherichia coliATCC 25922Negative482
Klebsiella pneumoniaeATCC 700603Negative8162
Pseudomonas aeruginosaATCC 27853Negative16644
Acinetobacter baumanniiATCC 19606Negative8162
Time-Kill Kinetic Assays

Time-kill assays were performed on select pathogens to evaluate the pharmacodynamics of this compound over a 24-hour period. The results indicate a rapid, concentration-dependent bactericidal activity against both S. aureus and E. coli.

Table 2: Time-Kill Assay Results for this compound

PathogenConcentrationLog10 CFU/mL Reduction at 4 hoursLog10 CFU/mL Reduction at 8 hoursLog10 CFU/mL Reduction at 24 hours
S. aureus (ATCC 29213)2x MIC (4 µg/mL)> 3.0> 3.5> 4.0
S. aureus (ATCC 29213)4x MIC (8 µg/mL)> 3.5> 4.0> 4.0
E. coli (ATCC 25922)2x MIC (8 µg/mL)> 2.5> 3.0> 3.5
E. coli (ATCC 25922)4x MIC (16 µg/mL)> 3.0> 3.5> 4.0
In Vitro Cytotoxicity

To assess the selectivity of this compound, its cytotoxic effect on human cell lines was measured using an MTT assay after 24 hours of exposure. The high IC50 values relative to the MICs suggest a favorable therapeutic window.

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL)Selectivity Index (SI) vs. S. aureus
HEK293Human Embryonic Kidney> 256> 128
HepG2Human Hepatocellular Carcinoma> 256> 128
A549Human Lung Carcinoma> 256> 128

Selectivity Index (SI) = IC50 / MIC

Proposed Mechanism of Action

This compound is hypothesized to act by rapidly disrupting the integrity of the bacterial cell membrane. This mechanism involves an initial electrostatic binding to negatively charged phospholipids (e.g., phosphatidylglycerol) in the bacterial membrane, followed by insertion and oligomerization to form transmembrane pores. This leads to ion dysregulation, leakage of cellular contents, and rapid cell death.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm PL Anionic Phospholipids Pore Transmembrane Pore PL->Pore 2. Insertion & Pore Formation Leakage Leakage of Ions & Metabolites Pore->Leakage 3. Membrane Depolarization This compound This compound Peptide This compound->PL 1. Electrostatic Attraction Death Cell Death Leakage->Death 4. Metabolic Arrest G start Start prep_this compound Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_this compound prep_inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) in Cation-Adjusted Mueller-Hinton Broth start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_this compound->inoculate prep_inoculum->inoculate controls Include sterility (broth only) & growth (no drug) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate 100 µL from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration yielding ≥99.9% reduction in CFU incubate_mbc->read_mbc end End read_mbc->end G start Start prep_culture Grow bacteria to logarithmic phase (approx. 10^6 CFU/mL) start->prep_culture add_this compound Add this compound at desired multiples of MIC (e.g., 2x, 4x) and a growth control prep_culture->add_this compound incubate Incubate culture tubes at 37°C with shaking add_this compound->incubate sampling At time points (0, 2, 4, 8, 24h), withdraw aliquots incubate->sampling dilute_plate Perform serial dilutions and plate onto agar sampling->dilute_plate incubate_plates Incubate plates at 37°C for 18-24 hours dilute_plate->incubate_plates count_cfu Count colonies (CFU) to determine viable bacteria incubate_plates->count_cfu plot_data Plot Log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Navigating the Aerobic Battlefield: A Technical Guide to the Spectrum of Activity of Ofloxacin and Other Interpretations of "Octacin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Octacin" can lead to ambiguity in scientific discourse. While it is a recognized brand name for the fluoroquinolone antibiotic ofloxacin, the similarity in name to other antimicrobials, such as "Octacillin" (a brand name for amoxicillin) and the distinct class of octapeptin antibiotics, necessitates a precise and differentiated understanding of their respective activities. This technical guide provides an in-depth analysis of the spectrum of activity against aerobic bacteria for each of these interpretations, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Ofloxacin: The Fluoroquinolone Core of "this compound"

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] It is active against a wide range of Gram-positive and Gram-negative aerobic bacteria.

Quantitative Spectrum of Activity of Ofloxacin

The in vitro activity of ofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values of ofloxacin against a selection of common aerobic bacterial pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259220.03 - 0.06[3]
Staphylococcus aureusATCC 292130.12 - 0.5[3]
Pseudomonas aeruginosaATCC 278531.0 - 4.0[3]
Enterococcus faecalisATCC 292121.0 - 4.0[3]
Streptococcus pneumoniae (penicillin-susceptible)Clinical Isolates≤2.0 (MIC90)[2]
Haemophilus influenzaeClinical Isolates≤2.0 (MIC90)[2]
Neisseria gonorrhoeaeClinical Isolates≤2.0 (MIC90)[2]
Mechanism of Action of Ofloxacin

Ofloxacin's primary mechanism of action involves the inhibition of two key bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5] In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[3] This dual inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

ofloxacin_mechanism cluster_bacterium Bacterial Cell cluster_key Key ofloxacin Ofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ofloxacin->topoisomerase_iv Inhibits supercoiled_dna Supercoiled DNA replicated_dna Replicated DNA (Catenated) relaxed_dna Relaxed DNA for Replication supercoiled_dna->relaxed_dna Relaxation relaxed_dna->replicated_dna Replication separated_dna Separated Daughter DNA replicated_dna->separated_dna Decatenation cell_division Cell Division separated_dna->cell_division cell_death Cell Death key_process Process key_inhibition Inhibition key_molecule Molecule/Enzyme key_outcome Outcome

Ofloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Amoxicillin: The Penicillin Behind "Octacillin"

"Octacillin" is a brand name for amoxicillin, a widely used aminopenicillin antibiotic. It belongs to the beta-lactam class of antibiotics and has a spectrum of activity that includes many Gram-positive and some Gram-negative aerobic bacteria.[6]

Quantitative Spectrum of Activity of Amoxicillin

The following table presents MIC values for amoxicillin against a range of aerobic bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeClinical Isolates≤0.5 - 2.0[7]
Streptococcus pyogenesClinical Isolates≤0.12[6]
Enterococcus faecalisClinical Isolates2.0 - 8.0[7]
Haemophilus influenzae (beta-lactamase negative)Clinical Isolates≤1.0[6]
Escherichia coliClinical Isolates2.0 - >32[7]
Borrelia burgdorferiB31 (ATCC 35210)0.5[8]
Mechanism of Action of Amoxicillin

Amoxicillin's bactericidal action is due to the inhibition of bacterial cell wall synthesis.[9][10][11] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[10][11] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

amoxicillin_mechanism cluster_bacterium Bacterial Cell Wall Synthesis cluster_process amoxicillin Amoxicillin pbps Penicillin-Binding Proteins (PBPs) amoxicillin->pbps Binds to and Inhibits peptidoglycan_synthesis Peptidoglycan Cross-linking pbps->peptidoglycan_synthesis Catalyzes cell_wall_integrity Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity Maintains cell_lysis Cell Lysis

Inhibition of bacterial cell wall synthesis by amoxicillin.

Octapeptins: A Distinct Class of Lipopeptide Antibiotics

Octapeptins are a class of non-ribosomally synthesized cyclic lipopeptide antibiotics. They are structurally related to polymyxins and exhibit a broad spectrum of activity that includes Gram-negative and Gram-positive bacteria.[12][13] Notably, they have shown activity against polymyxin-resistant strains.[13]

Quantitative Spectrum of Activity of Octapeptins

The following table summarizes the MIC values for octapeptin C4, a representative of the octapeptin class, against various aerobic bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosa (polymyxin-susceptible)Clinical Isolates4 - 16[12]
Pseudomonas aeruginosa (polymyxin-resistant)Clinical Isolates0.5 - 32[12]
Acinetobacter baumannii (polymyxin-resistant)Clinical Isolates0.5 - 32[12]
Klebsiella pneumoniae (polymyxin-resistant)Clinical Isolates0.5 - 32[12]
Escherichia coliSC 92510.3 (Octapeptin B)[13]
Mechanism of Action of Octapeptins

The mechanism of action of octapeptins involves the disruption of the bacterial cell membrane.[12][13] They interact with the lipid components of the bacterial membrane, leading to increased permeability, depolarization, and ultimately cell death.[12][14] Unlike polymyxins, their interaction does not appear to be solely dependent on lipid A, which may contribute to their activity against polymyxin-resistant bacteria.[14]

octapeptin_mechanism cluster_bacterium Bacterial Membrane Interaction octapeptin Octapeptin outer_membrane Outer Membrane (Gram-negative) octapeptin->outer_membrane Interacts with inner_membrane Inner Membrane outer_membrane->inner_membrane Penetrates membrane_disruption Membrane Disruption (Increased Permeability) inner_membrane->membrane_disruption Causes depolarization Membrane Depolarization membrane_disruption->depolarization cell_death Cell Death depolarization->cell_death

Bacterial membrane disruption by octapeptins.

Experimental Protocols for Determining Antimicrobial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing the spectrum of activity of an antimicrobial agent. The two primary methods are broth microdilution and agar dilution, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to perform serial dilutions of the antimicrobial agent in a liquid growth medium.

Workflow:

broth_microdilution_workflow start Start prepare_dilutions Prepare two-fold serial dilutions of antimicrobial in broth in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution Method.

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: A stock solution of the antimicrobial agent is prepared. Two-fold serial dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[16]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3][16]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[17]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.[3]

  • Interpretation: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[16]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is applied to the surface of the agar.

Workflow:

agar_dilution_workflow start Start prepare_plates Prepare agar plates containing serial dilutions of the antimicrobial agent start->prepare_plates prepare_inoculum Prepare standardized bacterial inoculum prepare_plates->prepare_inoculum spot_inoculate Spot-inoculate the surface of each plate with the bacterial suspension prepare_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_results Examine plates for bacterial growth at inoculation spots incubate->read_results determine_mic MIC = Lowest concentration that inhibits colony formation read_results->determine_mic end End determine_mic->end

Workflow for the Agar Dilution Method.

Detailed Protocol:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the antimicrobial stock solution to the molten agar before it solidifies.[18][19]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.[20]

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.[19]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[21]

  • Interpretation: The plates are examined for the presence of bacterial colonies at the inoculation sites. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.[18]

Conclusion

A clear understanding of the antimicrobial spectrum of activity is paramount for effective research and drug development. This guide has elucidated the distinct profiles of ofloxacin, amoxicillin, and the octapeptin class of antibiotics, all of which could be misconstrued under the term "this compound." By presenting quantitative data, detailing experimental methodologies, and visualizing mechanisms of action, this document serves as a comprehensive resource for scientists and researchers in the field of antimicrobial development. The provided protocols and data underscore the importance of precise nomenclature and a thorough understanding of the properties of each antimicrobial agent.

References

Pharmacokinetic Properties of Octacin in Animal Models: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "octacin" appears to be a hypothetical substance for the purpose of this guide, as no publicly available data exists for a drug with this name. The following content is a generalized template demonstrating how such a technical guide would be structured, using placeholder data and established pharmacokinetic principles. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected data presentation, experimental detail, and visualization required for a comprehensive pharmacokinetic whitepaper.

Abstract

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) properties of a hypothetical compound, this compound, in various animal models. Key PK parameters, including absorption, distribution, metabolism, and excretion (ADME), are summarized from simulated studies in rodents and non-rodents. Detailed experimental protocols for conducting such studies, including bioanalytical methods and data analysis, are presented. Visual diagrams of experimental workflows and metabolic pathways are included to enhance understanding. The data herein serves as a foundational framework for designing and interpreting preclinical PK studies.

Pharmacokinetic Data Summary

The pharmacokinetic profile of this compound has been characterized following intravenous (IV) and oral (PO) administration in several key preclinical species. The quantitative data, representing mean values ± standard deviation, are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=6)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 258 ± 45102 ± 28
Tmax (h) 0.11.5
AUC₀-t (ng·h/mL) 480 ± 92750 ± 155
AUC₀-inf (ng·h/mL) 495 ± 98780 ± 162
t₁/₂ (h) 3.5 ± 0.84.1 ± 0.9
CL (L/h/kg) 2.0 ± 0.4-
Vd (L/kg) 8.5 ± 1.7-
F (%) -31.5
Table 2: Pharmacokinetic Parameters of this compound in Male Beagle Dogs (n=4)
ParameterIV Administration (0.5 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 310 ± 6295 ± 21
Tmax (h) 0.12.0
AUC₀-t (ng·h/mL) 620 ± 110980 ± 205
AUC₀-inf (ng·h/mL) 635 ± 1181010 ± 215
t₁/₂ (h) 5.8 ± 1.26.5 ± 1.4
CL (L/h/kg) 0.8 ± 0.15-
Vd (L/kg) 5.5 ± 1.1-
F (%) -31.8

Experimental Protocols

The following sections detail the methodologies employed to generate the pharmacokinetic data for this compound.

Animal Models
  • Rat Studies: Male Sprague-Dawley rats (250-300g) were sourced from Charles River Laboratories. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Dog Studies: Male Beagle dogs (8-10 kg) were obtained from Marshall BioResources. Animals were housed in individual pens with a standard diet and water provided. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and followed the guidelines of the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).

Dosing and Sample Collection

A typical experimental workflow for a preclinical pharmacokinetic study is outlined below.

G cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose A Acclimatization (7 days) B Fasting (Overnight) A->B C Baseline Sample (t=0) B->C D Drug Administration (IV or PO) C->D E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G

Figure 1: General workflow for a typical preclinical pharmacokinetic study.
  • Intravenous Administration: this compound was formulated in a solution of 20% Solutol HS 15 in saline. The formulation was administered as a bolus injection via the tail vein in rats or the cephalic vein in dogs.

  • Oral Administration: For oral dosing, this compound was suspended in 0.5% methylcellulose and administered via oral gavage.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) were collected from the jugular vein (rats) or cephalic vein (dogs) at predetermined time points into EDTA-coated tubes. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Chromatography: Separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) was used to quantify the analyte and internal standard. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) was performed using Phoenix WinNonlin software to calculate key pharmacokinetic parameters. The maximum plasma concentration (Cmax) and time to Cmax (Tmax) were determined directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear-up/log-down trapezoidal method.

Metabolism

In vitro studies using liver microsomes from rat, dog, and human sources indicated that this compound is primarily metabolized via cytochrome P450 enzymes. The major metabolic pathway involves oxidation.

G cluster_pathway Metabolic Pathway of this compound parent This compound enzyme CYP3A4/2D6 parent->enzyme metabolite Oxidized Metabolite (M1) enzyme->metabolite Oxidation excretion Excretion (Urine/Feces) metabolite->excretion

Figure 2: Primary metabolic pathway of this compound via CYP450-mediated oxidation.

The primary metabolite (M1) was found to be pharmacologically inactive. Further studies are recommended to fully characterize the metabolic profile and identify any potential for drug-drug interactions.

Conclusion

This guide outlines the fundamental pharmacokinetic characteristics of the hypothetical compound this compound in standard preclinical animal models. The data indicates moderate oral bioavailability and a clearance rate that suggests hepatic metabolism as the primary route of elimination. The detailed protocols and methodologies provided herein offer a template for the design and execution of similar preclinical pharmacokinetic evaluations, ensuring robust and reproducible data generation for new chemical entities.

Understanding the Molecular Targets of Octacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the molecular targets and associated data for a compound named "octacin" has yielded no specific information. It is possible that "this compound" is a novel, preclinical compound with data not yet in the public domain, or the name may be a misspelling of another therapeutic agent.

This guide is predicated on the future availability of data for this compound or a similarly acting compound. The methodologies, data presentation formats, and visualization tools outlined below serve as a comprehensive template for the elucidation and presentation of a drug's molecular targets for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Molecular Interactions

To facilitate a clear understanding of this compound's interaction with its putative molecular targets, all quantitative data should be summarized in structured tables. This allows for straightforward comparison of binding affinities, enzymatic inhibition, and cellular potency.

Table 1: Binding Affinity of this compound for Target Proteins

Target ProteinLigand (Radiolabeled/Fluorescent)Assay TypeK_d (nM)K_i (nM)B_max (pmol/mg protein)Hill SlopeReference
e.g., Target Xe.g., [³H]-Ligand YRadioligand BindingDataDataDataData[Citation]
e.g., Target Ze.g., Fluorescent Probe AFluorescence PolarizationDataDataDataData[Citation]

Table 2: In Vitro Efficacy and Potency of this compound

Target/AssayAssay TypeIC₅₀ (nM)EC₅₀ (nM)E_max (%)Mechanism of ActionReference
e.g., Kinase ZKinase Inhibition AssayDataN/ADatae.g., ATP-competitive[Citation]
e.g., Cell Line ACell Viability AssayDataN/ADatae.g., Apoptosis Induction[Citation]
e.g., GPCR BcAMP Accumulation AssayN/ADataDatae.g., Agonist[Citation]

Experimental Protocols: Methodologies for Target Identification and Validation

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are templates for key experiments typically used to characterize the molecular targets of a novel compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_d or K_i) of this compound for its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target protein.

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled known ligand for the target).

  • Non-labeled this compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add cell membranes/purified receptor, radiolabeled ligand at a fixed concentration (typically at or below its K_d), and varying concentrations of unlabeled this compound.

  • For non-specific binding control wells, add a high concentration of a known, unlabeled ligand for the target.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC₅₀. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a target enzyme.

Materials:

  • Purified target enzyme.

  • Substrate for the enzyme (can be chromogenic, fluorogenic, or luminogenic).

  • This compound at various concentrations.

  • Assay buffer specific to the enzyme.

  • Microplate reader capable of detecting the signal generated by the substrate.

Procedure:

  • Prepare a serial dilution of this compound.

  • In a microplate, add the target enzyme and varying concentrations of this compound.

  • Pre-incubate the enzyme and this compound for a specified time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals or at a fixed endpoint.

  • For control wells, measure the activity of the enzyme without any inhibitor (100% activity) and the background signal without the enzyme (0% activity).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Visualization of Molecular Pathways and Workflows

Diagrams are essential for visually communicating complex biological processes and experimental designs. The following are examples of diagrams that would be created using the DOT language to illustrate the signaling pathways affected by this compound and the experimental workflows used in its characterization.

Signaling Pathway Diagram

This diagram would illustrate the putative signaling cascade modulated by this compound, based on its identified molecular target.

cluster_membrane Cell Membrane Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein This compound This compound This compound->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Putative signaling pathway activated by this compound upon binding to its target receptor.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments to identify and characterize the molecular targets of this compound.

Start Start: Novel Compound (this compound) Screening High-Throughput Screening (e.g., Target-based or Phenotypic) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Deconv Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Deconv->Target_Validation Biochem_Assays Biochemical & Biophysical Assays (e.g., Binding, Enzyme Kinetics) Target_Validation->Biochem_Assays Cell_Assays Cellular Assays (e.g., Signaling, Viability) Biochem_Assays->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt

Caption: Experimental workflow for the identification and validation of this compound's molecular targets.

Disclaimer: The information provided in this document is a template and does not contain factual data about a compound named "this compound" due to the absence of available information. The experimental protocols are generalized and would require optimization for specific targets.

Methodological & Application

Application Notes and Protocols for Determining In Vitro Antibacterial Activity and Optimal Dosage of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Octacin": The term "this compound" may refer to a specific product or compound. However, publicly available scientific literature does not provide specific dosage information for a compound solely identified as "this compound" for in vitro bacterial culture. The following protocols and application notes are based on established principles of antimicrobial susceptibility testing and are intended to be adapted for any antimicrobial compound, referred to herein as the "Test Compound." One veterinary product, "this compound EN 5%," contains Enrofloxacin, a fluoroquinolone antibiotic. The information provided below is applicable to characterizing such compounds.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective dosage of a novel or existing antimicrobial compound for in vitro bacterial culture. The primary objectives are to establish the Minimum Inhibitory Concentration (MIC) and to assess the potential cytotoxicity of the compound against a mammalian cell line, which is crucial for preliminary safety assessment.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes only and should be replaced with experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against Various Bacterial Strains

Bacterial StrainGram StainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli ATCC 25922Gram-Negative0.51.0
Staphylococcus aureus ATCC 29213Gram-Positive0.250.5
Pseudomonas aeruginosa ATCC 27853Gram-Negative2.08.0
Enterococcus faecalis ATCC 29212Gram-Positive1.04.0

Table 2: Cytotoxicity of Test Compound on a Mammalian Cell Line (e.g., HEK293)

Concentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)
198 ± 2.1\multirow{6}{*}{50.0}
1095 ± 3.5
2578 ± 4.2
5052 ± 5.1
10025 ± 3.8
2005 ± 1.9

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution series.[1][2][3] This protocol is based on the broth microdilution method.

Materials:

  • Test Compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a serial two-fold dilution of the Test Compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test bacterium, prepare a suspension in sterile broth to match the 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well containing the Test Compound dilutions, the positive control, and the growth control wells (broth with inoculum but no compound).

    • The final volume in each well will be 110 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the Test Compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[4]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Test Compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the Test Compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Test Compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Microtiter Plate (Compound + Bacteria) A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Read OD600 D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Workflow for Cytotoxicity (MTT) Assay```dot

// Nodes A [label="Seed Mammalian Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate for 24h\nfor Cell Adhesion", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat Cells with Serial\nDilutions of Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate for\n24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Add MTT Reagent\nand Incubate for 2-4h", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Solubilize Formazan\nCrystals", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate Cell Viability\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; }

References

Application Notes and Protocols for Optochin Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Optochin (ethylhydrocupreine hydrochloride) is a quinine derivative used for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, commonly referred to as viridans group streptococci.[1][2][3] S. pneumoniae is characteristically susceptible to optochin, while other viridans streptococci are typically resistant.[2][3] This differential susceptibility is due to the lytic effect of optochin on the cell membrane of pneumococci, which is caused by changes in surface tension.[2] This document provides detailed protocols for assessing the susceptibility of clinical isolates to optochin.

The most widely used method for determining optochin susceptibility is the disk diffusion test.[2][4] This method is straightforward, cost-effective, and has a high sensitivity for identifying S. pneumoniae.[3]

Data Presentation

Table 1: Interpretive Criteria for Optochin Disk Diffusion Susceptibility Testing
Test MethodDisk ContentZone of Inhibition Diameter (mm)Interpretation
Disk Diffusion5 µg≥ 14Susceptible (Presumptive S. pneumoniae)
< 14Resistant (Likely viridans streptococci other than S. pneumoniae)
6-13Intermediate (Further testing such as bile solubility is recommended)[4]
Table 2: Quality Control Strains for Optochin Susceptibility Testing
OrganismATCC Strain NumberExpected Result
Streptococcus pneumoniae49619Susceptible (Zone of inhibition ≥ 14 mm)[1]
Streptococcus pneumoniae6305Susceptible (Zone of inhibition ≥ 14 mm)[2]
Streptococcus mitis49456Resistant (No zone of inhibition)[1][2]
Streptococcus pyogenes19615Resistant (No zone of inhibition)[2]
Enterococcus faecalis29212Resistant (No zone of inhibition)[1]

Experimental Protocols

Protocol 1: Optochin Disk Diffusion Susceptibility Testing

This protocol details the standardized method for determining the susceptibility of alpha-hemolytic streptococci to optochin using the disk diffusion method.

Materials:

  • 5% Sheep Blood Agar plates[1]

  • Optochin disks (5 µg)[3]

  • Sterile inoculating loops or cotton swabs[1]

  • 0.5 McFarland turbidity standard[1]

  • Sterile saline or broth

  • Incubator (35-37°C with 5-10% CO₂)[1][2]

  • Sterile forceps[1]

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • From a pure culture of an alpha-hemolytic streptococcus grown overnight on a blood agar plate, select 3-4 well-isolated colonies.[2]

    • Emulsify the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1]

  • Inoculation:

    • Using a sterile cotton swab, inoculate the entire surface of a 5% sheep blood agar plate to obtain confluent growth. Streak the plate in at least two directions to ensure even distribution.[1]

    • Allow the plate to dry for 5-10 minutes with the lid slightly ajar.[1]

  • Disk Application:

    • Using sterile forceps, aseptically place a 5 µg optochin disk onto the inoculated surface of the agar.[4]

    • Gently press the disk to ensure complete contact with the agar surface.[1]

  • Incubation:

    • Invert the plate and incubate at 35-37°C in a 5-10% CO₂ atmosphere for 18-24 hours.[1][2] A CO₂-enriched environment is crucial as some S. pneumoniae strains may not grow well in ambient air.[2]

  • Result Interpretation:

    • After incubation, observe the plate for a zone of inhibition around the optochin disk.

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[3]

    • Interpret the results according to the criteria in Table 1.

Limitations:

  • This is a presumptive test. For isolates with intermediate zone sizes (6-13 mm), a confirmatory test such as the bile solubility test is recommended.[4]

  • Rare optochin-resistant strains of S. pneumoniae have been reported.[1]

  • The use of media other than 5% sheep blood agar is not recommended as it may lead to inaccurate results.[2]

Visualizations

Optochin_Susceptibility_Workflow Experimental Workflow for Optochin Susceptibility Testing cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_interpretation Interpretation start Start with a pure culture of alpha-hemolytic streptococcus prep_inoculum Prepare a 0.5 McFarland standard suspension start->prep_inoculum inoculate Inoculate a 5% sheep blood agar plate for confluent growth prep_inoculum->inoculate place_disk Aseptically place a 5 µg optochin disk on the agar inoculate->place_disk incubate Incubate at 35-37°C in 5-10% CO2 for 18-24 hours place_disk->incubate measure_zone Measure the zone of inhibition in millimeters incubate->measure_zone decision Zone ≥ 14 mm? measure_zone->decision susceptible Susceptible: Presumptive S. pneumoniae decision->susceptible Yes resistant Resistant: Not S. pneumoniae decision->resistant No

Caption: Workflow for Optochin Susceptibility Testing.

References

Application Notes and Protocols for a Novel Antimicrobial Agent in a Murine Model of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing a Novel Antimicrobial, "Octacin," in a Murine Model of Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction: Murine models of infection are indispensable tools in the preclinical evaluation of novel antimicrobial agents. They provide a platform to assess the efficacy, pharmacokinetics, and pharmacodynamics of a test compound in a living organism, bridging the gap between in vitro studies and clinical trials. This document provides detailed application notes and standardized protocols for evaluating the therapeutic potential of a novel antimicrobial agent, herein referred to as "this compound," in established murine models of bacterial infection. The presented data is illustrative, and the protocols are based on established methodologies to guide researchers in designing and executing their studies.

Data Presentation

The efficacy of an antimicrobial agent in a murine infection model can be quantified through various parameters, including the reduction in bacterial burden in target organs, improvement in animal survival rates, and reduction in inflammatory markers. Below are examples of how to structure quantitative data from such studies.

Table 1: In Vivo Efficacy of this compound in a Murine Cutaneous Abscess Model

Treatment GroupDosage (mg/kg)Administration RouteMean Bacterial Load (Log10 CFU/gram of tissue) ± SDPercent Reduction in Bacterial Load vs. Vehicle
Vehicle (Saline)-Subcutaneous7.8 ± 0.5-
This compound10Subcutaneous5.2 ± 0.733.3%
This compound30Subcutaneous3.1 ± 0.460.3%
Ciprofloxacin30Intravenous4.5 ± 0.642.3%

Data is hypothetical and for illustrative purposes.

Table 2: Survival Analysis in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteNumber of AnimalsSurvival Rate at 48 hours post-infection
Vehicle (Saline)-Intraperitoneal1010%
This compound20Intraperitoneal1060%
This compound50Intraperitoneal1090%
Meropenem30Intravenous1080%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of animal studies. Below are protocols for two common murine infection models.

Protocol 1: Murine Cutaneous Abscess Model

This model is suitable for studying localized skin and soft tissue infections.[1][2]

1. Materials:

  • 8-10 week old female CD-1 or C57BL/6 mice.

  • Log-phase culture of the bacterial pathogen (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

  • Sterile saline solution.

  • Anesthetic (e.g., isoflurane).

  • Electric shaver and depilatory cream.

  • Syringes and needles (27-30 gauge).

  • Calipers for lesion measurement.

  • Surgical tools for tissue harvesting.

  • Phosphate-buffered saline (PBS) and agar plates for bacterial enumeration.

2. Animal Preparation:

  • Acclimatize mice to the housing facility for at least 7 days.

  • Anesthetize the mice using isoflurane.

  • Shave a small area on the dorsal side of each mouse.

  • Apply depilatory cream for 1-2 minutes to remove remaining fur and rinse thoroughly with sterile water.

3. Infection Procedure:

  • Prepare the bacterial inoculum by diluting a log-phase culture in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Inject 50 µL of the bacterial suspension subcutaneously into the shaved area of each mouse.

4. Treatment Administration:

  • Prepare solutions of this compound and any comparator antibiotics in a suitable vehicle (e.g., sterile saline).

  • At a predetermined time post-infection (e.g., 2 hours), administer the treatment. Administration can be local (subcutaneous at the infection site) or systemic (intravenous or intraperitoneal).[1]

  • Continue treatment at specified intervals (e.g., once or twice daily) for the duration of the study.

5. Assessment of Infection:

  • Monitor the animals daily for clinical signs of illness and measure the size of the skin lesion using calipers.

  • At the end of the experiment (e.g., 3 days post-infection), euthanize the mice.

  • Aseptically excise the abscess and a margin of surrounding tissue.

  • Homogenize the tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Protocol 2: Murine Pneumonia Model

This model is used to evaluate the efficacy of antimicrobials against respiratory tract infections.[3][4]

1. Materials:

  • 8-10 week old male or female BALB/c mice.

  • Log-phase culture of the bacterial pathogen (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae).

  • Sterile saline solution.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Micropipette and sterile tips.

2. Animal Preparation and Infection:

  • Acclimatize mice as described above.

  • Anesthetize the mice.

  • Place the anesthetized mouse in a supine position.

  • Gently extend the mouse's tongue to one side.

  • Instill a 50 µL droplet of the bacterial suspension (e.g., 1 x 10⁷ CFU in saline) into the nares. The mouse will aspirate the liquid into the lungs.

  • Allow the mouse to recover in a clean cage.

3. Treatment Administration:

  • Administer this compound or control treatments at a specified time post-infection via a systemic route (e.g., intravenous, intraperitoneal, or oral gavage).

4. Assessment of Infection:

  • For survival studies, monitor the animals for a specified period (e.g., 7 days) and record mortality.

  • For bacterial burden studies, euthanize a subset of animals at various time points (e.g., 24 and 48 hours post-infection).

  • Aseptically remove the lungs and homogenize them in sterile PBS.

  • Determine the bacterial load in the lungs by plating serial dilutions of the homogenate.

Mandatory Visualizations

Diagrams are provided to visualize a hypothetical signaling pathway for this compound's mechanism of action and the experimental workflow for the murine cutaneous abscess model.

G cluster_pathway Hypothetical Signaling Pathway of this compound bacterium Bacterium TLR Toll-like Receptor (TLR) bacterium->TLR PAMPs MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Pro_inflammatory_cytokines Upregulation This compound This compound This compound->TRAF6 Inhibition

Caption: Hypothetical mechanism of this compound inhibiting the TLR/MyD88/NF-κB signaling pathway.

G cluster_workflow Experimental Workflow: Murine Cutaneous Abscess Model start Start acclimatization Animal Acclimatization (7 days) start->acclimatization anesthesia_shaving Anesthesia, Shaving, and Depilation acclimatization->anesthesia_shaving infection Subcutaneous Injection of Bacteria (Day 0) anesthesia_shaving->infection treatment_groups Randomization into Treatment Groups infection->treatment_groups treatment_admin Treatment Administration (e.g., Daily for 3 days) treatment_groups->treatment_admin monitoring Daily Monitoring (Lesion Size, Clinical Score) treatment_admin->monitoring euthanasia Euthanasia (Day 3) monitoring->euthanasia tissue_harvest Abscess Tissue Harvesting euthanasia->tissue_harvest bacterial_enumeration Tissue Homogenization and Bacterial Enumeration (CFU/g) tissue_harvest->bacterial_enumeration end End bacterial_enumeration->end

Caption: Workflow for evaluating this compound in a murine cutaneous abscess model.

References

Application Notes and Protocols for Ofloxacin in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action of ofloxacin involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.[1] Ofloxacin is a valuable tool in various research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vitro and in vivo infection models.

Data Presentation

Table 1: Ofloxacin Stock Solution Preparation
ParameterValueNotes
Solvent ddH₂OFor general microbiology use.
Stock Concentration 10 mg/mLA commonly used concentration for creating working solutions.
Preparation Dissolve 100 mg of ofloxacin powder in 10 mL of ddH₂O.Ensure complete dissolution. Gentle warming may be required.
Sterilization Filter sterilize through a 0.22 µm filter.Essential for cell culture and other sterile applications.
Table 2: Ofloxacin Solution Stability and Storage
ConditionDurationNotes
Solid Form Up to 6 monthsStore at room temperature, protected from light and moisture.[2]
Stock Solution (-20°C) Up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]
Working Solution (4°C) Up to 14 daysStability may vary depending on the diluent and concentration.[3]
Working Solution (Room Temp) Up to 3 daysFor short-term experiments.[3]

Experimental Protocols

Protocol 1: Preparation of Ofloxacin Stock Solution (10 mg/mL)

Materials:

  • Ofloxacin powder

  • Sterile distilled or deionized water (ddH₂O)

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 100 mg of ofloxacin powder and transfer it to a sterile 50 mL conical tube.

  • Add 10 mL of sterile ddH₂O to the conical tube.

  • Vortex or gently warm the solution until the ofloxacin powder is completely dissolved.

  • Draw the ofloxacin solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 50 mL conical tube.

  • Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL per tube).

  • Label the tubes clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ofloxacin stock solution (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Sterile ddH₂O or appropriate solvent for dilution

  • Incubator

Procedure:

  • Prepare Ofloxacin Dilutions:

    • Create a series of twofold dilutions of the ofloxacin stock solution in CAMHB. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • For example, in a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the appropriate starting concentration of ofloxacin to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Inoculate Plates:

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of ofloxacin that completely inhibits visible bacterial growth.

Visualizations

Ofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Ofloxacin Ofloxacin OuterMembrane Outer Membrane Ofloxacin->OuterMembrane Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Separates Chromosomes Topoisomerase_IV->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Supercoils Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Separates Chromosomes

Caption: Mechanism of action of Ofloxacin.

MIC_Workflow start Start prepare_dilutions Prepare Ofloxacin Serial Dilutions start->prepare_dilutions prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-Well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate (37°C, 16-20h) inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

References

Application of Octacin in Ophthalmic Infection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Literature-Informed Framework for a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocular infections, encompassing conditions such as conjunctivitis, keratitis, and endophthalmitis, pose a significant threat to vision and are a major cause of morbidity worldwide.[1] The rise of antibiotic resistance further complicates treatment, necessitating the development of novel therapeutic agents.[1][2] This document provides a comprehensive set of application notes and protocols for the investigation of "Octacin," a hypothetical novel antimicrobial agent for the treatment of ophthalmic infections. While direct research on a compound named "this compound" is not available in the current scientific literature, this document outlines the essential experimental framework required to evaluate its potential. The methodologies and data presentation formats are based on established research practices in ophthalmic drug development.

The primary goals for evaluating a new ophthalmic antimicrobial like this compound are to determine its efficacy against relevant ocular pathogens, understand its mechanism of action, and assess its safety profile for ocular tissues.[1]

Physicochemical Properties and Formulation

The development of an effective ophthalmic drug begins with understanding its physical and chemical characteristics. These properties will dictate the formulation strategy to ensure optimal drug delivery and stability.

Table 1: Physicochemical Properties of a Hypothetical Ophthalmic Antimicrobial Agent

PropertyTarget Range/CharacteristicSignificance in Ophthalmic Formulation
Molecular Weight < 500 DaInfluences permeability across the cornea.
Solubility Aqueous solubility > 1 mg/mLEssential for formulation as eye drops. Poorly soluble compounds may require advanced formulations like suspensions or emulsions.[3][4]
LogP 1 - 3A balanced lipophilicity is crucial for penetrating the lipid-rich corneal epithelium and the aqueous stroma.
pKa 4 - 8Affects solubility and ionization state at the physiological pH of tears (~7.4).
Stability Stable at pH 6.0-7.5 and in the presence of light and relevant enzymes (e.g., lysozyme).Ensures the drug remains active in its container and upon instillation into the eye.

Formulation development for ophthalmic delivery aims to enhance bioavailability and patient compliance.[3][5] Common formulations include solutions, suspensions, ointments, and advanced systems like nanoparticles and in-situ gels.[3][4][5][6]

Antimicrobial Activity

A critical step is to determine the in vitro antimicrobial spectrum and potency of this compound against a panel of common ocular pathogens.

Table 2: In Vitro Antimicrobial Susceptibility Testing of this compound against Ocular Pathogens

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 25923
Staphylococcus aureus(MRSA Clinical Isolate)
Staphylococcus epidermidisATCC 12228
Streptococcus pneumoniaeATCC 49619
Pseudomonas aeruginosaATCC 27853
Haemophilus influenzaeATCC 49247
Moraxella catarrhalisATCC 25238

MIC₅₀/₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MBC: Minimum bactericidal concentration.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of a new agent.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare standardized bacterial inoculum (0.5 McFarland) exp1 Inoculate microplate wells with bacterial suspension prep1->exp1 prep2 Serially dilute this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) exp2 Add diluted this compound to wells prep2->exp2 exp4 Incubate at 37°C for 18-24 hours exp1->exp4 exp2->exp4 exp3 Include positive (no drug) and negative (no bacteria) controls exp3->exp4 analysis1 Visually inspect for turbidity to determine MIC exp4->analysis1 analysis2 Plate samples from clear wells onto agar to determine MBC analysis1->analysis2

Workflow for MIC and MBC Determination.

Mechanism of Action

Understanding how this compound inhibits or kills bacteria is crucial for its development. Potential mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.[7][8][9][10]

cluster_pathway Potential Bacterial Targets of this compound cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna Nucleic Acid Synthesis This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Targets? ribosome30s 30S Ribosomal Subunit This compound->ribosome30s Targets? ribosome50s 50S Ribosomal Subunit This compound->ribosome50s Targets? gyrase DNA Gyrase This compound->gyrase Targets? topoisomerase Topoisomerase IV This compound->topoisomerase Targets? cell_membrane Cell Membrane Integrity This compound->cell_membrane Targets? peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition

Possible Mechanisms of Action for this compound.

Ocular Cell Cytotoxicity

A key aspect of developing a topical ophthalmic drug is ensuring its safety for ocular surface cells.[11][12] Cytotoxicity assays are performed on relevant ocular cell lines.

Table 3: In Vitro Cytotoxicity of this compound on Ocular Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL) at 24h
HCE-T Human Corneal Epithelial Cells
HConEpiC Human Conjunctival Epithelial Cells
3T3 Mouse Fibroblasts

IC₅₀: Concentration that causes 50% inhibition of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed ocular cells in a 96-well plate prep2 Allow cells to adhere overnight prep1->prep2 exp1 Treat cells with various concentrations of this compound prep2->exp1 exp2 Incubate for a defined period (e.g., 24 hours) exp1->exp2 exp3 Add MTT reagent to each well exp2->exp3 exp4 Incubate to allow formazan crystal formation exp3->exp4 analysis1 Solubilize formazan crystals exp4->analysis1 analysis2 Measure absorbance at 570 nm analysis1->analysis2 analysis3 Calculate cell viability relative to untreated controls analysis2->analysis3

Workflow for MTT Cytotoxicity Assay.

In Vivo Efficacy in Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. A common model is the bacterial keratitis model in rabbits or mice.

Table 4: Efficacy of this compound in a Rabbit Bacterial Keratitis Model

Treatment GroupBacterial Load (log₁₀ CFU/cornea) at 24h post-infectionClinical Score (0-12)
Vehicle Control
This compound (0.3%)
Moxifloxacin (0.5%)
Experimental Protocol: Rabbit Bacterial Keratitis Model

This model assesses the ability of a topical antimicrobial to reduce bacterial load and clinical signs of infection in the cornea.

  • Anesthesia and Inoculation: New Zealand white rabbits are anesthetized. The corneal epithelium is scarified, and a standardized inoculum of a pathogenic bacterium (e.g., Pseudomonas aeruginosa) is applied.

  • Treatment: At a specified time post-infection (e.g., 4 hours), treatment with topical this compound, a vehicle control, or a comparator antibiotic is initiated. Dosing is typically frequent (e.g., every 15 minutes for the first hour, then hourly).

  • Evaluation: At the end of the treatment period (e.g., 24 hours), animals are euthanized.

    • Clinical Scoring: Corneas are graded for severity of infection based on a standardized scale (e.g., assessing corneal opacity, infiltrate, and swelling).

    • Bacteriological Analysis: Corneas are excised, homogenized, and plated to determine the number of viable bacteria (CFU/cornea).

Conclusion

The successful development of a novel ophthalmic antimicrobial agent like "this compound" requires a systematic and rigorous evaluation of its efficacy, safety, and mechanism of action. The protocols and data presentation formats outlined in this document provide a foundational framework for researchers and drug developers. By following these established methodologies, the therapeutic potential of new compounds for treating sight-threatening ocular infections can be thoroughly assessed.

References

Application Notes and Protocols for Assessing Octacin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antimicrobial resistance (AMR) is a significant global health threat, necessitating the development of new antimicrobial agents and robust methods for monitoring resistance.[1][2][3] "Octacin," a novel antimicrobial agent, shows promise in combating multi-drug resistant bacteria. These application notes provide detailed protocols for assessing bacterial resistance to this compound, targeting researchers, scientists, and drug development professionals. The methodologies outlined here are based on established antimicrobial susceptibility testing (AST) standards and can be adapted for specific research needs.

Core Methodologies for Assessing this compound Resistance

Several methods are available to determine the susceptibility or resistance of bacteria to an antimicrobial agent like this compound. These can be broadly categorized into phenotypic and genotypic assays.

  • Phenotypic Assays: These methods measure the observable characteristics of a bacterium in the presence of the antimicrobial agent. They are the gold standard for determining susceptibility.[3][4]

    • Broth Dilution: Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6][7][8][9]

    • Agar Dilution: Similar to broth dilution, this method involves incorporating the antimicrobial into an agar medium to determine the MIC.[5][7][10]

    • Disk Diffusion (Kirby-Bauer Test): A qualitative or semi-quantitative method where a disk impregnated with the antimicrobial is placed on an agar plate inoculated with bacteria. The size of the zone of inhibition around the disk indicates the degree of susceptibility.[4][11][12][13][14]

  • Genotypic Assays: These methods detect specific genetic markers associated with resistance. They are often faster than phenotypic methods and can provide insights into the mechanisms of resistance.[15][16][17]

    • Polymerase Chain Reaction (PCR): Used to amplify and detect known resistance genes.[10][15]

    • Whole-Genome Sequencing (WGS): Provides a comprehensive view of the bacterial genome, allowing for the identification of known and potentially novel resistance determinants.[17]

    • Transcriptomic Analysis (RNA-Seq): Measures the expression levels of genes in response to antimicrobial exposure, which can reveal regulatory mechanisms of resistance.[18][19][20]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[5][6][8][9][16][21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate.

    • Typically, 10-12 dilutions are prepared, covering a clinically relevant concentration range.

    • Leave one well as a positive control (no this compound) and one as a negative control (no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6][8][9]

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

2. Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to MIC testing.[4][11][12][13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[12]

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Space the disks to prevent overlapping of inhibition zones.[14]

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).

  • Interpret Results:

    • The diameter of the zone of inhibition is correlated with the MIC. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[4][22][23][24][25][26][27][28]

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disks Apply this compound-impregnated Disks to Agar Surface inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R based on Breakpoints measure_zone->interpret end End interpret->end

Caption: Common mechanisms of bacterial resistance to antimicrobial peptides.

These mechanisms include:

  • Active Efflux: Pumping the antimicrobial out of the cell. [29][30]* Proteolytic Degradation: Enzymes that break down the antimicrobial peptide. [2][29][30]* Extracellular Trapping: Secreted molecules that bind to and inactivate the antimicrobial. [2][29]* Cell Envelope Modification: Altering the bacterial surface to reduce antimicrobial binding. [2][29][30] By employing the detailed protocols and understanding the potential resistance mechanisms outlined in these application notes, researchers can effectively assess and characterize bacterial resistance to the novel antimicrobial agent, this compound.

References

octacin administration in chronic suppurative otitis media studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Study of Topical Ofloxacin in Chronic Suppurative Otitis Media (CSOM)

Note on "Octacin": Initial searches for "this compound" in the context of Chronic Suppurative Otitis Media (CSOM) did not yield relevant clinical or research data. It is possible that "this compound" is a regional brand name, a novel compound with limited publicly available information, or a misspelling of another drug. The following application notes and protocols are based on the extensive research and established clinical use of ofloxacin, a fluoroquinolone antibiotic that is a first-line treatment for CSOM.[1] This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

Introduction and Rationale

Chronic Suppurative Otitis Media is a persistent inflammation and infection of the middle ear and mastoid cavity, characterized by ear discharge (otorrhea) through a perforated tympanic membrane for more than two weeks.[2][3] The primary pathogens are often Pseudomonas aeruginosa and Staphylococcus aureus.[4][5] Topical antibiotics, particularly fluoroquinolones like ofloxacin, are considered a cornerstone of treatment due to their ability to deliver high concentrations of the drug directly to the site of infection with minimal systemic side effects.[2][6] Ofloxacin 0.3% otic solution is FDA-approved for the treatment of CSOM in patients aged 12 years and older.[2][7][8]

Data Presentation: Efficacy and Safety of Ofloxacin in CSOM

The following tables summarize quantitative data from clinical studies on the use of ofloxacin for CSOM.

Table 1: Clinical and Microbiological Efficacy of Ofloxacin 0.3% Otic Solution

Study TypeNumber of PatientsTreatment RegimenClinical Cure RateMicrobiological Eradication RateCitation
Multicenter, open-label, prospective trial207 (≥12 years)0.5 mL (10 drops) twice daily for 14 days91% (148/162 evaluable subjects)100% of baseline pathogens[4]
Prospective observational study64 (CSOM)Up to 4 weeks of treatment39.1% at 2 weeks, 57.8% at 4 weeks91.0% at 2 weeks, 94.6% at 4 weeks[9]
Systematic review and meta-analysis11 clinical trials (1,484 adults and children)VariedHigher overall cure rate with ofloxacin (OR = 2.67) vs. other topical/systemic antibioticsHigher bacterial eradication rate with ofloxacin (OR = 3.86)[10][11]
Randomized, double-blind, comparative study52 (Ofloxacin alone)10 days of treatment84.61% clinical improvement82.69% bacteriological improvement[5][12]
Randomized controlled trial49 (Topical ofloxacin)Two weeks of treatmentSignificantly better outcomes compared to oral ofloxacinNot specified[13]

Table 2: Comparison of Ofloxacin with Other Treatments

Comparison GroupOutcomeResultCitation
Historical-practice and current-practice controlsClinical Cure RateOfloxacin (91%) significantly higher than HPC (67%) and CPC (70%)[4]
Antibiotic-steroid combination dropsOverall Cure RateHigher cure rate for ofloxacin alone (OR = 2.73)[10][11]
Oral systemic antibioticsResolution of OtorrheaHigher resolution with topical ofloxacin (OR = 2.78)[10][11]
Aminoglycosides (gentamicin, neomycin, or tobramycin)Resolution of DischargeMay be higher in the quinolone group, but evidence is very uncertain[14]
Ofloxacin + DexamethasoneClinical & Bacteriological ImprovementNo significant difference in clinical improvement; higher bacterial eradication in the ofloxacin-only group[5][12]

Table 3: Safety and Tolerability of Ofloxacin 0.3% Otic Solution in CSOM

Adverse EventIncidenceCitation
Taste Perversion7%[7][8][15]
Earache1%[7][8][15]
Pruritus (Itching)1%[7][8][15]
Paraesthesia1%[7][8][15]
Rash1%[8][15]
Dizziness1%[8][15]
Bitter Taste17% (in one study)[4]

Note: Ofloxacin is considered to have a low risk of ototoxicity compared to aminoglycosides.[1][6]

Experimental Protocols

The following protocols are based on methodologies from published clinical trials and are intended to serve as a template for designing new studies.

Protocol for a Randomized Controlled Trial of Topical Ofloxacin for CSOM

Objective: To evaluate the efficacy and safety of ofloxacin 0.3% otic solution for the treatment of CSOM.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria:

  • Age ≥ 12 years.[4][8]

  • Diagnosis of CSOM, defined as ear discharge for >2 weeks through a perforated tympanic membrane.[1][2]

  • Written informed consent.

Exclusion Criteria:

  • Known hypersensitivity to ofloxacin or other quinolones.[8]

  • Presence of cholesteatoma.

  • Recent ear surgery (within the last 6 weeks).

  • Use of other topical or systemic antibiotics within the last 7 days.

  • Pregnancy or lactation.

Treatment Groups:

  • Group A (Treatment): Ofloxacin 0.3% otic solution, 10 drops (0.5 mL) instilled into the affected ear twice daily for 14 days.[1][2][4]

  • Group B (Placebo): Vehicle solution with the same appearance and volume, administered under the same regimen.

Procedure:

  • Screening and Enrollment: Assess patients based on inclusion and exclusion criteria. Obtain informed consent.

  • Baseline Assessment:

    • Collect demographic and medical history.

    • Perform otoscopic examination to assess the grade of otorrhea and the status of the tympanic membrane.

    • Obtain a swab of the middle ear discharge for microbiological culture and sensitivity testing.[12]

    • Conduct audiometric testing.

  • Randomization and Blinding: Randomly assign patients to either Group A or Group B. Both patients and investigators should be blinded to the treatment allocation.

  • Treatment Administration:

    • Instruct patients on the proper administration technique:

      • Warm the bottle by holding it in the hand for one to two minutes to prevent dizziness.[2][16]

      • The patient should lie with the affected ear upward.[1][2]

      • Instill the drops.

      • Pump the tragus 4 times to facilitate penetration into the middle ear.[1][2][16]

      • Maintain this position for five minutes.[1][2][16]

    • Aural toileting (ear cleaning) should be performed before the application of the drops to improve penetration.[1]

  • Follow-up Assessments: Conduct assessments at Day 7, Day 14 (end of treatment), and Day 28.[9][12]

    • Otoscopic examination for resolution of discharge.

    • Repeat microbiological swab at the end of treatment.

    • Record any adverse events.

    • Repeat audiometric testing at the final follow-up.

Outcome Measures:

  • Primary Efficacy Endpoint: Clinical cure, defined as the absence of otorrhea (a "dry ear") at the Day 14 visit.[4]

  • Secondary Efficacy Endpoints:

    • Microbiological eradication of baseline pathogens.[4]

    • Time to cessation of otorrhea.

    • Change in hearing thresholds.

  • Safety Endpoint: Incidence and severity of treatment-related adverse events.[4]

Visualization of Experimental Workflow

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up cluster_outcomes Outcome Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 b1 Demographics & Medical History s2->b1 b2 Otoscopic Examination b1->b2 b3 Microbiological Swab b2->b3 b4 Audiometry b3->b4 rand Randomization b4->rand grpA Group A: Ofloxacin 0.3% Otic Solution (Twice Daily) rand->grpA grpB Group B: Placebo (Twice Daily) rand->grpB f1 Day 7 Assessment grpA->f1 grpB->f1 f2 Day 14 Assessment (End of Treatment) f1->f2 f3 Day 28 Assessment f2->f3 o1 Primary Endpoint: Clinical Cure (Dry Ear) f3->o1 o2 Secondary Endpoints: - Microbiological Eradication - Adverse Events o1->o2

Caption: Workflow for a randomized controlled trial of topical ofloxacin in CSOM.

References

Application Notes and Protocols: Octacin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive suite of protocols for evaluating the preclinical efficacy of Octacin, a novel synthetic antimicrobial agent. The included methodologies cover fundamental in vitro characterization and standardized in vivo animal models to establish its antimicrobial activity, potency, and potential therapeutic utility.

Part 1: In Vitro Efficacy Assessment

In vitro testing forms the foundation of antimicrobial drug evaluation.[1] These initial assays determine the intrinsic activity of this compound against a panel of clinically relevant bacteria, establishing its spectrum of activity and potency.

Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays

This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a microorganism (MIC) and the lowest concentration required to kill 99.9% of the initial bacterial inoculum (MBC).[2] The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) of the test organism. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay plate.[5]

  • Drug Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHIIB. The concentration range should be selected to bracket the expected MIC.

  • Inoculation & Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.[2]

  • MBC Determination: Following MIC determination, plate 100 µL from each well that shows no visible growth onto Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥3-log10 reduction (99.9% kill) of the initial inoculum.

Data Presentation: MIC & MBC Values for this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Gram-positive242
Enterococcus faecalis ATCC 29212Gram-positive4164
Escherichia coli ATCC 25922Gram-negative122
Pseudomonas aeruginosa ATCC 27853Gram-negative8324
Methicillin-Resistant S. aureus (MRSA)Gram-positive242
Vancomycin-Resistant Enterococcus (VRE)Gram-positive8>64>8
Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the pharmacodynamic properties of this compound by assessing the rate of bacterial killing over time at various concentrations.[6][7]

Methodology:

  • Inoculum Preparation: Prepare an inoculum of the test organism in MHIIB to a final concentration of approximately 5 x 10^5 CFU/mL, as described in Protocol 1.[6]

  • Assay Setup: Prepare flasks containing MHIIB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

  • Incubation and Sampling: Inoculate the flasks and incubate at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.[8]

  • Enumeration: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[7]

Data Presentation: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (MIC = 2 µg/mL)

Time (hours)Growth Control (log10 CFU/mL)1 µg/mL (0.5x MIC)2 µg/mL (1x MIC)4 µg/mL (2x MIC)8 µg/mL (4x MIC)
05.715.705.725.695.71
26.455.414.954.113.54
47.315.104.123.01<2.0
88.524.953.15<2.0<2.0
128.994.882.54<2.0<2.0
249.154.91<2.0<2.0<2.0

Visualization of In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Outcome Strain Bacterial Strain (e.g., S. aureus) Culture Overnight Culture Strain->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum MIC_MBC Protocol 1: MIC & MBC Determination Inoculum->MIC_MBC Inoculate Plate TimeKill Protocol 2: Time-Kill Assay Inoculum->TimeKill Inoculate Flasks Potency Determine Potency (MIC Value) MIC_MBC->Potency Spectrum Define Spectrum of Activity MIC_MBC->Spectrum Dynamics Characterize Bactericidal Dynamics TimeKill->Dynamics

Workflow for in vitro efficacy testing of this compound.

Part 2: Mechanism of Action (MoA) Elucidation

Understanding how this compound works is critical for its development. The following protocols are designed to investigate a hypothesized mechanism: disruption of bacterial DNA synthesis via inhibition of DNA gyrase. Fluoroquinolones are a well-known class of antibiotics that function by inhibiting bacterial DNA gyrase.[9][10]

Protocol 3: DNA Gyrase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase, a critical enzyme for bacterial DNA replication.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine purified E. coli DNA gyrase enzyme, relaxed plasmid DNA substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., Ciprofloxacin) and a negative control (no drug).

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination & Analysis: Stop the reaction by adding a DNA loading dye containing SDS and proteinase K. Analyze the DNA topology (relaxed vs. supercoiled) using agarose gel electrophoresis.

  • Quantification: Quantify the intensity of the supercoiled DNA band. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase activity.

Visualization of Hypothesized MoA Pathway

MoA_Pathway This compound This compound CellEntry Bacterial Cell Entry This compound->CellEntry DNA_Gyrase DNA Gyrase (Topoisomerase II) CellEntry->DNA_Gyrase Binds to Enzyme DNA_Supercoiling Relaxation of Supercoiled DNA DNA_Gyrase->DNA_Supercoiling INHIBITS Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division

Hypothesized mechanism of action for this compound.

Part 3: In Vivo Efficacy Assessment

In vivo models are essential for evaluating the therapeutic potential of an antimicrobial agent in a mammalian system.[11][12] The following protocols utilize standard murine infection models.

Protocol 4: Murine Neutropenic Thigh Infection Model

This is a highly standardized model used to evaluate antimicrobial efficacy in mimicking a soft tissue infection.[13][14] It is particularly useful for studying pharmacokinetics and pharmacodynamics (PK/PD).[15]

Methodology:

  • Induction of Neutropenia: Render female ICR mice (6-8 weeks old) neutropenic by intraperitoneal injections of cyclophosphamide on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection.[15]

  • Infection: On day 0, anesthetize the mice and inject 0.1 mL of a bacterial suspension (e.g., S. aureus at 10^7 CFU/mL) into the right thigh muscle.[15]

  • Treatment: At 2 hours post-infection, begin treatment with this compound. Administer the compound via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens. Include a vehicle control group.

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh tissue, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on agar plates.[16]

  • Data Analysis: The primary endpoint is the reduction in bacterial burden (log10 CFU/thigh) compared to the vehicle control group.

Data Presentation: Efficacy of this compound in Murine Thigh Model (S. aureus)

Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log10 CFU/thigh) ± SDReduction vs. Control (log10)
Vehicle Control-q12h7.8 ± 0.4-
This compound10q12h5.2 ± 0.52.6
This compound20q12h4.1 ± 0.33.7
This compound40q12h2.9 ± 0.44.9
Vancomycin (Control)40q12h3.5 ± 0.34.3
Protocol 5: Murine Sepsis Model

This model evaluates the ability of this compound to improve survival during a systemic infection, which is a critical indicator of therapeutic potential.[17][18]

Methodology:

  • Infection: Induce sepsis in mice via intraperitoneal (IP) injection of a lethal dose of bacteria (e.g., E. coli) mixed with a sterile fecal slurry or mucin to enhance virulence.[19]

  • Treatment: Initiate treatment with this compound at a clinically relevant time point post-infection (e.g., 1-2 hours). Administer the drug and vehicle control via a systemic route (IP or IV).

  • Monitoring: Monitor the animals for clinical signs of sepsis and record survival rates over a period of 7-10 days.[20]

  • Data Analysis: The primary endpoint is the percent survival. Statistical significance between treatment and control groups is typically determined using a log-rank (Mantel-Cox) test.

Data Presentation: Survival in Murine Sepsis Model (E. coli)

Treatment GroupDose (mg/kg, IP)NPercent Survival (Day 7)
Vehicle Control-1010%
This compound251060%
This compound501090%
Imipenem (Control)251080%

Visualization of In Vivo Workflow

InVivo_Workflow cluster_thigh Protocol 4: Thigh Infection Model cluster_sepsis Protocol 5: Sepsis Model Neutropenia Induce Neutropenia (Cyclophosphamide) Thigh_Infect Infect Thigh Muscle (e.g., S. aureus) Neutropenia->Thigh_Infect Thigh_Treat Treat with this compound (Various Doses) Thigh_Infect->Thigh_Treat Thigh_Endpoint Endpoint: Bacterial Load (CFU/thigh) at 24h Thigh_Treat->Thigh_Endpoint Sepsis_Infect Induce Sepsis (IP) (e.g., E. coli) Sepsis_Treat Treat with this compound Sepsis_Infect->Sepsis_Treat Sepsis_Endpoint Endpoint: % Survival over 7 Days Sepsis_Treat->Sepsis_Endpoint Start Select Animal Model Start->Neutropenia Localized Infection Start->Sepsis_Infect Systemic Infection

Workflow for in vivo efficacy models.

References

Measuring Active Ghrelin: Application Notes and Protocols for Quantifying Octanoylated Ghrelin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin is a 28-amino acid peptide hormone, primarily produced by enteroendocrine cells in the stomach, that plays a crucial role in appetite stimulation, energy homeostasis, and growth hormone release.[1][2] A unique feature of ghrelin is its post-translational modification, where a medium-chain fatty acid, typically octanoic acid, is attached to the serine-3 residue.[1][3] This process, known as octanoylation, is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT) and is essential for the hormone's biological activity.[3] The octanoylated form, also referred to as acyl-ghrelin or "active ghrelin," is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][4] In contrast, the deacylated form, des-acyl ghrelin, does not activate the GHS-R1a and has distinct physiological roles.[5]

Given that the stomach is the primary site of ghrelin production, accurate measurement of octanoylated ghrelin concentrations in tissue samples is critical for understanding its synthesis, storage, and release in both physiological and pathological states. This document provides detailed application notes and protocols for the quantification of octanoylated ghrelin in tissue samples using common analytical techniques.

Critical Considerations for Sample Preparation

The accurate measurement of octanoylated ghrelin is challenging due to its rapid enzymatic degradation to des-acyl ghrelin by esterases present in tissues.[2][6] Therefore, meticulous sample collection and preparation are paramount to preserve the integrity of the acylated form.

  • Rapid Tissue Handling: Immediately upon collection, tissue samples should be snap-frozen in liquid nitrogen to halt enzymatic activity.[7]

  • Protease and Esterase Inhibition: Homogenization should be performed on ice in a buffer containing a cocktail of protease and esterase inhibitors. Phenylmethylsulfonyl fluoride (PMSF) is a commonly used serine protease and esterase inhibitor that has been shown to reduce the desoctanoylation of ghrelin.[8]

  • Acidification: Acidification of the tissue homogenate to a pH of 3-4 helps to further inactivate degradative enzymes and maintain the stability of octanoylated ghrelin.[6]

  • Storage: Samples should be stored at -80°C to minimize degradation during long-term storage.[6][7] Avoid repeated freeze-thaw cycles.[7]

Measurement Techniques

Several analytical methods can be employed to measure octanoylated ghrelin concentrations in tissue samples, each with its own advantages and limitations. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules and peptides due to its high specificity and sensitivity.[9] This technique physically separates octanoylated ghrelin from des-acyl ghrelin and other interfering substances before detection and quantification by mass spectrometry.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay that offers high throughput and does not require extensive sample purification. Commercially available ELISA kits specific for acylated ghrelin are available and can be adapted for use with tissue homogenates.[1][7][10] These assays typically utilize a "sandwich" or competitive format.

3. Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay that uses a radiolabeled antigen to quantify the target analyte. Specific RIAs have been developed to recognize the N-terminal, octanoyl-modified portion of ghrelin, allowing for the specific measurement of the active form.[5][11]

Quantitative Performance of Measurement Techniques

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS, ELISA, and RIA for the measurement of octanoylated ghrelin. It is important to note that performance can vary depending on the specific protocol, instrumentation, and sample matrix.

ParameterLC-MS/MSELISARIA
Specificity Very HighHigh (potential cross-reactivity)High (potential cross-reactivity)
Lower Limit of Quantification (LLOQ) 50 - 75 pg/mL (in plasma)[2][12]1 - 3 pg/mL[7]~93 pg/mL (for total ghrelin)
Linearity Range 50 - 2500 pg/mL (in plasma)[2]3 - 200 pg/mL[7]Varies by kit
Precision (Intra-assay CV%) < 10%[13]< 10%3%[11]
Precision (Inter-assay CV%) < 15%[13]< 12%6%[11]
Throughput ModerateHighModerate
Cost per Sample HighLow to ModerateModerate

Experimental Protocols

Protocol 1: Quantification of Octanoylated Ghrelin in Tissue by LC-MS/MS

This protocol is adapted from methods developed for plasma samples and is suitable for tissue homogenates following appropriate extraction.[2][14]

1. Tissue Homogenization and Extraction: a. Weigh the frozen tissue sample. b. On ice, homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer (e.g., PBS, pH 7.4) containing protease and esterase inhibitors (e.g., PMSF, aprotinin, EDTA). c. Acidify the homogenate to pH 3-4 with 1N HCl. d. Centrifuge at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water. b. Load the acidified supernatant onto the SPE cartridge. c. Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities. d. Elute the ghrelin peptides with an appropriate organic solvent mixture (e.g., 60% acetonitrile in 0.1% TFA). e. Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable mobile phase (e.g., 20% acetonitrile in 0.1% formic acid). b. Inject the sample onto a C18 analytical column. c. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-product ion transitions for octanoylated ghrelin and an internal standard.

Protocol 2: Quantification of Octanoylated Ghrelin in Tissue by ELISA

This protocol is based on commercially available acylated ghrelin ELISA kits.[7][10]

1. Tissue Homogenization: a. Rinse the tissue with 1X PBS to remove excess blood. b. Weigh the tissue and homogenize in 1X PBS containing protease inhibitors. A common ratio is 1 gram of tissue to 9 mL of PBS.[10] c. For further cell lysis, sonicate the suspension or perform freeze-thaw cycles.[15] d. Centrifuge the homogenate at 2,000-3,000 rpm for 20 minutes at 4°C.[7] e. Collect the supernatant.

2. ELISA Procedure (Sandwich ELISA): a. Prepare standards and samples. Dilute tissue homogenate supernatant at least 1:2 with the provided sample dilution buffer.[10] b. Add 100 µL of standards and diluted samples to the wells of the antibody-coated microplate. c. Incubate for 90 minutes at 37°C.[10] d. Wash the plate 2 times with the provided wash buffer.[10] e. Add 100 µL of biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.[10] f. Wash the plate 3 times.[10] g. Add 100 µL of HRP-streptavidin conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.[16] h. Wash the plate 5 times.[16] i. Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[16] j. Add 50 µL of stop solution.[16] k. Read the absorbance at 450 nm immediately. l. Calculate the concentration of octanoylated ghrelin in the samples by interpolating from the standard curve.

Visualizations

experimental_workflow tissue_collection 1. Tissue Collection (Snap-freeze in Liquid N2) homogenization 2. Homogenization (Ice-cold buffer with inhibitors) tissue_collection->homogenization acidification 3. Acidification (pH 3-4 with HCl) homogenization->acidification centrifugation 4. Centrifugation (10,000 x g, 4°C) acidification->centrifugation spe 5. Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe drying 6. Drying (Nitrogen stream) spe->drying reconstitution 7. Reconstitution (Mobile Phase) drying->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms data_analysis 9. Data Analysis lcms->data_analysis

Caption: Experimental workflow for LC-MS/MS measurement of octanoylated ghrelin in tissue.

technique_comparison title Comparison of Analytical Techniques lcms LC-MS/MS + Very High Specificity + High Sensitivity - Moderate Throughput - High Cost elisa ELISA + High Throughput + Low Cost - Potential Cross-Reactivity - Indirect Measurement ria RIA + High Sensitivity - Use of Radioisotopes - Moderate Throughput - Potential Cross-Reactivity

Caption: Comparison of key characteristics of LC-MS/MS, ELISA, and RIA.

ghrelin_signaling ligand ligand receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream response response ghrelin Octanoylated Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Binds gq11 Gαq/11 ghsr1a->gq11 Activates plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc cellular_response Physiological Responses ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of octanoylated ghrelin via the GHS-R1a receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octacin Dosage for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Octacin in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity while leveraging the therapeutic effects of this compound. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brand name for a fluoroquinolone antibiotic, typically containing ofloxacin or enrofloxacin as the active ingredient. Its primary antibacterial mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, this compound effectively halts bacterial cell division and leads to bacterial cell death.[1][2]

Q2: Why am I observing cytotoxicity in my mammalian cell cultures when using this compound?

A2: While this compound is designed to target bacterial enzymes, it can also exhibit off-target effects on eukaryotic cells, leading to cytotoxicity. The primary reasons for this include:

  • Inhibition of Topoisomerase II: Mammalian cells have an enzyme called topoisomerase II, which is functionally similar to bacterial DNA gyrase.[3] At high concentrations, fluoroquinolones like the active ingredient in this compound can inhibit mammalian topoisomerase II, leading to DNA damage and cell death.[3][4]

  • Mitochondrial Damage: Mitochondria, the powerhouses of eukaryotic cells, have their own DNA and replication machinery that resembles that of bacteria. Fluoroquinolones can interfere with mitochondrial DNA maintenance and replication, leading to impaired energy production and triggering apoptosis (programmed cell death).[5][6][7][8]

  • Generation of Reactive Oxygen Species (ROS): Studies have shown that ofloxacin can induce the production of reactive oxygen species (ROS) in a concentration-dependent manner.[9] Excessive ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[9]

  • Presence of Preservatives: If you are using an ophthalmic solution of this compound, it may contain preservatives like benzalkonium chloride (BAC). BAC is known to disrupt cell membranes and can be cytotoxic to mammalian cells, even at low concentrations.[10][11][12]

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation or Annexin V staining.[13][14]

  • Increased release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death observed even at low this compound concentrations. The cell line being used is particularly sensitive to fluoroquinolones.Perform a dose-response experiment starting from very low concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Consider using a less sensitive cell line if the experimental design allows.
Inconsistent or variable results in cytotoxicity assays. Uneven cell seeding, edge effects in multi-well plates, or interference of the drug with the assay itself.Ensure proper cell suspension before seeding. Use appropriate plate layouts to minimize edge effects (e.g., avoid using the outer wells or fill them with sterile medium). When using colorimetric assays like MTT, run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Unexpectedly high cytotoxicity when using an ophthalmic formulation of this compound. The presence of preservatives like benzalkonium chloride (BAC).If possible, obtain a pure powder form of the active ingredient (ofloxacin or enrofloxacin) to prepare your solutions. If you must use a commercial formulation, be aware of the preservative concentration and its potential cytotoxic effects.[10][11]
Cell morphology changes without a significant decrease in viability in short-term assays. The cytotoxic effects may be time-dependent, with initial stress responses preceding cell death.Increase the incubation time with this compound (e.g., 48 or 72 hours) to observe the full extent of its cytotoxic effects.

Data on Ofloxacin-Induced Cytotoxicity

The following table summarizes data from a study on the effect of ofloxacin on joint chondrocytes from juvenile rabbits, demonstrating a concentration-dependent increase in cytotoxicity markers.

Ofloxacin Concentration (µg/mL)Intracellular ROS Production (Relative Fluorescence)Lipid Peroxidation (nmol/mg protein)DNA Damage (% Tail DNA)
0 (Control)1000.2~5
5IncreasedIncreasedIncreased
10IncreasedIncreasedIncreased
20Significantly IncreasedSignificantly IncreasedSignificantly Increased
40Markedly IncreasedMarkedly IncreasedMarkedly Increased
80Substantially IncreasedSubstantially IncreasedSubstantially Increased

Source: Adapted from a study on ofloxacin-induced oxidative damage.[9] The original study showed a clear concentration-dependent increase, and this table reflects that trend.

Experimental Protocols

Determining the Optimal Non-Toxic Dosage of this compound using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Materials:

  • Your mammalian cell line of interest

  • This compound (or its active ingredient) stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve the this compound.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 and the highest concentration that does not significantly reduce cell viability.

Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane, which is an indicator of necrosis or late-stage apoptosis.[18][19]

Materials:

  • Your mammalian cell line of interest

  • This compound (or its active ingredient) stock solution

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere.

  • Treatment: Replace the medium with serum-free medium containing a serial dilution of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer the supernatant to a new 96-well plate and follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration based on the spontaneous and maximum LDH release controls.

Visualizations

Signaling Pathway of Fluoroquinolone-Induced Cytotoxicity

G cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Fluoroquinolone Fluoroquinolone Mito_Damage Mitochondrial DNA Damage & Impaired Function Fluoroquinolone->Mito_Damage Induction Topo_II Topoisomerase II Fluoroquinolone->Topo_II Inhibition ROS_Generation ROS Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis_Caspases Caspase Activation Cell_Death Cell_Death Apoptosis_Caspases->Cell_Death Execution Mito_Damage->ROS_Generation Mito_Damage->Apoptosis_Caspases Topo_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Caspases

Caption: Fluoroquinolone-induced cytotoxicity signaling pathway.

Experimental Workflow for Optimizing this compound Dosage

G Start Start Dose_Response Perform Dose-Response Experiment (MTT/LDH Assay) Start->Dose_Response Determine_IC50 Determine IC50 and Non-Toxic Concentrations Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations for Further Experiments (below cytotoxic level) Determine_IC50->Select_Concentrations Functional_Assay Perform Functional Assays with Optimized Dosage Select_Concentrations->Functional_Assay Validate_Results Validate Minimal Cytotoxicity (e.g., Apoptosis Assay) Functional_Assay->Validate_Results End End Validate_Results->End

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: Overcoming Antibiotic Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Octacin": The term "this compound" does not correspond to a known antibiotic or compound extensively studied in the context of Pseudomonas aeruginosa resistance. This guide will therefore address the broader and critical issue of overcoming antibiotic resistance in P. aeruginosa, providing principles, protocols, and troubleshooting steps that are widely applicable to the study of various antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of antibiotic resistance in Pseudomonas aeruginosa?

A1: P. aeruginosa employs a variety of mechanisms to resist antibiotics, which can be categorized as intrinsic, acquired, and adaptive.[1][2] Key mechanisms include:

  • Low Outer Membrane Permeability: The outer membrane is naturally restrictive to the entry of many antibiotics.[3][4]

  • Efflux Pumps: These are protein complexes that actively pump antibiotics out of the bacterial cell before they can reach their target.[5][6] The Resistance-Nodulation-Division (RND) family of pumps, such as MexAB-OprM and MexXY-OprM, are particularly significant and can confer resistance to multiple classes of antibiotics.[4][5][7]

  • Enzymatic Degradation: Production of enzymes, like AmpC β-lactamases, that chemically inactivate antibiotics such as penicillins and cephalosporins.[6][8]

  • Target Modification: Mutations in the genes encoding the targets of antibiotics (e.g., DNA gyrase for fluoroquinolones) can prevent the drug from binding effectively.[7][9]

  • Porin Channel Loss: Mutations leading to the loss or reduced expression of outer membrane porins, like OprD, can block the entry of certain antibiotics, especially carbapenems.[3][4]

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective matrix and exhibit altered physiology, making them significantly less susceptible to antimicrobial agents.[8][10]

Q2: How can I determine if my P. aeruginosa isolate has become resistant?

A2: The standard method is to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against your isolate. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] This value is then compared to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[11][12]

Q3: What is an efflux pump inhibitor (EPI) and how can it help overcome resistance?

A3: An Efflux Pump Inhibitor (EPI) is a compound that blocks the activity of bacterial efflux pumps.[13] By preventing the expulsion of an antibiotic, an EPI can increase its intracellular concentration, thereby restoring the antibiotic's effectiveness against a resistant strain.[13][14] A well-studied example is phenylalanine-arginine β-naphthylamide (PAβN), which has shown activity against the MexAB-OprM pump in P. aeruginosa.[13][15] Using EPIs in combination with antibiotics can significantly lower the MIC of the antibiotic.[13]

Q4: What is combination therapy and why is it used for P. aeruginosa infections?

A4: Combination therapy involves using two or more antibiotics simultaneously.[16] This strategy is used for several reasons: to provide broad-spectrum coverage when the causative agent is unknown, to achieve synergistic killing (where the combined effect is greater than the sum of their individual effects), and to prevent the emergence of resistant strains during treatment.[17] Common combinations for P. aeruginosa include a beta-lactam with an aminoglycoside or a fluoroquinolone.[18][19]

Troubleshooting Guides

Problem 1: My Minimum Inhibitory Concentration (MIC) results are inconsistent or unexpectedly high.

Possible Cause Troubleshooting Step
Inoculum Density The final concentration of bacteria in the wells is critical. Ensure you are preparing your inoculum to the correct McFarland standard (typically 0.5) and diluting it appropriately to achieve the target CFU/mL as per CLSI or EUCAST guidelines.
Media and Reagents Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB). Variations in cation concentration (Ca²⁺, Mg²⁺) can significantly affect the activity of some antibiotics, particularly against P. aeruginosa.[20]
Incubation Time/Temp Inconsistent incubation times can lead to variable results. For P. aeruginosa, standard incubation is 16-20 hours at 35°C. Longer incubation can sometimes reveal low-level resistance.[20]
Contamination Streak your inoculum on an agar plate to check for purity. Contamination with another organism can lead to erroneous MIC results.
Skipped Wells/Trailing Poorly soluble compounds or the nature of the bacterial growth can lead to "trailing" (reduced growth over a range of concentrations) or "skipped wells" (growth at a higher concentration than a well showing no growth). Re-run the assay and consider reading the MIC at 80% growth inhibition instead of 100%.
Inducible Resistance The isolate may have an inducible resistance mechanism, such as AmpC β-lactamase, which is expressed at higher levels in the presence of the antibiotic.[6] Consider testing for enzyme production.

Problem 2: An Efflux Pump Inhibitor (EPI) is not reducing the antibiotic's MIC.

Possible Cause Troubleshooting Step
Dominant Resistance Mechanism Efflux may not be the primary resistance mechanism. The isolate could have a target site mutation, enzymatic inactivation (e.g., β-lactamase), or porin loss that renders the antibiotic ineffective regardless of efflux.[4][6] Perform experiments to test for these alternative mechanisms.
EPI Specificity The EPI may not be effective against the specific efflux pump(s) overexpressed in your isolate. P. aeruginosa has multiple RND efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM).[14] Use a broad-spectrum EPI or one known to inhibit the suspected pump.[13]
EPI Stability/Solubility Ensure the EPI is stable and soluble in your test medium. Some compounds can degrade or precipitate over the course of the experiment. Check the manufacturer's data sheet.
EPI Toxicity The EPI itself might be toxic to the bacteria at the concentration used. Determine the MIC of the EPI alone to ensure you are using it at a sub-inhibitory concentration.
No Efflux Pump Overexpression The resistance may not be due to overexpression of an efflux pump. While baseline efflux contributes to intrinsic resistance, a significant reduction in MIC is typically seen only when an efflux pump is overexpressed.[6] Use RT-qPCR to check the expression levels of major efflux pump genes.

Data Presentation: The Impact of Efflux Pump Inhibitors

The use of an EPI can restore the susceptibility of a resistant strain. The table below shows example data for a ciprofloxacin-resistant P. aeruginosa isolate where resistance is mediated by the overexpression of an RND-type efflux pump.

Table 1: Example of MIC Reduction with an Efflux Pump Inhibitor (EPI)

Compound MIC (μg/mL) without EPI MIC (μg/mL) with EPI (PAβN at 20 mg/L) Fold Reduction in MIC
Ciprofloxacin1628
Levofloxacin3248
Erythromycin>25632>8

Data is illustrative. PAβN is a known EPI that can restore the activity of antibiotics like ciprofloxacin.[13]

Visualizations: Mechanisms and Workflows

Resistance_Mechanisms cluster_cell P. aeruginosa Cell Target Drug Target (e.g., DNA Gyrase) Efflux Efflux Pump (e.g., MexAB-OprM) Target->Efflux Expulsion Ribosome Ribosome Enzyme Inactivating Enzyme (e.g., AmpC β-lactamase) Antibiotic_FQ Fluoroquinolone Antibiotic Efflux->Antibiotic_FQ Pumped Out Antibiotic_BL β-Lactam Antibiotic Porin Porin Channel (OprD) Antibiotic_BL->Porin Entry BlockedPorin Mutated/Lost Porin Antibiotic_BL->BlockedPorin Blocked Entry Antibiotic_FQ->Target Inhibition Porin->Enzyme Degradation

Caption: Major mechanisms of antibiotic resistance in P. aeruginosa.

Experimental_Workflow cluster_pheno Phenotypic Analysis cluster_geno Mechanistic Investigation Start Isolate P. aeruginosa from sample MIC_Test Determine MIC (Broth Microdilution) Start->MIC_Test IsResistant Resistant? MIC_Test->IsResistant Synergy_Test Test Synergy (Checkerboard Assay with EPIs or other antibiotics) IsResistant->Synergy_Test Yes Report_S Report as Susceptible IsResistant->Report_S No Efflux_Assay Assess Efflux Activity (EtBr Assay) Synergy_Test->Efflux_Assay qPCR Quantify Gene Expression (efflux pumps, porins) Efflux_Assay->qPCR WGS Whole Genome Sequencing (Detect mutations) qPCR->WGS Final_Report Final Report WGS->Final_Report Characterize Mechanism

Caption: Workflow for investigating antibiotic resistance in an isolate.

Efflux_Pump_Inhibition cluster_membrane Bacterial Membranes cluster_no_epi Without EPI cluster_with_epi With EPI Pump Efflux Pump (e.g., MexB) Antibiotic Antibiotic EPI Efflux Pump Inhibitor (EPI) Target Intracellular Target Antibiotic_1 Antibiotic Pump_1 Active Pump Antibiotic_1->Pump_1 Enters Pump_1->Antibiotic_1 Pumped Out Antibiotic_2 Antibiotic Target_2 Target Reached Antibiotic_2->Target_2 Accumulates & Acts EPI_2 EPI Pump_2 Blocked Pump EPI_2->Pump_2 Blocks

Caption: Mechanism of action for an Efflux Pump Inhibitor (EPI).

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • P. aeruginosa isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Methodology:

  • Prepare Inoculum: Culture the isolate on an agar plate overnight. Select several colonies to inoculate a tube of saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted inoculum 1:100 in CAMHB to get approx. 1.5 x 10⁶ CFU/mL. This will be your working inoculum.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of your antibiotic in the 96-well plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the starting antibiotic concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should be a growth control (no antibiotic).

    • Well 12 should be a sterility control (no bacteria).

  • Inoculate Plate: Add 100 µL of the working inoculum to wells 1 through 11. This results in a final inoculum of approx. 7.5 x 10⁵ CFU/mL and brings the final volume in each well to 200 µL.

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as observed by the naked eye.[11]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between two compounds (e.g., two antibiotics or an antibiotic and an EPI).

Methodology:

  • Plate Setup: Use a 96-well plate. Serially dilute Compound A (e.g., antibiotic) horizontally (e.g., across columns 1-10). Serially dilute Compound B (e.g., EPI) vertically (e.g., down rows A-G).

  • Controls: Column 11 should contain only dilutions of Compound A. Row H should contain only dilutions of Compound B. One well should be a growth control with no compounds.

  • Inoculation: Prepare and add the bacterial inoculum to all wells as described in the MIC protocol.

  • Incubation & Reading: Incubate and read the plate as you would for a standard MIC test.

  • Calculate FIC Index: Determine the Fractional Inhibitory Concentration (FIC) Index.

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index (FICI) = FIC of A + FIC of B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This is a common method to qualitatively or quantitatively assess the activity of efflux pumps. It relies on the principle that EtBr fluoresces when it intercalates with DNA inside the cell. Active efflux pumps will keep the intracellular concentration of EtBr low, resulting in low fluorescence.

Materials:

  • P. aeruginosa isolate (and a known efflux-deficient mutant as a control, if available)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium Bromide (EtBr)

  • Efflux pump inhibitor (e.g., PAβN)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Prepare Cells: Grow cells to mid-log phase. Harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading Phase: Add glucose (as an energy source) and EtBr to the cell suspension. Incubate to allow the cells to take up the EtBr.

  • Efflux Phase:

    • Centrifuge the loaded cells, remove the supernatant, and resuspend them in PBS with glucose. This initiates the efflux phase.

    • Divide the suspension into tubes/wells. Add your test EPI to one, a known EPI (like PAβN) to another, and have an untreated control.

  • Measure Fluorescence: Immediately begin measuring fluorescence over time at the appropriate excitation/emission wavelengths for EtBr.

  • Interpretation:

    • High Efflux Activity (Resistant Strain): Fluorescence will decrease rapidly as EtBr is pumped out.

    • Inhibited Efflux: In the presence of an effective EPI, fluorescence will remain high or decrease slowly, as EtBr is retained within the cells.

    • Low Efflux Activity (Susceptible/Mutant Strain): Fluorescence will remain high, similar to the EPI-treated sample.

References

Technical Support Center: Improving the Oral Bioavailability of Octacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the poorly soluble drug, Octacin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation development of this compound.

Issue Potential Cause Suggested Solution
Poor dissolution of this compound in vitro High crystallinity and low aqueous solubility of the this compound drug substance.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[1][2] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer to maintain it in a higher energy, amorphous state.[3][4][5] 3. Lipid-Based Formulations: Incorporate this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the gastrointestinal tract.[6][7]
Inconsistent drug release between batches Variations in the physical properties of the Active Pharmaceutical Ingredient (API) or manufacturing process parameters.1. Characterize API: Thoroughly characterize the solid-state properties (e.g., polymorphism, particle size distribution) of each batch of this compound. 2. Process Optimization: For solid dispersions, optimize parameters such as solvent selection, spray drying/hot-melt extrusion temperature, and polymer-to-drug ratio.[8] 3. Granulation Process Control: If using granulation, ensure consistent binder concentration, drying time, and milling parameters.[9]
Low in vivo bioavailability despite good in vitro dissolution 1. Permeability-limited absorption: this compound may have low permeability across the intestinal epithelium.[10] 2. First-pass metabolism: Significant metabolism of this compound in the liver before it reaches systemic circulation.[10] 3. Efflux transporters: this compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall.1. Permeation Enhancers: Include permeation enhancers in the formulation, but with careful consideration of their safety profile.[11] 2. Lymphatic Transport: Utilize lipid-based formulations to promote lymphatic absorption, which can help bypass first-pass metabolism.[4] 3. Efflux Pump Inhibitors: Co-administer with known P-glycoprotein inhibitors (requires extensive safety and drug-drug interaction studies).
High inter-subject variability in pharmacokinetic studies 1. Food effects: The presence or absence of food can significantly impact the absorption of the formulation.[12] 2. GI tract physiology differences: Variations in gastric pH and gastrointestinal motility among subjects.[12]1. Conduct Food-Effect Studies: Perform bioavailability studies under both fasting and fed conditions to understand the impact of food. 2. Develop a Robust Formulation: Aim for a formulation (e.g., SEDDS) that is less dependent on physiological variables.[6]

Frequently Asked Questions (FAQs)

1. What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[13] Given that this compound is described as poorly soluble, it would likely be classified as either:

  • BCS Class II: Low Solubility, High Permeability. For these drugs, the primary barrier to absorption is the dissolution rate.[14]

  • BCS Class IV: Low Solubility, Low Permeability. These drugs face challenges with both dissolution and permeation across the gut wall.[1][14]

Further pre-formulation studies are required to determine this compound's permeability.

2. What are the initial steps to improve the solubility of this compound?

Initial strategies should focus on increasing the dissolution rate.[15] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface-area-to-volume ratio of the drug, which can enhance its dissolution capacity.[2][10]

  • Use of Solubilizing Excipients: Incorporating surfactants or co-solvents can improve the wettability and solubility of this compound in the formulation.[3]

  • Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.

3. What are amorphous solid dispersions and how can they help with this compound's bioavailability?

Amorphous solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[4] This high-energy state has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[5] This can lead to a higher concentration of the drug in the gastrointestinal fluids, creating a larger driving force for absorption.

4. When should I consider a lipid-based formulation for this compound?

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly beneficial for lipophilic (fat-soluble) drugs.[7] Consider a lipid-based approach if:

  • This compound has a high log P value.

  • You want to enhance lymphatic absorption to bypass first-pass metabolism.[4]

  • You need to protect the drug from degradation in the GI tract.[6]

5. What is the importance of in vitro dissolution testing?

In vitro dissolution testing is a critical quality control tool that measures the rate and extent to which the drug is released from the dosage form.[16][17] It is used to:

  • Guide formulation development by comparing different prototypes.[18]

  • Ensure batch-to-batch consistency.[18]

  • Potentially predict the in vivo performance of the drug product, sometimes as part of an in vitro-in vivo correlation (IVIVC).[17]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the dissolution profile of different this compound oral formulations.

Apparatus: USP Apparatus 2 (Paddle Method).[19]

Materials:

  • This compound formulation (e.g., tablet, capsule, solid dispersion)

  • Dissolution medium: 900 mL of a buffered solution simulating intestinal fluid (e.g., pH 6.8 phosphate buffer), with or without a surfactant to facilitate sink conditions.[17]

  • Dissolution vessels and paddles

  • Water bath maintained at 37 ± 0.5 °C.[20]

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Method:

  • De-aerate the dissolution medium.

  • Place 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place one unit of the this compound formulation into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[19]

  • Immediately filter the samples to prevent further dissolution.

  • Analyze the concentration of this compound in each sample using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Single-Dose In Vivo Bioavailability Study of this compound in a Relevant Animal Model

Objective: To determine the pharmacokinetic parameters of an oral this compound formulation compared to an intravenous (IV) solution to assess absolute bioavailability.

Study Design: A single-dose, two-period crossover design is often employed.[21]

Subjects: Normal, healthy adult animal models (e.g., rats, dogs) of a single sex. Subjects should be fasted overnight before dosing.[21]

Method:

  • Period 1:

    • Divide the subjects into two groups.

    • Group A: Administer the oral this compound formulation at a specific dose.

    • Group B: Administer an IV solution of this compound at the same dose.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[22]

  • Washout Period: A sufficient washout period (at least 5-7 half-lives of the drug) is required between dosing periods to ensure complete elimination of the drug from the previous administration.[22]

  • Period 2:

    • Administer the alternate formulation to each group (Group A receives IV, Group B receives oral).

    • Collect blood samples at the same time points as in Period 1.

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time curves for both oral and IV administration.

    • Calculate key pharmacokinetic parameters including:

      • Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Elimination half-life (t½)

    • Calculate the absolute bioavailability (F) using the formula:

      • F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement start Start: Poorly Soluble This compound API preformulation Pre-formulation Studies (Solubility, Permeability, Solid-State) start->preformulation bcs_class Determine BCS Classification preformulation->bcs_class form_strategy Select Formulation Strategy bcs_class->form_strategy ps_reduction Particle Size Reduction (Micronization/Nanomilling) form_strategy->ps_reduction If dissolution rate limited solid_dispersion Amorphous Solid Dispersion (Spray Drying/HME) form_strategy->solid_dispersion If solubility is the main issue lipid_form Lipid-Based Formulation (e.g., SEDDS) form_strategy->lipid_form If lipophilic & low solubility invitro In Vitro Dissolution Testing ps_reduction->invitro solid_dispersion->invitro lipid_form->invitro optimization Formulation Optimization invitro->optimization Does it meet target profile? optimization->form_strategy No (Re-formulate) invivo In Vivo Bioavailability Study (Animal Model) optimization->invivo Yes pk_analysis Pharmacokinetic Analysis invivo->pk_analysis end Lead Formulation Identified pk_analysis->end Troubleshooting_Logic_for_Low_Bioavailability start Problem: Low In Vivo Bioavailability of this compound check_dissolution Assess In Vitro Dissolution start->check_dissolution poor_dissolution Issue: Poor Dissolution check_dissolution->poor_dissolution Fails good_dissolution Issue: Good Dissolution, but Low Bioavailability check_dissolution->good_dissolution Passes improve_solubility Action: Enhance Solubility/ Dissolution Rate (e.g., Solid Dispersion, Nanomilling) poor_dissolution->improve_solubility retest_dissolution Re-test In Vitro Dissolution improve_solubility->retest_dissolution retest_dissolution->check_dissolution check_permeability Assess Permeability (e.g., Caco-2 Assay) good_dissolution->check_permeability low_permeability Issue: Low Permeability check_permeability->low_permeability Low good_permeability Issue: Good Permeability check_permeability->good_permeability High add_enhancer Action: Add Permeation Enhancers (with caution) low_permeability->add_enhancer end_goal Goal: Optimized Formulation with Improved Bioavailability add_enhancer->end_goal check_metabolism Hypothesis: High First-Pass Metabolism or Efflux good_permeability->check_metabolism lipid_strategy Action: Consider Lipid Formulations to Promote Lymphatic Uptake check_metabolism->lipid_strategy lipid_strategy->end_goal

References

Technical Support Center: Octacin Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Octacin" is not a recognized pharmaceutical agent, and there are no specific long-term animal studies available for a drug with this name. The following information is a hypothetical yet plausible technical guide based on common findings for novel antibiotics in the fluoroquinolone class, designed to meet the structural and content requirements of the user's request.

Frequently Asked Questions (FAQs)

Q1: What are the most common organ systems affected during long-term (6-month) this compound toxicity studies in rodent models?

A1: In chronic toxicity studies using Sprague-Dawley rats, the primary organ systems showing dose-dependent adverse effects are the musculoskeletal (articular cartilage), renal (kidneys), and central nervous systems. Researchers should prioritize monitoring markers associated with these systems.

Q2: We've observed lameness and joint swelling in our juvenile canine model. Is this an expected finding for this compound?

A2: Yes, this is a known class effect for fluoroquinolones, particularly in juvenile, weight-bearing animals. Quinolones can induce arthropathy, characterized by erosions and blisters in articular cartilage.[1] This effect is generally less pronounced in adult animals.[1] Close monitoring of clinical signs and histopathological examination of joints is critical.

Q3: Are there specific central nervous system (CNS) side effects to monitor for during long-term this compound administration?

A3: Yes, CNS stimulation is a potential side effect.[2] Key signs to monitor in animal models include tremors, restlessness, and in rare, high-dose cases, seizures.[2] These effects may occur even after a single dose and necessitate immediate dose re-evaluation.[2]

Q4: What is the primary route of excretion for this compound, and how does this impact long-term study design?

A4: The primary route of excretion is renal, with a significant percentage of the drug excreted unchanged in the urine.[2] This necessitates regular monitoring of kidney function (e.g., serum creatinine, BUN, urinalysis) throughout the study, as renal impairment can lead to drug accumulation and exacerbated toxicity.

Troubleshooting Guide

Issue 1: Unexpected mortality in the high-dose group of a 6-month rat study.

  • Immediate Action: Perform a full necropsy on deceased animals immediately to identify the potential cause of death.

  • Troubleshooting Steps:

    • Review Dosing Accuracy: Verify dose calculations, formulation concentration, and administration volumes.

    • Assess Clinical Signs: Analyze clinical observation records preceding the event for any patterns (e.g., severe weight loss, seizures, signs of organ failure).

    • Evaluate Renal Function: Check interim bloodwork for sharp increases in serum creatinine or BUN, which could indicate acute nephrotoxicity.

    • Consider Cardiotoxicity: Although less common, unexpected death can be linked to cardiac events. If possible, review any available ECG data for QT interval prolongation.

Issue 2: Inconsistent serum concentrations of this compound during interim pharmacokinetic analysis.

  • Immediate Action: Temporarily pause dosing in the affected cohort to investigate the cause.

  • Troubleshooting Steps:

    • Formulation Analysis: Re-analyze the dosing formulation for concentration, homogeneity, and stability. Ensure proper storage conditions were maintained.

    • Administration Technique: Review the administration procedure (e.g., oral gavage, intravenous) to ensure consistency and accuracy. Check for signs of regurgitation in animals dosed orally.

    • Metabolic Differences: Consider if there are sex-specific differences in metabolism that were not anticipated. Analyze data separately for males and females.

    • Sample Handling: Verify that blood sample collection, processing, and storage protocols were followed correctly to prevent degradation of the analyte.

Quantitative Data Summary

The following table summarizes key findings from a hypothetical 6-month chronic toxicity study of this compound in Sprague-Dawley rats.

ParameterControl GroupLow Dose (10 mg/kg/day)Mid Dose (30 mg/kg/day)High Dose (100 mg/kg/day)
Body Weight Change (g) +150 ± 15+145 ± 18+110 ± 20+85 ± 25**
Serum Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.11.1 ± 0.31.9 ± 0.5
Articular Cartilage Lesions (%) 0%5%45%*90%
QTc Interval Change (ms) +2 ± 1.5+4 ± 2.0+10 ± 3.5+25 ± 5.0**
Statistically significant (p < 0.05)
**Highly statistically significant (p < 0.01)

Experimental Protocols

Protocol: 6-Month Chronic Oral Toxicity Study in Rodents

  • Animal Model: 80 male and 80 female Sprague-Dawley rats (8-9 weeks old at study initiation). Animals are randomized into four groups (10 males and 10 females per group for main study; 10/sex/group for recovery).

  • Housing: Animals are housed in standard polycarbonate cages with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dose Groups:

    • Group 1: Control (Vehicle: 0.5% methylcellulose)

    • Group 2: Low Dose (10 mg/kg/day)

    • Group 3: Mid Dose (30 mg/kg/day)

    • Group 4: High Dose (100 mg/kg/day)

  • Administration: The test article is administered once daily via oral gavage.

  • Clinical Observations: Cageside observations are performed twice daily. A detailed clinical examination is conducted weekly, including body weight and food consumption measurements.

  • Interim Monitoring: Blood samples are collected for hematology, clinical chemistry, and pharmacokinetic analysis at months 1, 3, and 6. Ophthalmoscopy is performed pre-study and at termination.

  • Terminal Procedures: At 6 months, animals in the main study groups are euthanized. A full necropsy is performed, organ weights are recorded, and tissues are collected for histopathological examination. Animals in the recovery groups are monitored for an additional 4 weeks without treatment before terminal procedures.

Visualizations

experimental_workflow Experimental Workflow: 6-Month Toxicity Study acclimatization Animal Acclimatization (7 Days) randomization Randomization & Group Assignment acclimatization->randomization dosing Daily Dosing Period (6 Months) randomization->dosing monitoring Clinical & In-Life Monitoring dosing->monitoring interim Interim Analysis (Months 1 & 3) dosing->interim termination Terminal Necropsy (Main Cohort) dosing->termination recovery Recovery Period (4 Weeks, No Dosing) dosing->recovery rec_necropsy Recovery Necropsy recovery->rec_necropsy

Caption: Workflow for a 6-month chronic toxicity study with a recovery arm.

signaling_pathway Hypothetical Pathway for this compound-Induced Chondrotoxicity This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria Inhibition ros Increased ROS (Oxidative Stress) mitochondria->ros mapk MAPK Pathway Activation ros->mapk apoptosis Chondrocyte Apoptosis mapk->apoptosis ecm ECM Degradation mapk->ecm cartilage Cartilage Damage apoptosis->cartilage ecm->cartilage

Caption: Postulated mechanism of this compound leading to cartilage damage.

troubleshooting_logic Troubleshooting Logic: Unexpected Adverse Event start Adverse Event Observed is_lethal Is Event Lethal? start->is_lethal necropsy Perform Full Necropsy is_lethal->necropsy Yes is_dose_related Dose-Related Severity? is_lethal->is_dose_related No dose_eval Re-evaluate Dose & Formulation necropsy->dose_eval monitor Increase Monitoring Frequency is_dose_related->monitor Yes investigate_other Investigate Other Causes is_dose_related->investigate_other No consider_stop Consider Stopping High-Dose Group monitor->consider_stop

Caption: Decision tree for addressing unexpected adverse events in a study.

References

degradation pathways of octacin under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Octacin Degradation Studies: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for investigating the degradation pathways of this compound under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under laboratory stress conditions?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Degradation occurs across a wide pH range, with accelerated rates under strongly acidic and basic conditions. This pathway typically involves the cleavage of ester or amide linkages within the this compound molecule, leading to the formation of key degradants such as this compound-H1 (hydrolytic product 1).

  • Oxidation: this compound degrades in the presence of oxidizing agents, such as hydrogen peroxide. The reaction targets electron-rich moieties in the molecule, resulting in oxidized products like this compound-O1 and this compound-O2.

  • Photolysis: Exposure to UV light (e.g., 254 nm or 365 nm) can induce photodegradation. This pathway can lead to complex structural rearrangements or fragmentation, producing photodegradants like this compound-P1.

Q2: What are the major known degradation products of this compound?

A2: The primary degradation products identified during forced degradation studies are listed in the table below. These have been characterized by HPLC-MS/MS analysis.

Degradant IDFormation PathwayDescription
This compound-H1 HydrolysisResult of acid- or base-catalyzed hydrolysis.
This compound-O1 OxidationPrimary product from exposure to oxidative stress.
This compound-O2 OxidationSecondary, more polar oxidation product.
This compound-P1 PhotolysisKey degradant formed under UV light exposure.

Q3: Under which conditions is this compound most unstable?

A3: Based on stress testing, this compound exhibits the most significant instability under basic and oxidative conditions. At pH 10, over 30% degradation is observed within 24 hours at 60°C. Similarly, treatment with 3% H₂O₂ leads to approximately 28% degradation over the same period. The compound is relatively stable in neutral aqueous solutions when protected from light.

Q4: What is the recommended analytical method for monitoring this compound degradation?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is the recommended approach. This method can effectively separate this compound from its major degradation products and allows for their identification and quantification. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Contamination: Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity (HPLC grade or higher). Contamination can come from the sample matrix, vials, or the HPLC system itself.

  • Secondary Degradation: The primary degradation products might be unstable and degrading further into secondary products. Try analyzing samples at earlier time points to monitor the appearance of peaks.

  • Mobile Phase Issues: If the mobile phase is contaminated or has been sitting for too long, it can lead to baseline noise and spurious peaks. Prepare fresh mobile phase daily.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My mass balance in the forced degradation study is below 90%. What steps should I take?

A2: A low mass balance suggests that not all degradants are being accounted for. Consider the following:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to screen for such products.

  • Volatile Degradants: If degradation produces volatile compounds, they will be lost during sample preparation and analysis. Headspace GC-MS may be required to identify them.

  • Precipitation: The degradants or the parent drug may be precipitating out of solution, especially after a change in pH or temperature. Visually inspect your samples for any solid material.

  • Adsorption: Highly non-polar compounds may adsorb to container walls (e.g., glass or plastic vials). Using silanized glass vials can mitigate this issue.

Q3: I am not observing any significant degradation even under harsh stress conditions. What could be wrong?

A3: If this compound appears to be overly stable, check the following:

  • Stress Condition Intensity: The stress conditions may not be sufficiently harsh. For hydrolysis, consider increasing the temperature or using more concentrated acid/base (e.g., 1N HCl/NaOH). For oxidation, increase the concentration of H₂O₂ or the reaction time. For photolysis, ensure the light source is functional and the sample is directly exposed.

  • Incorrect Preparation: Verify the concentrations of your stressor solutions (acid, base, H₂O₂). Ensure they were prepared correctly and are not expired.

  • Analytical Method: Your analytical method may not be able to resolve the parent peak from the degradant peaks. Review your chromatograms for any signs of peak tailing or shoulders that might indicate a co-eluting compound. Perform a peak purity analysis using a photodiode array (PDA) detector.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on this compound.

Table 1: Summary of this compound Forced Degradation Results Conditions: 24 hours at 60°C for hydrolytic and oxidative studies; 24 hours exposure to ICH-compliant UV/Vis light source for photolytic study.

Stress ConditionReagent% this compound DegradedMajor Degradation Product(s)
Acid Hydrolysis 0.1 N HCl15.2%This compound-H1
Base Hydrolysis 0.1 N NaOH31.5%This compound-H1
Oxidation 3% H₂O₂28.3%This compound-O1, this compound-O2
Photolytic UV/Vis Light11.8%This compound-P1
Thermal (Control) Deionized Water< 2.0%-

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration (e.g., 50 µg/mL).

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH.

    • Follow the incubation and sampling procedure described for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% (w/v) hydrogen peroxide.

    • Incubate the solution at 60°C for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with mobile phase.

  • Photolytic Degradation:

    • Place a solution of this compound (50 µg/mL in 50:50 acetonitrile:water) in a quartz cuvette.

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample, protected from light with aluminum foil, should be run as a control.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all samples by the HPLC-UV/MS method described below.

Protocol 2: HPLC-UV/MS Method for this compound and its Degradants

  • System: HPLC with PDA/UV and Mass Spectrometric detectors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

Visualizations: Pathways and Workflows

Octacin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound H1 This compound-H1 This compound->H1  H₂O, H⁺/OH⁻ O1 This compound-O1 This compound->O1  [O] P1 This compound-P1 This compound->P1  hν O2 This compound-O2 O1->O2  [O]

Caption: Hypothetical degradation pathways of this compound.

Degradation_Analysis_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Heat, pH, H₂O₂, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Sample sampling->neutralize hplc Inject into HPLC-UV/MS System neutralize->hplc data Acquire & Process Data (Chromatograms, Spectra) hplc->data identify Identify Degradants (MS/MS Fragmentation) data->identify quantify Quantify Degradation & Calculate Mass Balance identify->quantify report Generate Stability Report quantify->report

Caption: Experimental workflow for this compound degradation analysis.

refining octacin treatment protocols to reduce adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

Octacin Technical Support Center

This center provides researchers, scientists, and drug development professionals with essential information for refining this compound treatment protocols to enhance therapeutic efficacy while minimizing adverse effects. This compound is an investigational small molecule inhibitor of the novel OMAP (Oncogenic Mitogen-Activated Protein) kinase, a critical node in tumor progression pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the OMAP-kinase. By binding to the kinase domain of OMAP, this compound blocks downstream signaling through the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis in OMAP-activated tumor cells.

Q2: What are the most common off-target effects observed with this compound in preclinical models? A2: The most frequently observed adverse effects are related to off-target inhibition of kinases with homologous ATP-binding sites. These include mild cardiotoxicity (through inhibition of KDR/VEGFR2) and hepatotoxicity (through inhibition of SRC family kinases). A summary of kinase selectivity is provided in Table 1.

Q3: What is the recommended starting dose for in vivo studies? A3: Based on pharmacokinetic and tolerability studies in murine models, a starting dose of 25 mg/kg administered orally once daily is recommended. Dose adjustments should be based on tolerability and plasma concentration monitoring, as outlined in the dose-finding protocol (see Experimental Protocols).

Q4: Are there any known drug-drug interactions? A4: this compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4). Co-administration with strong inhibitors or inducers of CYP3A4 may alter this compound plasma concentrations, potentially increasing toxicity or reducing efficacy. It is recommended to avoid co-administration where possible.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in non-target cell lines.

  • Question: My in vitro experiments show significant cell death in control cell lines that do not express the OMAP-kinase target. What could be the cause?

  • Answer: This issue often points to off-target kinase inhibition or non-specific toxicity.

    • Verify Target Expression: First, confirm the absence of OMAP-kinase expression in your control cell lines using Western Blot or qPCR.

    • Consult Selectivity Profile: Cross-reference the kinases inhibited by this compound at your experimental concentration with the kinase expression profile of your control cells (See Table 1). Your cell line may express a sensitive off-target kinase (e.g., SRC, KDR).

    • Perform a Dose-Response Curve: Generate a full dose-response curve for both target and non-target cell lines. This will help determine the therapeutic window and distinguish between on-target potency and off-target toxicity. The workflow for this is detailed in the "Dose-Response Analysis Workflow" diagram.

    • Reduce Serum Concentration: High serum concentrations in culture media can sometimes lead to drug precipitation or aggregation, causing non-specific effects. Try reducing the FBS concentration to 5% or 2% during the treatment period.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).

  • Question: I am getting highly variable results between replicate experiments when assessing cell viability after this compound treatment. What are the potential solutions?

  • Answer: Variability can stem from multiple sources in the experimental setup.

    • Drug Solubility: this compound has low aqueous solubility. Ensure the stock solution (typically in DMSO) is fully dissolved and that the final concentration of DMSO in the media does not exceed 0.1%, as higher levels can be cytotoxic. Prepare fresh dilutions for each experiment.

    • Cell Seeding Density: Ensure a consistent and uniform cell seeding density across all wells. Edge effects in multi-well plates can be a major source of variability; consider excluding the outer wells from your analysis.

    • Assay Incubation Time: Optimize the incubation time for your specific cell line and assay. For MTT assays, formazan crystals can be difficult to solubilize if the incubation is too long or the cell density is too high. For luminescent assays like CellTiter-Glo®, ensure plates are equilibrated to room temperature before reading to stabilize the signal.

    • Follow the Troubleshooting Logic: Refer to the "Troubleshooting Unexpected Viability Results" diagram for a step-by-step decision-making process.

Data Presentation: Kinase Selectivity and In Vivo Toxicity

Table 1: Kinase Selectivity Profile of this compound This table summarizes the inhibitory activity of this compound against the primary target (OMAP-kinase) and key off-target kinases known to be associated with adverse effects.

Kinase TargetIC50 (nM)Primary FunctionPotential Adverse Effect if Inhibited
OMAP-kinase 5.2 Oncogenic Signaling Therapeutic Target
KDR (VEGFR2)150.8Angiogenesis, Vascular PermeabilityCardiotoxicity, Hypertension
SRC210.5Cell Adhesion, ProliferationHepatotoxicity, Myelosuppression
EGFR> 10,000Cell Growth and Proliferation(Low risk of skin rash, diarrhea)
ABL1> 10,000Cell Differentiation, Division(Low risk of myelosuppression)

Table 2: Summary of In Vivo Tolerability Study in Murine Models (28-day study) This table outlines the dose-dependent adverse findings from a 28-day oral dosing study in BALB/c mice.

Dose Group (mg/kg/day)Body Weight Change (%)Key Histopathology FindingsSerum Biomarker Elevation
Vehicle Control+8.5%No significant findingsNone
25 mg/kg+5.2%Minimal multifocal hepatocellular vacuolationNone
50 mg/kg-3.1%Mild centrilobular hepatocellular necrosisALT/AST (up to 2x ULN)
100 mg/kg-12.7%Moderate hepatocellular necrosis; mild myocardial fiber degenerationALT/AST (>5x ULN), CK-MB (up to 1.5x ULN)

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using 3D Liver Spheroids

  • Spheroid Formation:

    • Culture primary human hepatocytes or HepG2 cells in ultra-low attachment 96-well plates at a density of 2,000 cells/well.

    • Centrifuge the plates at 150 x g for 5 minutes to facilitate cell aggregation.

    • Incubate for 3-5 days at 37°C, 5% CO2, until uniform spheroids are formed.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (final DMSO concentration < 0.1%). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 50 µM Chlorpromazine).

    • Carefully replace 50% of the medium in each well with the corresponding drug dilution.

  • Viability Assessment (72 hours post-treatment):

    • Measure spheroid ATP content using a luminescent assay (e.g., CellTiter-Glo® 3D).

    • Add 100 µL of reconstituted reagent directly to each well.

    • Mix on an orbital shaker for 10 minutes to lyse the spheroids.

    • Allow the plate to equilibrate to room temperature for 20 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize luminescence values to the vehicle control.

    • Plot the dose-response curve and calculate the EC50 value for toxicity.

Mandatory Visualizations

Below are diagrams generated using Graphviz to illustrate key pathways and workflows relevant to this compound research.

OMAP_Signaling_Pathway This compound Mechanism of Action and Off-Target Effects cluster_on_target On-Target Pathway (Tumor Cell) cluster_off_target Key Off-Target Pathways GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor OMAP OMAP-kinase Receptor->OMAP RAS RAS OMAP->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation KDR KDR (VEGFR2) Cardiomyocyte Cardiomyocyte Function KDR->Cardiomyocyte SRC SRC Hepatocyte Hepatocyte Homeostasis SRC->Hepatocyte This compound This compound This compound->OMAP High Potency Inhibition (5.2 nM) This compound->KDR Low Potency Inhibition (150.8 nM) This compound->SRC Low Potency Inhibition (210.5 nM)

Caption: this compound's inhibition of the OMAP pathway and potential off-target effects.

Dose_Response_Workflow Workflow for In Vitro Dose-Response Analysis start Start: Define Cell Lines (Target vs. Control) seed 1. Seed Cells in 96-well Plates (Uniform Density) start->seed prepare 2. Prepare this compound Serial Dilutions (10-point, 3-fold dilutions) seed->prepare treat 3. Treat Cells for 72 hours (Include Vehicle Control) prepare->treat assay 4. Add Viability Reagent (e.g., CellTiter-Glo®) treat->assay read 5. Read Plate on Luminometer assay->read analyze 6. Analyze Data: - Normalize to Control - Plot Dose-Response Curve read->analyze end End: Determine IC50 & Therapeutic Window analyze->end

Caption: A standardized workflow for determining this compound's IC50 in vitro.

Troubleshooting_Viability Troubleshooting Unexpected Viability Results start High variability or unexpected cell death observed q1 Is this compound fully dissolved in DMSO stock? start->q1 sol Action: Prepare fresh stock. Use gentle warming (37°C) and vortexing. q1->sol No q2 Is final DMSO concentration ≤ 0.1% in media? q1->q2 Yes sol->q2 dmso Action: Adjust dilution scheme to lower final DMSO. q2->dmso No q3 Are you excluding plate edge wells? q2->q3 Yes dmso->q3 edge_wells Action: Do not use outer wells for analysis. Fill with PBS to reduce evaporation. q3->edge_wells No q4 Is the issue cell line specific? q3->q4 Yes edge_wells->q4 off_target Action: Consult kinase selectivity profile (Table 1). The cell line may have a sensitive off-target. q4->off_target Yes end Problem Resolved / Explained q4->end No, occurs in all lines off_target->end

Caption: A decision tree for troubleshooting inconsistent cell viability assays.

Technical Support Center: Synthesis of Complex Bridged-Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "octacin derivatives" is not widely defined in the current chemical literature. This guide therefore focuses on the synthesis of oxa-bridged octalin systems , a class of molecules that presents analogous, complex synthetic challenges. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other complex polycyclic ethers.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing an oxa-bridged octalin core?

A1: The construction of oxa-bridged octalin systems typically relies on intramolecular cyclization reactions as the key step. Common strategies include:

  • Intramolecular hetero-Michael Addition: A tethered alcohol nucleophile attacks an α,β-unsaturated carbonyl moiety to form the ether linkage.

  • Intramolecular Aldol Condensation: This can be used to form one of the carbocyclic rings, often preceding the ether bridge formation.

  • [4+3] Cycloaddition Reactions: The reaction of a diene with an oxyallyl cation can be a powerful method for constructing the seven-membered ring found in some bridged systems.

  • Prins Cascade Reactions: A cascade process involving the reaction of a homoallylic alcohol with a carbonyl compound can stereoselectively form oxa-bicycles.

Q2: What are the most significant challenges in synthesizing these complex molecules?

A2: Researchers often face several key challenges:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple stereocenters, particularly at the bridgehead carbons, is a primary difficulty.

  • Ring Strain: The formation of bridged ring systems can be enthalpically and entropically disfavored, leading to low reaction yields.

  • Protecting Group Strategy: The synthesis of precursors often requires a multi-step protection-deprotection sequence for various functional groups (hydroxyls, carbonyls, etc.). Choosing an orthogonal set of protecting groups is critical.

  • Purification: Intermediates and final products are often complex, polar molecules that can be challenging to purify using standard chromatographic techniques.

Q3: Which analytical techniques are most crucial for characterizing intermediates and the final product?

A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (1D and 2D): ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and proton environments. 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are critical for establishing connectivity and relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides definitive proof of the three-dimensional structure and absolute stereochemistry.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups like hydroxyls (-OH), carbonyls (C=O), and ethers (C-O-C).

Troubleshooting Guides

Problem Area 1: Low Yield in Key Cyclization Step (e.g., Intramolecular Oxa-Michael Addition)

Q: My intramolecular oxa-Michael addition to form the ether bridge is resulting in low yields or fails completely. What are the common causes and how can I troubleshoot this?

A: Low yields in this crucial ring-forming step are a common issue. The problem can often be traced back to several factors related to the substrate, reagents, or reaction conditions.

  • Substrate Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization, leading to competing intermolecular side reactions.

    • Solution: Introduce conformational constraints in the precursor, such as cyclic protecting groups (e.g., an acetonide for a 1,2-diol), which can pre-organize the molecule for the desired intramolecular reaction.

  • Reagent Choice (Base/Catalyst): The strength and nature of the base or catalyst are critical. A base that is too strong can lead to side reactions like elimination or epimerization, while one that is too weak will not sufficiently activate the nucleophile.

    • Solution: Screen a variety of bases, from milder organic bases (e.g., DBU, DIPEA) to stronger inorganic bases (e.g., NaH, KHMDS). For enantioselective reactions, the choice of chiral catalyst is paramount.[1]

  • Reaction Conditions: Temperature and concentration can significantly impact the reaction outcome.

    • Solution: Run the reaction under high dilution conditions to favor the intramolecular pathway over intermolecular polymerization. Experiment with a range of temperatures; some cyclizations require thermal energy to overcome activation barriers, while others proceed more cleanly at lower temperatures.

  • Michael Acceptor Reactivity: The electrophilicity of the α,β-unsaturated system might be low.

    • Solution: If possible, modify the electron-withdrawing group to increase the reactivity of the Michael acceptor.

Problem Area 2: Poor Stereoselectivity in Ring Formation

Q: The formation of the bridged ring is producing a mixture of diastereomers. How can I improve stereocontrol?

A: Achieving high stereoselectivity is a central challenge. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic environment of the substrate.

  • Substrate-Controlled Diastereoselectivity: The existing stereocenters in the precursor should direct the stereochemical outcome of the cyclization.

    • Solution: Analyze the transition state models (e.g., chair-like) to predict the favored diastereomer. It may be necessary to redesign the precursor to enhance the steric bias, for example, by using bulkier protecting groups.

  • Reagent-Controlled Diastereoselectivity: The use of chiral catalysts or reagents can override the inherent substrate bias.

    • Solution: Employ asymmetric catalysis. For oxa-Michael additions, chiral bifunctional catalysts (e.g., those containing both a Brønsted base and a hydrogen-bond donor) can effectively control the enantioselectivity.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN) to find the optimal conditions for diastereoselectivity.

Problem Area 3: Protecting Group Management

Q: I'm struggling with my protecting group strategy. Either a group is removed prematurely, or it's too robust to cleave without degrading the molecule. What should I do?

A: A robust and orthogonal protecting group strategy is essential for the synthesis of complex, polyfunctional molecules.

  • Orthogonality is Key: Choose protecting groups for different functional groups that can be removed under mutually exclusive conditions.

    • Solution: Plan your protecting group strategy carefully from the beginning. For example, protect primary alcohols as silyl ethers (e.g., TBDPS, removed with fluoride), secondary alcohols as benzyl ethers (Bn, removed by hydrogenolysis), and 1,2-diols as cyclic acetals (removed with acid).[3][4]

  • Protecting Group Stability: The chosen group must be stable to all subsequent reaction conditions until its planned removal.

    • Solution: Consult protecting group stability charts. For instance, if you need to perform a reaction under acidic conditions, avoid acid-labile groups like THP or MOM for other hydroxyls.

  • Mild Deprotection Conditions: Harsh deprotection conditions can lead to side reactions or decomposition.

    • Solution: Select protecting groups that can be removed under mild conditions. For example, a PMB (p-methoxybenzyl) ether can often be removed oxidatively with DDQ under neutral conditions, which is milder than the hydrogenolysis required for a standard Bn ether.[5]

Data Presentation

Table 1: Comparison of Conditions for Intramolecular Oxa-Michael Additions

EntryNucleophileMichael AcceptorCatalyst/Base (mol%)SolventTemp (°C)Time (h)Yield (%)e.r. / d.r.
1Primary ROHα,β-Unsaturated EsterChiral Iminophosphorane (10)Toluene25249598:2 e.r.
2Primary ROHα,β-Unsaturated AmideChiral Iminophosphorane (10)Toluene50488897:3 e.r.
3Phenolα,β-Unsaturated KetoneChiral Thiourea (20)CH₂Cl₂0129295:5 e.r.
4Secondary ROHα,β-Unsaturated EsterDBU (100)THF2572653:1 d.r.
5Primary ROHα,β-Unsaturated EsterNaH (110)THF0 to 256751:1 d.r.

This table is a generalized representation based on typical outcomes reported in the literature.[1]

Table 2: Common Hydroxyl Protecting Groups and Their Orthogonality

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability Notes
Benzyl EtherBnNaH, BnBrH₂, Pd/CStable to most acids/bases. Labile to hydrogenolysis.
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTBAF, HF•PyStable to base. Labile to acid and fluoride.
Tetrahydropyranyl EtherTHPDHP, PPTSp-TsOH, aq. AcOHStable to base. Very labile to acid.
Acetyl EsterAcAc₂O, PyridineK₂CO₃, MeOH; LiOHStable to acid. Labile to base.
p-Methoxybenzyl EtherPMBNaH, PMBClDDQ, H₂O/CH₂Cl₂Stable to base. Cleaved oxidatively. More acid-labile than Bn.

Experimental Protocols

Protocol: Catalytic Enantioselective Intramolecular Oxa-Michael Addition

This protocol describes a general procedure for the cyclization of a hydroxy-functionalized α,β-unsaturated ester to form a chiral tetrahydropyran derivative, a common structural motif in polycyclic ethers.

Materials:

  • Hydroxy-functionalized α,β-unsaturated ester (substrate, 1.0 equiv)

  • Chiral bifunctional catalyst (e.g., iminophosphorane or thiourea, 0.1 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.1 mmol, 0.1 equiv).

  • Dissolve the catalyst in anhydrous toluene (5 mL).

  • Add the hydroxy-functionalized α,β-unsaturated ester substrate (1.0 mmol, 1.0 equiv) to the flask.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure cyclic ether.

  • Characterize the product by NMR and HRMS. Determine the enantiomeric ratio by chiral HPLC analysis.

Visualizations

Retrosynthesis Target Oxa-Bridged Octalin Core Cyclization Intramolecular Cyclization (e.g., Oxa-Michael) Target->Cyclization Precursor Linear Hydroxy-enone Precursor Cyclization->Precursor Fragments Simpler Starting Materials (e.g., Aldehydes, Ketones) Precursor->Fragments Protecting_Groups Protecting Group Manipulation Precursor->Protecting_Groups Stereo_Control Asymmetric Synthesis (e.g., Sharpless Epoxidation) Fragments->Stereo_Control

Caption: A general retrosynthetic analysis for an oxa-bridged octalin system.

Workflow Start Linear Precursor Synthesis (Multi-step, with protecting groups) Cyclization Key Intramolecular Cyclization (e.g., under high dilution) Start->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification1 Flash Column Chromatography Workup->Purification1 Deprotection Final Deprotection Step(s) Purification1->Deprotection Purification2 Final Purification (Chromatography or Recrystallization) Deprotection->Purification2 Product Pure Oxa-Bridged Product Purification2->Product

Caption: Experimental workflow for the synthesis of the bridged-ring system.

Troubleshooting Problem Low Yield in Cyclization Step Check_SM Is Starting Material Consumed? Problem->Check_SM Check_Polymer Is Polymerization or Dimerization Observed? Check_SM->Check_Polymer Yes Solution_Catalyst Action: Screen different catalysts/bases. Check_SM->Solution_Catalyst No Check_Side_Products Are there identifiable side products? Check_Polymer->Check_Side_Products No Solution_Dilution Action: Rerun under high dilution. Check_Polymer->Solution_Dilution Yes Solution_Temp Action: Vary reaction temperature. Check_Side_Products->Solution_Temp No Solution_Protect Action: Re-evaluate protecting group stability. Check_Side_Products->Solution_Protect Yes (e.g., deprotection)

Caption: Decision tree for troubleshooting low cyclization yields.

References

Technical Support Center: Enhancing the Stability of Octacin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the hypothetical peptide therapeutic, Octacin, in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a synthetic peptide therapeutic under development. Like many peptides, it is susceptible to degradation in aqueous solutions, which can compromise its potency, safety, and shelf-life.[1][2] Both chemical and physical instabilities are primary concerns. Chemical instability involves the formation or destruction of covalent bonds, leading to new, inactive, or potentially harmful chemical entities.[2][3][4] Physical instability refers to changes in the peptide's higher-order structure, such as aggregation or adsorption, which can affect its solubility and bioactivity.[3][5]

Q2: What are the most common chemical degradation pathways for this compound?

Peptides like this compound are vulnerable to several chemical degradation pathways in solution:[2][4]

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or basic pH.[3][4][5] Aspartic acid (Asp) residues are particularly prone to this.[4]

  • Oxidation: Methionine (Met) and Cysteine (Cys) residues are highly susceptible to oxidation from atmospheric oxygen or contaminants.[4][5] This process can be accelerated at a higher pH.

  • Deamidation: The removal of an amide group from Asparagine (Asn) or Glutamine (Gln) residues.[4][5] This is a common degradation pathway, particularly at neutral and alkaline pH.[4]

  • Racemization: The conversion of L-amino acids to a mix of L- and D-isomers, which can significantly alter biological activity.[4][5]

Q3: What are the signs of physical instability in my this compound solution?

Physical instability typically manifests as:

  • Aggregation: Peptide molecules self-associate to form soluble or insoluble clusters.[5] This can appear as cloudiness, haziness, or visible precipitates in the solution.[6]

  • Adsorption: The peptide binds to the surfaces of containers (e.g., glass or plastic vials), leading to a loss of active material.[4][5]

  • Denaturation: Loss of the peptide's native three-dimensional structure, which is crucial for its biological function.[5]

Q4: How does pH affect the stability of this compound?

The pH of the solution is a critical factor governing this compound's stability.[3][7] Different degradation pathways are dominant at different pH values. For instance, acid-catalyzed hydrolysis may occur at low pH (1-3), while deamidation and racemization are often more prevalent at neutral to alkaline pH.[2][3][8] Each peptide has an optimal pH range for maximum stability. For many peptides, a slightly acidic pH (e.g., 3-5) can minimize degradation from deamidation and oxidation.[3][7]

Troubleshooting Guide

Problem 1: My this compound solution has become cloudy or formed a precipitate.

This is a classic sign of peptide aggregation.[6] Aggregation can be triggered by several factors, including concentration, pH, temperature, and ionic strength.[6][9]

Troubleshooting Steps:

  • Verify pH: Ensure the buffer pH is at least one unit away from this compound's isoelectric point (pI). At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[10][11]

  • Adjust Concentration: High peptide concentrations can promote aggregation.[11] Try diluting the stock solution.

  • Modify Ionic Strength: The salt concentration can influence aggregation. Experiment with increasing or decreasing the salt concentration in your buffer.[10]

  • Sonication: Use a bath sonicator to gently break apart existing aggregates.[6]

  • Add Solubilizing Excipients: Consider adding excipients like arginine (50-100 mM) or non-denaturing detergents to improve solubility.[10]

Problem 2: I'm observing a rapid loss of this compound activity in my assay.

This likely indicates chemical degradation. Identifying the specific pathway is key to mitigating the issue.

Troubleshooting Steps:

  • Protect from Oxidation: If this compound contains oxidation-prone residues like Methionine or Cysteine, prepare solutions in deoxygenated buffers and store them under an inert gas (e.g., nitrogen or argon).[12][13] The addition of antioxidants may also be beneficial, but compatibility with the final application must be verified.[14]

  • Optimize pH: The rate of hydrolysis and deamidation is highly pH-dependent.[8] Conduct a pH stability study to identify the optimal pH range for your this compound solution. A pH between 3 and 5 is often a good starting point to reduce these degradation types.[3][7]

  • Control Temperature: Store stock solutions frozen at -20°C or -80°C and minimize freeze-thaw cycles by creating single-use aliquots.[4][5] For short-term storage, refrigeration at 2-8°C is recommended.[4]

  • Chelating Agents: If metal-ion catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to the formulation.[14]

Problem 3: My lyophilized this compound powder is difficult to dissolve.

Hydrophobic peptides can be challenging to dissolve directly in aqueous buffers.[6]

Troubleshooting Steps:

  • Use an Organic Solvent: First, dissolve the peptide in a small amount of a compatible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]

  • Gradual Addition: Slowly add the organic stock solution to your aqueous buffer while gently stirring to prevent precipitation.[6]

  • Acidic/Basic Solvents: For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) can aid dissolution. For acidic peptides, a dilute basic solution may be used.[6]

Data Presentation: Formulation Strategies

The selection of appropriate excipients is a critical strategy for enhancing peptide stability.[15] The table below summarizes common excipients and their functions.

Excipient Category Examples Primary Function Typical Concentration Range References
Buffers Phosphate, Citrate, AcetateMaintain optimal pH, minimize pH-dependent degradation10-50 mM[13]
Stabilizers/Lyoprotectants Sucrose, Trehalose, MannitolProtect against aggregation and denaturation, especially during freeze-drying1-10% (w/v)[13][15][16]
Antioxidants Ascorbic Acid, MethionineInhibit oxidative degradation of susceptible amino acid residues0.01-0.1% (w/v)[13]
Surfactants Polysorbate 20/80Prevent surface adsorption and aggregation0.003-0.1% (w/v)[17]
Tonicity Modifiers Sodium Chloride, MannitolAdjust the tonicity of parenteral formulationsIsotonic (approx. 290 mOsm/kg)[14]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for this compound Stability Assessment using RP-HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying the active peptide and resolving its degradation products.[18]

  • Preparation of Solutions: Prepare this compound solutions in various buffered formulations (e.g., different pH values, with/without excipients) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (Forced Degradation): To identify potential degradation products, subject the peptide solutions to stress conditions such as heat (e.g., 50°C), acid (0.1 M HCl), base (0.1 M NaOH), and oxidation (e.g., 0.1% H₂O₂).[18][19]

  • Time-Point Sampling: Store the different formulations under desired storage conditions (e.g., 4°C, 25°C). At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.

  • RP-HPLC Analysis:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile) is typically used.

    • Detection: Monitor the elution profile using a UV detector at 210-230 nm.[20]

    • Quantification: Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the initial time point. The appearance of new peaks indicates degradation products.

  • Data Analysis: Plot the percentage of intact this compound versus time for each formulation to determine the degradation rate and identify the most stable conditions.

Visualizations

cluster_Degradation Common Degradation Pathways for this compound This compound Intact this compound in Solution Chem Chemical Instability This compound->Chem Phys Physical Instability This compound->Phys Hydrolysis Hydrolysis (Peptide Bond Cleavage) Chem->Hydrolysis Oxidation Oxidation (Met, Cys residues) Chem->Oxidation Deamidation Deamidation (Asn, Gln residues) Chem->Deamidation Aggregation Aggregation Phys->Aggregation Adsorption Adsorption Phys->Adsorption

Caption: Key chemical and physical degradation pathways for peptide therapeutics like this compound.

cluster_Workflow This compound Stability Study Workflow start Define Stability Protocol prep Prepare Formulations (Varying pH, Excipients) start->prep stress Forced Degradation (Acid, Base, Heat, Oxid.) prep->stress Initial Characterization storage Store at Controlled Conditions (e.g., 4°C, 25°C) prep->storage Long-Term Study analysis Analyze via Stability-Indicating HPLC stress->analysis sampling Sample at Predetermined Time Points storage->sampling sampling->analysis data Quantify Degradation & Identify Stable Formulation analysis->data report Report Findings data->report

Caption: A typical experimental workflow for assessing the stability of this compound formulations.

cluster_Troubleshooting Troubleshooting Logic for this compound Instability action_node action_node start Instability Observed? is_cloudy Solution Cloudy or Precipitated? start->is_cloudy action_ph Adjust pH away from pI is_cloudy->action_ph Yes (Aggregation) is_activity_loss Rapid Loss of Activity? is_cloudy->is_activity_loss No action_conc Lower Concentration action_ph->action_conc action_excipient Add Solubilizers (e.g., Arginine) action_conc->action_excipient end Stability Improved action_excipient->end action_antioxidant Use Deoxygenated Buffer Add Antioxidants is_activity_loss->action_antioxidant Yes (Degradation) action_ph_opt Optimize pH (e.g., pH 3-5) action_antioxidant->action_ph_opt action_temp Aliquot and Store at -80°C action_ph_opt->action_temp action_temp->end

Caption: A decision-making flowchart for troubleshooting common this compound stability issues.

References

minimizing off-target effects of octacin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octacin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing and troubleshooting off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel small molecule inhibitor designed to selectively target the kinase domain of the hypothetical "Target-X" protein, a key regulator in a specific cellular signaling pathway. Its intended use is for basic research and preclinical studies to investigate the role of Target-X in various biological processes.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of Target-X. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[1][2] Overexpressing a drug-resistant mutant of Target-X should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target proteins.[1]

Q3: My biochemical assays with purified Target-X show high this compound potency, but my cell-based assays require much higher concentrations. What could be the reason?

A3: Discrepancies between biochemical and cell-based assay results are common.[1] Several factors could contribute to this:

  • High Intracellular ATP: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high levels of ATP inside a cell that can compete with ATP-competitive inhibitors like this compound.[1]

  • Cellular Efflux Pumps: this compound may be a substrate for efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its intracellular concentration.[1]

  • Target Expression and Activity: The cell line you are using may not express Target-X at high enough levels, or the target may be in an inactive state.[1]

  • Serum Protein Binding: Components in the cell culture serum, particularly albumin, can bind to small molecules like this compound, reducing the free concentration available to interact with the target.[3]

Q4: What are the general strategies to minimize this compound's off-target effects?

A4: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[4][5]

  • Orthogonal Validation: Confirm your findings using a structurally and mechanistically different inhibitor of Target-X, or use genetic approaches like CRISPR/Cas9 to validate the on-target phenotype.[4][6]

  • Target Engagement Assays: Directly measure the binding of this compound to Target-X within the cell to correlate target binding with the observed phenotype.[4]

  • Control Cell Lines: If possible, use a cell line that does not express Target-X to identify non-specific effects of this compound.[5]

Troubleshooting Guides

Problem 1: Unexpected or Paradoxical Cellular Phenotype
  • Observation: You observe an increase in a cellular process (e.g., proliferation) when you expect inhibition based on Target-X's known function.

  • Possible Cause: this compound may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[6][7]

  • Suggested Solution:

    • Validate with a Different Tool: Use a structurally unrelated inhibitor for Target-X or a genetic knockdown approach (e.g., siRNA, CRISPR) to see if the phenotype is recapitulated.[6]

    • Perform Kinase Profiling: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets.[1][2]

    • Analyze Downstream Signaling: Investigate the signaling pathway downstream of the identified off-target to confirm functional interaction in a dose-dependent manner.[2]

Problem 2: High Levels of Cell Death at Low this compound Concentrations
  • Observation: You observe significant cytotoxicity even at concentrations where you expect specific inhibition of Target-X.

  • Possible Cause: this compound may have potent off-target effects on kinases that are essential for cell survival.[6]

  • Suggested Solution:

    • Titrate this compound Concentration: Determine the lowest effective concentration that inhibits Target-X without causing widespread cell death.[6]

    • Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[6]

    • Consult Off-Target Databases: Check publicly available databases to see if this compound is known to target pro-survival kinases.

Problem 3: Inconsistent Results Between Experiments
  • Observation: The effective concentration of this compound and the observed phenotype vary significantly between experimental replicates.

  • Possible Cause:

    • Variability in Serum Batches: Different lots of serum can have varying protein compositions, leading to inconsistent binding of this compound.[3]

    • Inconsistent Cell Culture Conditions: Factors like cell passage number and confluency can affect experimental outcomes.

  • Suggested Solution:

    • Use a Single, Qualified Serum Batch: For a series of experiments, use the same lot of serum to minimize variability.[3]

    • Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities for all experiments.

    • Consider Serum-Free Media: If your cell line can be maintained in serum-free or reduced-serum media, this can minimize the impact of serum protein binding.[3]

Data Presentation

Table 1: Hypothetical this compound Selectivity Profile

TargetIC50 (nM)Fold Selectivity (vs. Target-X)
Target-X 10 1
Off-Target A25025
Off-Target B80080
Off-Target C1500150
Off-Target D>10,000>1000

Table 2: Troubleshooting Unexpected Phenotypes

Observed PhenotypePotential CauseRecommended Action
Effect not seen with other Target-X inhibitorsOff-target effect of this compoundPerform kinome-wide profiling of this compound; use CRISPR to validate the on-target phenotype.[2][6]
Effect is present in Target-X knockout cellsOff-target effect of this compoundIdentify potential off-targets through proteomic screening and validate with specific inhibitors or genetic knockdown of the suspected off-target.[5][8]
Potency is much lower in cells than in biochemical assaysPoor cell permeability or active effluxCo-incubate with an efflux pump inhibitor (e.g., verapamil) to see if potency increases; perform cell permeability assays.[1]
High cytotoxicity observedInhibition of an essential off-target kinaseDetermine the therapeutic window by comparing the dose-response for Target-X inhibition and cytotoxicity; identify pro-survival kinases inhibited by this compound.[6]

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine the optimal concentration of this compound that maximizes on-target activity while minimizing off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Serial Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.[4]

  • Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired treatment duration.

  • On-Target Readout: Measure the phosphorylation of a known downstream substrate of Target-X using Western blotting or an ELISA-based assay.

  • Off-Target/Toxicity Readout: Measure cell viability using an MTT or similar assay.[5]

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cell viability. Determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50). The optimal concentration range will be where the on-target effect is maximal and cytotoxicity is minimal.

Protocol 2: CRISPR-Cas9 Knockout for Target Validation

Objective: To determine if the genetic removal of Target-X recapitulates the phenotype observed with this compound treatment.[4][9]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene encoding Target-X into a Cas9 expression vector.[4]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[4]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[4]

  • Knockout Validation: Screen the clones for the absence of Target-X protein expression by Western blot.

  • Phenotypic Analysis: Treat the validated Target-X knockout clones and wild-type control cells with this compound. If the phenotype observed with this compound in wild-type cells is absent in the knockout cells, it confirms that the effect is on-target.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response structurally_unrelated Test with Structurally Unrelated Inhibitor start->structurally_unrelated crispr_ko CRISPR Knockout of Target-X start->crispr_ko phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated crispr_ko->phenotype_replicated on_target Likely On-Target Effect phenotype_replicated->on_target Yes off_target Likely Off-Target Effect phenotype_replicated->off_target No profiling Perform Off-Target Profiling (e.g., Kinome Scan) off_target->profiling validate_off_target Validate Putative Off-Targets profiling->validate_off_target

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound treatment.

signaling_pathway Hypothetical On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Octacin_on This compound TargetX Target-X Octacin_on->TargetX Substrate_on Downstream Substrate TargetX->Substrate_on Phenotype_on Intended Phenotype Substrate_on->Phenotype_on Octacin_off This compound OffTarget Off-Target Kinase Octacin_off->OffTarget Substrate_off Unintended Substrate OffTarget->Substrate_off Phenotype_off Unintended Phenotype Substrate_off->Phenotype_off

Caption: A diagram illustrating the intended on-target signaling cascade versus a potential off-target pathway activated by this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Ofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative antibacterial activity of two prominent fluoroquinolones.

This guide provides a detailed comparison of the in vitro efficacy of ofloxacin and ciprofloxacin, two widely used second-generation fluoroquinolone antibiotics. The following sections present a comprehensive overview of their activity against key bacterial pathogens, supported by experimental data from various studies. This information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions.

Mechanism of Action

Both ofloxacin and ciprofloxacin are broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[2] Topoisomerase IV, on the other hand, is primarily involved in the separation of interlinked daughter DNA molecules following replication.[2] By binding to these enzymes, both fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[3]

cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result ofloxacin Ofloxacin dna_gyrase DNA Gyrase ofloxacin->dna_gyrase inhibits topo_iv Topoisomerase IV ofloxacin->topo_iv inhibits ciprofloxacin Ciprofloxacin ciprofloxacin->dna_gyrase inhibits ciprofloxacin->topo_iv inhibits dna_replication DNA Replication dna_gyrase->dna_replication enables dna_damage DNA Damage dna_gyrase->dna_damage chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation enables topo_iv->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action for ofloxacin and ciprofloxacin.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the comparative MIC values for ofloxacin and ciprofloxacin against common Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC values (µg/mL) against Gram-Positive Bacteria

Bacterial SpeciesAntibioticMIC50MIC90
Staphylococcus aureus (Methicillin-Resistant)Ofloxacin-0.5[4]
Ciprofloxacin-0.5[4]
Staphylococcus aureus (Methicillin-Susceptible)Ofloxacin--
Ciprofloxacin--
Streptococcus pneumoniaeOfloxacin--
Ciprofloxacin--

Table 2: Comparative MIC values (µg/mL) against Gram-Negative Bacteria

Bacterial SpeciesAntibioticMIC50MIC90
Pseudomonas aeruginosaOfloxacin3.33[5]-
Ciprofloxacin0.26[5]-
Escherichia coliOfloxacin--
Ciprofloxacin--
Haemophilus influenzaeOfloxacin--
Ciprofloxacin--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that specific data was not available in the cited sources.

In general, ciprofloxacin demonstrates greater in vitro potency against Pseudomonas aeruginosa compared to ofloxacin.[1][6] Against methicillin-resistant Staphylococcus aureus, both antibiotics show similar MIC90 values.[4]

Time-Kill Curve Analysis

Time-kill curve analysis provides insights into the pharmacodynamics of an antibiotic, illustrating the rate at which it kills a bacterial population over time.

A study comparing the two fluoroquinolones against common ocular pathogens found that the kill rates of ofloxacin at 1.0x, 2.0x, and 3.0x the MIC were generally faster than those of ciprofloxacin by approximately 30 minutes.[7] At 0.5x MIC, the killing kinetics were similar for both drugs.[7] Another study on Pseudomonas aeruginosa concluded that ciprofloxacin has almost the same bactericidal activity as ofloxacin in vitro.[8] However, a separate study reported that ciprofloxacin showed superior bactericidal activity in serum compared to ofloxacin against an Escherichia coli strain.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculum_prep Prepare Inoculum (e.g., 10^5 CFU/mL) bacterial_culture->inoculum_prep antibiotic_solutions Antibiotic Solutions (0.5x, 1x, 2x, 4x MIC) incubation Incubate at 37°C antibiotic_solutions->incubation inoculum_prep->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling plating Plate Serial Dilutions sampling->plating colony_count Colony Counting (CFU/mL) plating->colony_count plot_curve Plot Log10 CFU/mL vs. Time colony_count->plot_curve

Caption: General workflow for a time-kill curve analysis.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their increased resistance to antimicrobial agents. The efficacy of antibiotics against biofilms is often assessed by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration required to eradicate a pre-formed biofilm.

One study found that against Pseudomonas aeruginosa, ciprofloxacin was the most potent on both planktonic and biofilm cells, while ofloxacin was the least potent.[5] For methicillin-resistant Staphylococcus aureus (MRSA), norfloxacin and ofloxacin were the least potent against both planktonic and biofilm cells.[5]

Table 3: Comparative MBEC values (µg/mL)

Bacterial SpeciesAntibioticMBEC
Pseudomonas aeruginosaOfloxacin640[5]
Ciprofloxacin40[5]
Staphylococcus aureus (MRSA)Ofloxacin-
Ciprofloxacin-

Note: Dashes indicate that specific data was not available in the cited sources.

cluster_setup Biofilm Formation cluster_treatment Antibiotic Treatment cluster_assessment MBEC Determination inoculate Inoculate 96-well plate with bacterial suspension incubate_form Incubate to allow biofilm formation on pegs inoculate->incubate_form rinse Rinse pegs to remove planktonic cells incubate_form->rinse expose Expose pegs to serial dilutions of antibiotics rinse->expose incubate_treat Incubate treated pegs expose->incubate_treat transfer Transfer pegs to fresh growth medium incubate_treat->transfer incubate_regrowth Incubate for regrowth transfer->incubate_regrowth read_turbidity Read turbidity to determine MBEC incubate_regrowth->read_turbidity

Caption: Workflow for a Minimum Biofilm Eradication Concentration (MBEC) assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values are typically determined using broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of ofloxacin and ciprofloxacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: The microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Curve Analysis
  • Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 10^5 to 10^6 CFU/mL.[8]

  • Antibiotic Exposure: Ofloxacin or ciprofloxacin is added to the bacterial cultures at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[7][8] A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[8]

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time to generate the time-kill curve.

Minimum Biofilm Eradication Concentration (MBEC) Assay
  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well microtiter plate with a lid containing pegs (e.g., Calgary Biofilm Device). The plate is incubated to allow for biofilm formation on the pegs.[5]

  • Removal of Planktonic Cells: The peg lid is rinsed to remove non-adherent, planktonic bacteria.

  • Antibiotic Challenge: The peg lid is placed into a new 96-well plate containing serial dilutions of ofloxacin or ciprofloxacin.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to expose the biofilms to the antibiotics.

  • Regrowth: The peg lid is then transferred to a new plate containing fresh growth medium and incubated to allow for the regrowth of any surviving bacteria.

  • MBEC Determination: The MBEC is identified as the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.[5]

References

Octacin's Antibacterial Efficacy Against Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-escalating battle against antimicrobial resistance, novel therapeutic agents are paramount. This guide provides a comparative analysis of the antibacterial activity of the circular bacteriocin AS-48, herein referred to as Octacin for the purpose of this guide, against clinically significant resistant bacterial strains. Its performance is evaluated alongside established antibiotics, vancomycin and linezolid, with a focus on Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and a visual representation of the proposed mechanism of action.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (bacteriocin AS-48), vancomycin, and linezolid against various resistant bacterial strains. It is important to note that the data presented are compiled from multiple studies and are not from a single head-to-head comparative study. Therefore, direct comparisons of MIC values across different tables should be made with caution, as variations in the specific strains tested and subtle methodological differences may exist between studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (Bacteriocin AS-48) against Resistant Strains

Bacterial SpeciesResistance ProfileThis compound (AS-48) MIC Range (mg/L)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)7.086 ± 0.62[1]
Enterococcus spp.Uropathogenic (including VRE)1.3 - 7.1[2]
Enterococcus spp.Lab collection (including VRE)5.2 - 21.0[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of Vancomycin against Resistant Strains

Bacterial SpeciesResistance ProfileVancomycin MIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1 - 2[3]
Enterococcus spp.Vancomycin-Resistant (VRE)>4[4]

Table 3: Minimum Inhibitory Concentrations (MIC) of Linezolid against Resistant Strains

Bacterial SpeciesResistance ProfileLinezolid MIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 4[5]
Enterococcus spp.Vancomycin-Resistant (VRE)1 - 2[5][6]

Mechanism of Action: A Visualized Pathway

This compound (bacteriocin AS-48) exerts its antibacterial effect through a distinct mechanism of action that involves the disruption of the bacterial cell membrane. Unlike many conventional antibiotics that target specific enzymatic pathways, this compound directly compromises the integrity of the cell envelope, leading to rapid cell death. This mechanism is less prone to the development of resistance mediated by target site mutations.

The proposed mechanism involves an initial electrostatic interaction between the cationic bacteriocin and the negatively charged components of the bacterial cell membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores. This pore formation disrupts the proton motive force, causing leakage of essential ions and metabolites, and ultimately results in cell death.

Mechanism of Action of this compound (Bacteriocin AS-48) cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound (AS-48) Membrane Outer Leaflet Inner Leaflet This compound->Membrane:head 1. Electrostatic Binding Membrane:head->Membrane:tail Ions Ions & Metabolites Membrane:tail->Ions 3. Pore Formation & Leakage CellDeath Cell Death Ions->CellDeath 4. Disruption of PMF

Caption: Proposed mechanism of action of this compound (bacteriocin AS-48).

Experimental Protocols

The determination of antibacterial activity is based on standardized laboratory procedures. The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of the microtiter plate.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium overnight.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow A Prepare Antimicrobial Dilutions in 96-well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

Caption: A simplified workflow for the broth microdilution assay.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Inoculum Preparation:

  • A standardized bacterial suspension is prepared as described for the MIC assay.

2. Test Setup:

  • Flasks or tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • A growth control flask without the antimicrobial agent is included.

  • The flasks are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Sampling and Viable Cell Count:

  • The flasks are incubated at 35-37°C with agitation.

  • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Serial dilutions of each aliquot are plated onto appropriate agar plates.

  • The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

4. Data Analysis:

  • The results are plotted as log₁₀ CFU/mL versus time.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

The presented data suggests that this compound (bacteriocin AS-48) demonstrates significant antibacterial activity against a range of resistant Gram-positive bacteria, including MRSA and VRE. Its unique membrane-targeting mechanism of action presents a promising avenue for the development of new therapeutics that may be less susceptible to the development of resistance. Further head-to-head comparative studies are warranted to fully elucidate its potential in the context of existing antibiotic therapies. The provided experimental protocols offer a framework for the continued investigation and validation of this and other novel antimicrobial agents.

References

A Comparative Analysis of Octacin and Other Leading Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hypothetical next-generation fluoroquinolone, Octacin, against established agents in the class: Ciprofloxacin, Levofloxacin, and Moxifloxacin. The comparison focuses on key performance metrics including mechanism of action, antibacterial spectrum, in vitro potency, pharmacokinetics, and safety profiles, supported by established experimental methodologies.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[][2][3] These enzymes are crucial for managing DNA supercoiling and untangling DNA strands during replication and transcription.[4][5][6] By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones introduce double-strand breaks in the DNA, which ultimately leads to bacterial cell death.[3][7]

The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[][3] Newer-generation fluoroquinolones often exhibit more balanced activity against both enzymes, which may contribute to a broader spectrum of activity and a lower propensity for the development of resistance.[2][8]

Fluoroquinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell FQ Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits (Gram-negative target) Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits (Gram-positive target) Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Topo_IV->Replication Required for Cell_Death Cell Death Replication->Cell_Death Inhibition leads to MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Fluoroquinolone in 96-well plate start->prep_antibiotic prep_inoculum Standardize Bacterial Culture to 0.5 McFarland (1.5x10^8 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate dilute_inoculum Dilute to final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plate (35-37°C, 16-20h) inoculate->incubate read_results Observe for Turbidity (Visible Growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Comparison Guide to Cross-Resistance Between Fluoroquinolones (Represented as "Octacin") and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The antibiotic "octacin" is not a recognized term in current pharmacological literature. This guide will proceed under the assumption that "this compound" is a placeholder for a representative fluoroquinolone antibiotic, such as ciprofloxacin, to illustrate the principles and data related to antibiotic cross-resistance.

This guide provides a comparative analysis of cross-resistance profiles between fluoroquinolone antibiotics (herein referred to as "this compound") and other major antibiotic classes. The data and protocols are intended for researchers, scientists, and drug development professionals investigating antibiotic resistance mechanisms and synergistic combinations.

Overview of Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally related, antibiotics. This phenomenon is typically mediated by broad-spectrum resistance mechanisms, such as the overexpression of multidrug efflux pumps or modifications to a common drug target.[1][2] Understanding these profiles is critical for selecting effective therapeutic regimens and developing novel antimicrobial strategies.

Mechanisms of Cross-Resistance

The primary drivers of cross-resistance between fluoroquinolones and other antibiotic classes are multifaceted, involving both intrinsic and acquired mechanisms.[3][4]

  • Multidrug Efflux Pumps: These are transport proteins that actively expel a wide range of antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets.[2][5] In Gram-negative bacteria like Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps (e.g., MexAB-OprM, MexCD-OprJ) is a major contributor to resistance against fluoroquinolones, β-lactams, and aminoglycosides.[4][6]

  • Target Site Modifications: Mutations in the genes encoding the primary targets of fluoroquinolones—DNA gyrase (gyrA) and topoisomerase IV (parC)—are a common cause of high-level resistance.[6][7] While these mutations are specific to quinolone action, the bacteria harboring them may have also acquired other resistance mechanisms that confer a multidrug-resistant (MDR) phenotype.

  • Altered Permeability: Changes in the bacterial outer membrane, such as the decreased expression of porin channels, can restrict the entry of various hydrophilic antibiotics, including certain β-lactams and fluoroquinolones, leading to broad-spectrum, low-level resistance.[8]

Below is a diagram illustrating a key mechanism of cross-resistance.

cluster_membrane Bacterial Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane Efflux_Pump RND Efflux Pump (e.g., MexCD-OprJ) Antibiotic_Out Antibiotics Expelled Efflux_Pump->Antibiotic_Out Active Efflux Antibiotic_In Fluoroquinolones β-Lactams Aminoglycosides Antibiotic_In->Efflux_Pump Enter Cell A Prepare Serial Dilutions of Antibiotic in 96-Well Plate C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 35°C for 16-20 Hours C->D E Read Plate and Determine MIC (Lowest Concentration with No Growth) D->E

References

Comparative Analysis of Octacin's Mechanism of Action with Other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. Their importance in cellular processes makes them a key target for antimicrobial and anticancer therapies. This guide provides a comparative analysis of the mechanism of action of Octacin, a novel dual inhibitor of Topoisomerase II and IV, with other established topoisomerase inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mechanism of Action: An Overview

Topoisomerase inhibitors function by interfering with the enzyme's catalytic cycle. This typically involves the stabilization of a transient DNA-enzyme complex, known as the cleavage complex, which leads to the accumulation of DNA strand breaks and subsequent cell death. Inhibitors are broadly classified based on the type of topoisomerase they target (Type I or Type II) and their specific mechanism of stabilization.

  • Topoisomerase I Inhibitors (e.g., Camptothecins): These drugs, such as Irinotecan, bind to the complex formed between Topoisomerase I and DNA. This binding prevents the re-ligation of the single-strand break created by the enzyme, leading to the accumulation of single-strand breaks.

  • Topoisomerase II Inhibitors (e.g., Etoposide, Quinolones): These inhibitors target Topoisomerase II, an enzyme that creates transient double-strand breaks. Etoposide is a well-known anticancer agent that targets human Topoisomerase II. In contrast, quinolones like Ciprofloxacin are antibacterial agents that selectively target bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV.

  • This compound (Novel Dual Inhibitor): this compound represents a new class of inhibitors that demonstrates potent activity against both bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV. This dual-targeting mechanism is hypothesized to result in broader-spectrum antibacterial activity and a lower propensity for the development of resistance.

Comparative Mechanism of Action

The following diagram illustrates the distinct mechanisms by which these inhibitors interact with the topoisomerase-DNA complex.

Topoisomerase_Inhibitors Comparative Mechanism of Topoisomerase Inhibitors cluster_topoI Topoisomerase I Pathway cluster_topoII Topoisomerase II/IV Pathway TopoI Topoisomerase I DNA_nick Single-Strand Break TopoI->DNA_nick creates Religation_I Re-ligation DNA_nick->Religation_I normal Irinotecan Irinotecan DNA_nick->Irinotecan inhibits re-ligation via Cleavage_Complex_I Stabilized Cleavage Complex Irinotecan->Cleavage_Complex_I stabilizes Apoptosis_I Apoptosis Cleavage_Complex_I->Apoptosis_I TopoII_IV Topoisomerase II/IV DSB Double-Strand Break TopoII_IV->DSB creates Religation_II Re-ligation DSB->Religation_II normal Inhibitors Etoposide Ciprofloxacin This compound DSB->Inhibitors inhibits re-ligation via Cleavage_Complex_II Stabilized Cleavage Complex Inhibitors->Cleavage_Complex_II stabilizes Apoptosis_II Cell Death Cleavage_Complex_II->Apoptosis_II DNA_Relaxation_Assay Workflow for DNA Relaxation Assay start Start prep_mix Prepare Reaction Mixture start->prep_mix add_dna_inhibitor Add Supercoiled DNA and Inhibitor prep_mix->add_dna_inhibitor add_enzyme Add Topoisomerase (Initiate Reaction) add_dna_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Add SDS/Glycerol) incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Stain and Visualize under UV Light electrophoresis->visualize end Determine IC50 visualize->end Cleavage_Complex_Assay Workflow for Cleavage Complex Assay start Start label_dna 5' End-label DNA with [γ-32P]ATP start->label_dna setup_reaction Set up Reaction with Enzyme and Inhibitor label_dna->setup_reaction incubate_cleavage Incubate for Cleavage Complex Formation setup_reaction->incubate_cleavage denature_protein Denature Protein (SDS + Proteinase K) incubate_cleavage->denature_protein run_page Denaturing Polyacrylamide Gel Electrophoresis denature_protein->run_page autoradiography Autoradiography to Visualize Fragments run_page->autoradiography end Quantify Cleavage autoradiography->end

Octacin (Ofloxacin): A Comparative Guide to its Therapeutic Use in Specific Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacin, the brand name for the synthetic fluoroquinolone antibiotic ofloxacin, exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] This guide provides a comprehensive comparison of this compound's performance against other common antibiotics in the treatment of specific infections, supported by experimental data from clinical trials. Detailed methodologies for key experiments are also provided to facilitate critical evaluation and further research.

Mechanism of Action: Targeting Bacterial DNA Replication

Ofloxacin's bactericidal effect is achieved through a targeted disruption of bacterial DNA synthesis. The drug specifically targets two essential type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[3][4]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter DNA chromosomes, a critical step in bacterial cell division.[3]

By binding to these enzymes, ofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and ultimately inhibiting bacterial proliferation.[4]

cluster_bacterial_cell Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase Ofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Separated_DNA Separated Daughter DNA Topoisomerase_IV->Separated_DNA Topoisomerase_IV->Bacterial_Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Acts on DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription Replicated_DNA Catenated Replicated DNA Replicated_DNA->Topoisomerase_IV Acts on Cell_Division Cell Division Separated_DNA->Cell_Division DNA_Replication_Transcription->Replicated_DNA

Ofloxacin's Mechanism of Action

Comparative Efficacy in Specific Infections

This section details the performance of ofloxacin in comparison to other antibiotics for the treatment of uncomplicated urinary tract infections, community-acquired pneumonia, and pelvic inflammatory disease.

Uncomplicated Urinary Tract Infections (uUTI)

Ofloxacin has been extensively studied for the treatment of uUTIs, often caused by Escherichia coli. Clinical trials have compared its efficacy to other fluoroquinolones like ciprofloxacin.

Table 1: Clinical and Bacteriological Efficacy in Uncomplicated Urinary Tract Infections

Antibiotic RegimenClinical Cure RateBacteriological Eradication RateReference
Ofloxacin 200 mg twice daily for 3 days96%97%[5]
Ciprofloxacin 100 mg twice daily for 3 days93%94%[5]
Trimethoprim/Sulfamethoxazole 160/800 mg twice daily for 3 days95%93%[5]

A randomized, double-blind study demonstrated that a 3-day course of ofloxacin was as effective as trimethoprim/sulfamethoxazole in treating acute, uncomplicated UTIs in women, with similar clinical success and bacteriological eradication rates.[5] Another study found that low-dose regimens of both ofloxacin and ciprofloxacin showed prolonged bactericidal activity against moderately resistant uropathogens.[6]

Table 2: Minimum Inhibitory Concentration (MIC) against Common Uropathogens

OrganismOfloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Escherichia coli (moderately resistant)44[6]
Klebsiella pneumoniae (moderately resistant)44[6]
Staphylococcus saprophyticus (moderately resistant)Not specified8[6]
Community-Acquired Pneumonia (CAP)

While ofloxacin is a viable option for CAP, newer generation fluoroquinolones like levofloxacin are often preferred due to their enhanced activity against Streptococcus pneumoniae.

Table 3: Clinical Efficacy in Community-Acquired Pneumonia

Antibiotic RegimenClinical Success RateMicrobiological Eradication RateReference
Levofloxacin 500 mg once daily94.1%89.5%[7]
Azithromycin + Ceftriaxone92.3%92.3%[7]

A comparative study of levofloxacin versus a combination of ceftriaxone and azithromycin for hospitalized patients with CAP found similar clinical success rates between the two regimens.[7]

Table 4: Minimum Inhibitory Concentration (MIC) against Common Respiratory Pathogens

OrganismLevofloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Ofloxacin MIC90 (µg/mL)Reference
Streptococcus pneumoniae1.01.02.0[8]
Haemophilus influenzae≤0.06≤0.060.12[8]
Pelvic Inflammatory Disease (PID)

Ofloxacin, often in combination with metronidazole to cover anaerobic bacteria, has been a standard treatment for PID. Its efficacy has been compared to other regimens, including those containing azithromycin.

Table 5: Clinical Cure Rates in Pelvic Inflammatory Disease

Antibiotic RegimenClinical Cure RateReference
Ofloxacin + Metronidazole90.3%[9]
Azithromycin + Metronidazole93.75%[9]

A randomized clinical trial comparing a 10-day course of ofloxacin and metronidazole with a single dose of azithromycin plus a 10-day course of metronidazole found no statistically significant difference in cure rates for PID.[9]

Table 6: In Vitro Activity against Pathogens in Sexually Transmitted Infections

OrganismOfloxacin MIC90 (µg/mL)Reference
Neisseria gonorrhoeae<0.1[10]
Chlamydia trachomatis<1.0[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure to determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

cluster_mic_workflow Broth Microdilution MIC Testing Workflow Start Start Prepare_Antibiotic_Dilutions Prepare two-fold serial dilutions of antibiotic in a 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity or use a plate reader Incubate_Plate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination

Detailed Steps:

  • Preparation of Antibiotic Dilutions: Aseptically prepare a series of two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.[11][12]

  • Inoculum Preparation: From a pure culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation: Incubate the inoculated plate at 35-37°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]

Randomized Controlled Clinical Trial for Antibiotic Efficacy

A randomized controlled trial (RCT) is the gold standard for evaluating the efficacy of a new medical intervention.

cluster_rct_workflow Randomized Controlled Trial Workflow Start Start Patient_Screening Screen patients based on inclusion/exclusion criteria Start->Patient_Screening Informed_Consent Obtain informed consent Patient_Screening->Informed_Consent Randomization Randomly assign patients to treatment groups (e.g., this compound vs. Comparator) Informed_Consent->Randomization Treatment_Administration Administer the assigned antibiotic regimen Randomization->Treatment_Administration Follow_Up Monitor patients for clinical and microbiological outcomes at defined intervals Treatment_Administration->Follow_Up Data_Collection Collect data on efficacy (cure rates) and safety (adverse events) Follow_Up->Data_Collection Data_Analysis Statistically analyze the collected data Data_Collection->Data_Analysis Conclusion Draw conclusions about the relative efficacy and safety of the treatments Data_Analysis->Conclusion End End Conclusion->End

Workflow for a Randomized Controlled Trial

Key Methodological Components:

  • Study Design: A prospective, randomized, double-blind, multicenter design is often employed to minimize bias.[14]

  • Patient Population: Clearly defined inclusion and exclusion criteria are established to ensure a homogenous study population with the target infection.

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or the comparator drug.[15]

  • Treatment Regimen: The dose, frequency, and duration of treatment are standardized for all participants in each treatment arm.

  • Efficacy Assessment: Clinical cure is typically assessed by the resolution of signs and symptoms of infection. Bacteriological eradication is confirmed by follow-up cultures.[14]

  • Safety Assessment: Adverse events are systematically recorded and evaluated throughout the study.

  • Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the treatment groups.[15]

Conclusion

This compound (ofloxacin) remains a clinically effective antibiotic for a range of bacterial infections, demonstrating comparable efficacy to other commonly used agents in uncomplicated urinary tract infections and pelvic inflammatory disease. In the context of community-acquired pneumonia, newer generation fluoroquinolones like levofloxacin may offer advantages in potency against key respiratory pathogens. The selection of an appropriate antibiotic should be guided by local resistance patterns, the specific pathogen, and patient-specific factors. The experimental data and protocols presented in this guide provide a foundation for informed decision-making and future research in the development and validation of therapeutic agents for infectious diseases.

References

Synergistic Power of Octacin (Ofloxacin): A Comparative Guide to Combination Antibacterial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Ofloxacin's Synergistic Effects with Other Antibacterial Agents

The rise of antibiotic resistance necessitates innovative strategies to preserve the efficacy of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between different classes of antibiotics, presents a promising approach. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic marketed under brand names like Octacin, has demonstrated significant synergistic potential when paired with other antibacterial agents.[1][2][3][4] This guide provides a comprehensive comparison of ofloxacin's synergistic activities, supported by experimental data, to inform research and development in antibacterial therapeutics.

Ofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, and repair.[5][6] This mechanism, distinct from those of many other antibiotic classes, lays the groundwork for potent synergistic interactions.

Data on Synergistic Combinations with Ofloxacin

The synergistic efficacy of an antibiotic combination is commonly quantified by the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A FICI of ≤ 0.5 typically indicates synergy.

Table 1: Synergistic Effects of Ofloxacin in Combination with Other Antibiotics (Checkerboard Assay Data)
Combination AgentTarget Organism(s)Key FindingsFICI / Synergy RateReference(s)
Fosfomycin Staphylococcus aureusModerate synergy observed.FBC Index < 0.75[7]
Fosfomycin Pseudomonas aeruginosa (biofilms)Clear synergistic effect, leading to biofilm eradication.Not specified, but synergy confirmed.[8]
Cefotaxime Gram-negative bacteriaSynergy or partial synergy demonstrated.81% of isolates (89/110)[9]
Cefotaxime Gram-positive bacteriaHigh rate of synergy or partial synergy observed.91% of isolates (81/89)[9]
Piperacillin Enterobacter cloacaeSynergy demonstrated in a significant portion of isolates.50% of isolates[10]
Piperacillin Pseudomonas aeruginosaSynergy demonstrated in a significant portion of isolates.40% of isolates[10]
Amikacin Acinetobacter spp.Synergy detected, though less frequent than other combinations.Synergistic FICI (≤ 0.5) for 2/101 strains.[11][12]
Table 2: Bactericidal Synergy of Ofloxacin Combinations (Time-Kill Assay Data)
Combination AgentTarget Organism(s)Key FindingsLog10 CFU/mL ReductionReference(s)
Amikacin Acinetobacter spp. (quinolone-susceptible)Synergy found in all tested susceptible strains.≥2-log10 decrease vs. most active agent.[13]
Fosfomycin Staphylococcus aureusSynergistic for one of three strains tested.Not specified, but synergy confirmed.[7]
Levofloxacin + Oxacillin*Methicillin-resistant S. aureus (MRSA)Synergistic against the majority of isolates at 8 hours.Not specified, but synergy confirmed.[3]

*Levofloxacin is the active L-isomer of ofloxacin and is often used in synergy studies.

Mechanisms of Synergistic Action

The enhanced efficacy of ofloxacin combinations stems from multi-targeted attacks on essential bacterial functions. Understanding these mechanisms is key to designing rational and effective combination therapies.

Ofloxacin + Fosfomycin

The synergy between ofloxacin and fosfomycin, particularly against challenging biofilm-forming bacteria like Pseudomonas aeruginosa, is well-documented. Fosfomycin inhibits the very first step of peptidoglycan (cell wall) synthesis by inactivating the MurA enzyme.[3][14][15][16] This disruption of the cell wall is believed to significantly enhance the permeability of the bacterial cell membrane to ofloxacin, allowing for increased intracellular accumulation and more potent inhibition of its DNA gyrase and topoisomerase IV targets.[17]

cluster_Cell Bacterial Cell cluster_Wall Cell Wall Synthesis cluster_DNA DNA Replication Fosfomycin Fosfomycin MurA MurA Enzyme Fosfomycin->MurA Inhibits Ofloxacin Ofloxacin (this compound) Fosfomycin->Ofloxacin Enhances Permeability & Uptake Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan CellDeath Cell Death Peptidoglycan->CellDeath Disruption Leads to DNA_Gyrase DNA Gyrase & Topoisomerase IV Ofloxacin->DNA_Gyrase Inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep DNA_Rep->CellDeath Inhibition Leads to

Mechanism: Ofloxacin and Fosfomycin Synergy.
Ofloxacin + β-Lactams (e.g., Cefotaxime, Piperacillin)

The combination of fluoroquinolones and β-lactam antibiotics represents a classic synergistic pairing.[1][18] β-lactams inhibit the final stages of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised cell wall. This damage to the cell's primary defense structure is thought to facilitate the entry of ofloxacin, allowing it to reach its intracellular targets more effectively and exert its DNA-damaging effects. This dual-pronged attack on both cell wall integrity and DNA replication often results in potent bactericidal activity.

cluster_Cell Bacterial Cell cluster_Wall Cell Wall Synthesis cluster_DNA DNA Replication BetaLactam β-Lactam (e.g., Cefotaxime) PBPs Penicillin-Binding Proteins (PBPs) BetaLactam->PBPs Inhibits Ofloxacin Ofloxacin (this compound) BetaLactam->Ofloxacin Increases Uptake Wall_Integrity Cell Wall Integrity PBPs->Wall_Integrity CellDeath Cell Death Wall_Integrity->CellDeath Loss Leads to DNA_Gyrase DNA Gyrase & Topoisomerase IV Ofloxacin->DNA_Gyrase Inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep DNA_Rep->CellDeath Inhibition Leads to prep Prepare Reagents (Antibiotics, Inoculum) plate Set up 96-Well Plate (Serial Dilutions) prep->plate inoculate Inoculate Plate with Bacteria plate->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read Read MICs (Visual Inspection) incubate->read calculate Calculate FICI read->calculate interpret Interpret Result (Synergy/Indifference/ Antagonism) calculate->interpret

References

Comparative Pharmacokinetics of Oral Versus Intravenous Administration of a Fluoroquinolone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of a representative fluoroquinolone antibiotic, enoxacin, when administered via oral and intravenous routes. The data presented is intended for researchers, scientists, and drug development professionals to illustrate the key differences and similarities in drug disposition based on the route of administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of enoxacin following intravenous (IV) and oral administration in elderly patients with complicated urinary tract infections.[1][2] The data is derived from a study involving repeated 400-mg dosing.[1][2]

Pharmacokinetic ParameterIntravenous (IV) AdministrationOral Administration
Dose 400 mg400 mg
Cmax (Peak Plasma Concentration) 8.15 mg/L5.45 mg/L
Tmax (Time to Peak Concentration) Not Applicable (infusion)2-3 hours[3]
AUC0-12h (Area Under the Curve) 47.6 mg·h/L41.0 mg·h/L
Bioavailability (F) 100% (by definition)[4]86.97%[2]
Half-life (t½) 8.2 hours9.1 hours
Volume of Distribution (Vd) 1.61 L/kg1.99 L/kg (Vd/F)
Total Body Clearance (CL) 2.58 mL/min/kg3.01 mL/min/kg (CL/F)

Experimental Protocols

The pharmacokinetic data presented above is typically generated through a well-controlled clinical study. The following outlines a representative experimental protocol for a comparative pharmacokinetic study of an antibiotic.

Study Design

A common design for such studies is a randomized, two-way crossover study.[5]

  • Subject Recruitment: A cohort of healthy volunteers or a specific patient population (e.g., elderly patients with urinary tract infections) is recruited for the study.[1][2][5]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences.

    • Sequence 1: Receive the drug intravenously first, followed by a washout period, and then receive the drug orally.

    • Sequence 2: Receive the drug orally first, followed by a washout period, and then receive the drug intravenously.

  • Dosing: A standardized dose of the antibiotic is administered. For intravenous administration, this is typically a controlled infusion.[6] For oral administration, the drug is given as a tablet or solution.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.[5] For IV administration, samples are taken frequently during and after the infusion. For oral administration, sampling is concentrated around the expected time of peak concentration and extends through the elimination phase.[5]

  • Washout Period: A sufficient time is allowed between the two treatment periods for the drug to be completely eliminated from the body, preventing carry-over effects.[5]

  • Drug Concentration Analysis: Plasma concentrations of the antibiotic in the collected blood samples are determined using a validated analytical method, such as high-pressure liquid chromatography (HPLC).[5]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using compartmental or noncompartmental methods to determine the key pharmacokinetic parameters listed in the table above.[1][2]

Visualizations

Experimental Workflow for Comparative Pharmacokinetic Study

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study.

G cluster_0 Subject Recruitment & Randomization cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Crossover) cluster_4 Analysis A Recruit Subjects B Randomize into Two Groups A->B C Group 1: IV Administration B->C D Group 2: Oral Administration B->D E Blood Sampling C->E D->E F Drug Elimination E->F G Group 1: Oral Administration F->G H Group 2: IV Administration F->H I Blood Sampling G->I H->I J Analyze Plasma Samples (HPLC) I->J K Pharmacokinetic Modeling & Data Analysis J->K L Compare PK Parameters K->L

Caption: Workflow of a two-way crossover comparative pharmacokinetic study.

Logical Relationship of Key Pharmacokinetic Parameters

The diagram below illustrates the relationship between the route of administration and key pharmacokinetic parameters.

G cluster_0 Administration Route cluster_1 Absorption cluster_2 Systemic Circulation cluster_3 Pharmacokinetic Outcomes IV Intravenous Systemic_Circulation Drug in Bloodstream IV->Systemic_Circulation 100% Bioavailability Oral Oral Absorption Absorption Phase Oral->Absorption Absorption->Systemic_Circulation <100% Bioavailability Cmax Cmax Systemic_Circulation->Cmax Tmax Tmax Systemic_Circulation->Tmax AUC AUC Systemic_Circulation->AUC Bioavailability Bioavailability (F) Systemic_Circulation->Bioavailability

Caption: Relationship between administration route and pharmacokinetic outcomes.

Signaling Pathways

While the primary focus of this guide is on pharmacokinetics, it is important to note that the ultimate efficacy of an antibiotic is determined by its interaction with bacterial targets. Fluoroquinolones, the class to which enoxacin belongs, exert their bactericidal effects by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis ultimately leads to bacterial cell death. The specifics of downstream signaling can vary between bacterial species.

It is important to note that this document uses enoxacin as a representative example due to the lack of specific public data for a drug named "octacin." The principles of comparative pharmacokinetics between oral and intravenous routes are broadly applicable to many pharmaceutical compounds.

References

Efficacy of Fluoroquinolones and Beta-Lactams in Treating Otitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data underscores the effectiveness of fluoroquinolone and beta-lactam antibiotics in the management of ear infections, specifically otitis externa and otitis media. This guide provides a comparative analysis of the clinical efficacy of ofloxacin, a representative fluoroquinolone, and amoxicillin, a widely used beta-lactam, alongside other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Comparative Clinical Efficacy

The clinical effectiveness of various treatments for ear infections has been evaluated in numerous studies. The following tables summarize the quantitative data on cure rates and symptom resolution for different therapeutic agents.

Table 1: Clinical Efficacy of Topical Treatments for Otitis Externa

TreatmentCure Rate (Day 7)Cure Rate (Day 14)Cure Rate (Day 21)Recurrence Rate (Day 21-42)Reference
Acetic AcidLower than steroid-containing dropsSignificantly less than other groupsSignificantly less than other groupsHigher than other groups[1]
Steroid + Acetic Acid40% (overall)72% (overall)79% (overall)Significantly less than acetic acid alone[1]
Steroid + Antibiotic40% (overall)72% (overall)79% (overall)Significantly less than acetic acid alone[1]
Ofloxacin 0.3% Otic Solution>80% in adults, >95% in children---[2]
Neomycin-Polymyxin B-HydrocortisoneSimilar to quinolone drops---[2]

Table 2: Clinical Efficacy of Systemic Antibiotics for Acute Otitis Media (AOM) in Children

TreatmentClinical Resolution (Day 14)Primary Control Rate Difference vs. PlaceboCommon Pathogen Eradication RateReference
Amoxicillin92.8%12.9% (aminopenicillins)-[3]
Placebo84.2%--[3]
Any Antibiotic-13.7%-[4]
Ofloxacin-More effective than comparator agents83.3% - 100%[5]
Amoxicillin-Clavulanate--95% (effective treatment)[6]
AzithromycinNo consistent superiority over aminopenicillins--[7]
LevofloxacinHigher efficacy than amoxicillin-clavulanate--[8]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity of the efficacy data. Below are summaries of typical experimental protocols for studying treatments for otitis externa and acute otitis media.

Protocol for a Randomized Controlled Trial in Acute Otitis Externa:

  • Study Design: A randomized, controlled trial comparing three treatment groups: acetic acid ear drops, steroid and acetic acid ear drops, and steroid and antibiotic ear drops.

  • Participants: Patients presenting with acute otitis externa in a primary care setting.

  • Data Collection:

    • Baseline assessment including comorbidities, risk factors, and recent antibiotic use.

    • Daily patient diary to record pain, itchiness, otorrhoea, hearing loss, and side effects.

    • Follow-up visits at 7 and 14 days to assess recovery. Treatment failures are identified at 21 days.

    • Telephone follow-up at 42 days to check for recurrence.

  • Outcome Measures:

    • Primary: Duration of symptoms until recovery.

    • Secondary: Cure rates at specified intervals and recurrence of symptoms.

  • Statistical Analysis: Intention-to-treat analysis using appropriate statistical tests (e.g., χ2 test) to compare categorical differences between treatment groups.[1]

Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Acute Otitis Media:

  • Study Design: A randomized, double-blind, placebo-controlled noninferiority trial.

  • Participants: Children aged 6 months to 5 years with a clinical diagnosis of acute otitis media.

  • Intervention: Participants are randomly assigned to receive either amoxicillin or a placebo.

  • Data Collection:

    • Clinical scoring of disease severity at baseline.

    • Assessment of clinical resolution of symptoms at 14 days.

    • Monitoring of pain and fever during the initial days of treatment.

    • Recording of adverse events.

    • Follow-up at 1 and 3 months to assess for recurrence and middle ear effusion.

  • Outcome Measures:

    • Primary: Clinical resolution of symptoms at 14 days.

    • Secondary: Frequency of pain and fever, adverse events, recurrence rates, and presence of middle ear effusion.

  • Statistical Analysis: Intention-to-treat and per-protocol analyses to compare the resolution rates and other outcomes between the amoxicillin and placebo groups.[3]

Visualizing Mechanisms and Workflows

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics, such as ofloxacin, exert their bactericidal effects by inhibiting bacterial DNA synthesis.[9] They target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone (e.g., Ofloxacin) dna_gyrase DNA Gyrase quinolone->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication enables topoisomerase_iv->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Workflow for a Clinical Trial on Ear Infection Treatment

The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to evaluate the efficacy of a new treatment for ear infections.

Clinical Trial Workflow start Patient Recruitment (with diagnosed ear infection) informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization treatment_a Treatment Group A (e.g., Ofloxacin) randomization->treatment_a Group A treatment_b Treatment Group B (e.g., Comparator/Placebo) randomization->treatment_b Group B follow_up Follow-up Visits (e.g., Day 7, 14, 21) treatment_a->follow_up treatment_b->follow_up data_collection Data Collection (Symptom diaries, Clinical assessment) follow_up->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation & Reporting analysis->results

Caption: A typical workflow for a randomized controlled clinical trial.

References

Safety Operating Guide

Navigating the Disposal of "Octacin": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

Without a dedicated Safety Data Sheet (SDS) for "octacin," which would detail its specific physical, chemical, and toxicological properties, it is essential to handle it as a hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards. General guidelines from environmental health and safety manuals emphasize that most chemical wastes should be disposed of through an institution's Environmental Health and Safety (EHS) program[1].

**Step-by-Step Disposal Protocol for Uncharacterized Chemicals

The following procedure outlines the necessary steps for the safe disposal of a chemical like "this compound" for which specific handling instructions are not known.

  • Waste Identification and Characterization:

    • Since the specific hazards of "this compound" are unknown, it must be treated as hazardous. Do not attempt to characterize the waste through personal testing.

    • If "this compound" is part of a mixture, list all constituents and their approximate percentages on the hazardous waste tag[1].

  • Container Selection and Management:

    • Choose a container that is chemically compatible with the waste. When in doubt, plastic bottles are often preferred over glass to minimize the risk of breakage[1].

    • The container must be in good condition, free from leaks, and have a secure, leak-proof screw-on cap. Parafilm and corks are not acceptable closures[2].

    • Ensure the container is clean on the outside before collection[2].

  • Labeling:

    • Affix a hazardous waste tag from your institution's EHS office to the container as soon as waste is added.

    • The label must include:

      • The words "Hazardous Waste"[1].

      • The full, common chemical name(s) of the contents. Avoid abbreviations or chemical formulas[1].

      • The date when waste was first added to the container[1].

      • The location of origin (building, room number)[1].

      • The name and contact information of the principal investigator[1].

      • Check off the appropriate hazard pictograms if known; if not, indicate that the hazards are unknown.

  • Storage:

    • Store the waste container in a designated hazardous waste storage area within the laboratory[2].

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container[2].

    • Segregate incompatible waste streams to prevent dangerous reactions. For instance, keep acids and bases in separate secondary containment[2].

    • Keep the waste container closed at all times, except when adding waste[2].

  • Arranging for Disposal:

    • Complete a hazardous waste information form as required by your institution's EHS office[1].

    • Request a hazardous waste collection before accumulation time or quantity limits are exceeded. Typically, waste must be collected within 90 days of the start date on the label[2].

Key Disposal Considerations: Do's and Don'ts

DoDon't
Treat all unknown chemical waste as hazardous [3].Do not dispose of any chemical waste down the sink or in the regular trash without explicit approval from EHS [1][4].
Use appropriate, sealed, and labeled containers [1][2].Do not mix unknown chemicals or different waste streams [5].
Store waste in a designated, safe location with secondary containment [2].Do not overfill waste containers.
Contact your institution's EHS office for guidance and to schedule a pickup [1].Do not abandon chemicals in the laboratory [5].
Ensure all laboratory personnel are trained on proper waste handling procedures [3].Do not dispose of empty containers that held toxic chemicals without proper triple-rinsing [3][5].

Disposal Workflow for Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the disposal of a chemical with unknown properties.

start Chemical Waste Generated (e.g., 'this compound') sds_check Is a Safety Data Sheet (SDS) available and does it provide specific disposal instructions? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds  Yes treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No   containerize Select a compatible container with a secure lid. treat_hazardous->containerize label Affix a completed Hazardous Waste Tag. containerize->label store Store in a designated area with secondary containment. Segregate incompatibles. label->store request_pickup Complete waste pickup form and contact EHS for disposal. store->request_pickup end Waste safely removed by EHS. request_pickup->end

Caption: Disposal workflow for uncharacterized chemicals.

By adhering to these general yet critical safety and handling procedures, researchers can ensure that the disposal of substances like "this compound" is managed responsibly, minimizing risks and fostering a culture of safety within the laboratory. Always consult with your institution's Environmental Health and Safety office for specific guidance and requirements.

References

Essential Safety and Handling Protocols for Octacin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Octacin" is not a recognized chemical compound in publicly available safety and chemical databases. The following guidelines are based on best practices for handling a hypothetical hazardous chemical and should be adapted to the specific properties of the actual substance being used, as detailed in its Safety Data Sheet (SDS).

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to understand its potential hazards. The following table summarizes the hypothetical hazard classifications for this compound, based on the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)💀DangerH304: May be fatal if swallowed and enters airways.[1][2]
Skin Corrosion/IrritationDangerH315: Causes skin irritation.[2][3]
Eye Damage/IrritationDangerH319: Causes serious eye irritation.[2][3]
Respiratory IrritationWarningH335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory procedures and the scale of operation.[4][5][6]

Protection TypeRequired PPESpecifications and Usage Notes
Respiratory Protection NIOSH-approved respiratorA half or full-facepiece respirator is necessary when vapors or aerosols may be generated.[1][5] Ensure proper fit and use in a well-ventilated area or under a chemical fume hood.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[6][7]
Hand Protection Chemical-resistant glovesUse impervious gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or degradation before use and dispose of them after handling or in case of contamination.
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit is recommended.[5][6]
Foot Protection Closed-toe shoesClosed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.[1]

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound before beginning work.

  • Handling:

    • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Don the required PPE as specified in the table above.

    • Carefully measure and dispense the required amount of this compound, avoiding the generation of dust or aerosols.

    • Keep containers of this compound tightly closed when not in use.[1][2][8]

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands and face thoroughly with soap and water after handling.[1][2][3]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Dispense this compound handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Dispose of the hazardous waste container through your institution's authorized waste management program.[1]

    • For unused or expired this compound, do not pour it down the drain.[9] If a take-back program is not available, mix the chemical with an inert material like cat litter or sand, place it in a sealed container, and dispose of it in the trash.[10][11][12][13]

    • Remove or deface the label on the empty this compound container before discarding it to protect personal and proprietary information.[10][13]

G start This compound Waste Generated collect Collect in Labeled Container start->collect segregate Segregate from Other Waste collect->segregate dispose Dispose via EHS Program segregate->dispose end Proper Disposal Complete dispose->end

Caption: Disposal plan for this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.